Product packaging for 7-Methylguanine(Cat. No.:CAS No. 578-76-7)

7-Methylguanine

Cat. No.: B141273
CAS No.: 578-76-7
M. Wt: 165.15 g/mol
InChI Key: FZWGECJQACGGTI-UHFFFAOYSA-N
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Description

7-Methylguanine (CAS 578-76-7) is a naturally occurring metabolite derived from nucleic acid methylation and a degradation product of the 5' cap of eukaryotic mRNA . This compound is a competitive inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1) and also inhibits the RNA-modifying enzyme tRNA-guanine transglycosylase (TGT), presenting a multi-target mechanism of interest in oncology research . Studies demonstrate that this compound binds in the active site of PARP1, competing with the substrate NAD+, which suppresses DNA-dependent PARP activity and can lead to the nonproductive trapping of PARP1 on nucleosomes, potentially preventing the repair of genotoxic DNA lesions . When combined with DNA-damaging agents, it accelerates apoptotic death in cancer cells, positioning it as a promising candidate for combination chemotherapy regimens . Comprehensive toxicological studies indicate that this compound does not induce mutations, structural chromosomal abnormalities, or exhibit blastomogenic (cancer-causing) activity, suggesting a potentially favorable safety profile compared to some synthetic PARP inhibitors . A treatment regimen of 50 mg/kg administered orally three times per week has been established in murine models without adverse effects . As a key component of RNA and a product of DNA damage, this compound also serves as a valuable probe for studying protein-DNA interactions and is investigated as a potential biomarker in certain pathological conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B141273 7-Methylguanine CAS No. 578-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-methyl-1H-purin-6-one
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InChI

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)
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InChI Key

FZWGECJQACGGTI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N5O
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DSSTOX Substance ID

DTXSID9020873
Record name 7-Methylguanine
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Molecular Weight

165.15 g/mol
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Physical Description

Solid
Record name 7-Methylguanine
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CAS No.

578-76-7
Record name 7-Methylguanine
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Record name 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one
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Record name N7-METHYLGUANINE
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Melting Point

370 °C
Record name 7-Methylguanine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Function of 7-Methylguanine in DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Methylguanine (7-mG) is the most abundant DNA adduct formed upon exposure to both endogenous and exogenous methylating agents.[1][2] While historically considered relatively benign as it does not distort the DNA helix or directly miscode during replication, its biological significance is multifaceted and complex.[1][2] This guide provides a comprehensive technical overview of the formation, biological consequences, cellular repair mechanisms, and analytical methodologies related to 7-mG in DNA. It also explores its dual role in disease and therapeutics, both as a lesion induced by chemotherapy and as a potential anticancer agent.

Formation and Chemical Stability of this compound

Formation

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic alkylating agents.[1][3] Consequently, 7-mG constitutes 70-90% of the adducts generated by most simple methylating agents.[1][2]

  • Endogenous Sources: S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions, can non-enzymatically methylate DNA, leading to the formation of 7-mG.[4][5] These endogenous levels of 7-mG have been observed to increase with age.[6][7][8]

  • Exogenous Sources: A wide range of environmental and therapeutic compounds act as alkylating agents. These include chemotherapeutic drugs like temozolomide, dacarbazine, and cyclophosphamide, as well as environmental carcinogens such as N-nitrosamines.[2][3][9]

Chemical Instability and Secondary Lesions

The methylation at the N7 position introduces a formal positive charge into the guanine's imidazole ring, rendering the N-glycosidic bond susceptible to spontaneous hydrolytic cleavage.[3][10] This instability leads to two significant secondary events:

  • Depurination: The cleavage of the glycosidic bond releases the 7-mG base, leaving behind a highly mutagenic and cytotoxic apurinic/apyrimidinic (AP) site.[3][11] The half-life of 7-mG in double-stranded DNA under physiological conditions (pH 7.4, 37°C) is approximately 150 hours.[6]

  • Imidazole Ring Opening: The positively charged imidazole ring is also prone to alkaline-catalyzed cleavage, resulting in the formation of a stable, ring-opened lesion known as 2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine (Fapy-G).[3][12] This secondary lesion is more persistent and mutagenic than the parent 7-mG adduct.[3][13]

G1 cluster_formation Formation cluster_fates Biological Fates DNA Guanine in DNA m7G This compound (7-mG) Adduct DNA->m7G Methylation at N7 AlkylatingAgent Alkylating Agent (Endogenous/Exogenous) AlkylatingAgent->DNA Repair Enzymatic Repair (BER Pathway) m7G->Repair Depurination Spontaneous Depurination m7G->Depurination RingOpening Imidazole Ring Opening m7G->RingOpening AP_Site Abasic (AP) Site (Mutagenic/Cytotoxic) Depurination->AP_Site FapyG Fapy-G Lesion (Persistent/Mutagenic) RingOpening->FapyG G2 DNA_m7G DNA with 7-mG Lesion MPG MPG/AAG (DNA Glycosylase) DNA_m7G->MPG Recognizes Lesion AP_Site Abasic (AP) Site MPG->AP_Site Cleaves Glycosidic Bond APE1 APE1 (AP Endonuclease) AP_Site->APE1 Recognizes AP Site Nick 5' Nicked DNA APE1->Nick Incises Backbone PolB DNA Polymerase β Nick->PolB Processes & Fills Gap Gapped Gap Filled PolB->Gapped Ligase DNA Ligase III Gapped->Ligase Recognizes Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals Nick G3 cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue/Cells DNA_Iso DNA Isolation Sample->DNA_Iso Hydrolysis Acid Hydrolysis DNA_Iso->Hydrolysis Spike Add Isotope-Labeled Internal Standards Hydrolysis->Spike SPE On-line SPE (Purification) Spike->SPE LC HPLC Separation (C18 Column) SPE->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Ratio to Internal Standard) MS->Quant Result Result (e.g., 7-mG / 10^6 Guanine) Quant->Result

References

The Discovery of 7-Methylguanine: A Technical Guide to a Landmark in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of 7-methylguanine (m7G) as a modified nucleobase, a pivotal moment in the understanding of RNA function and regulation. We delve into the core experimental protocols that led to its identification, present key quantitative data, and visualize the logical and experimental workflows that defined this era of molecular biology.

The Dawn of a Discovery: Unveiling a Novel Nucleobase

In the mid-1970s, the central dogma of molecular biology was well-established, but the finer details of RNA processing and function were still emerging. It was in this environment of intense scientific inquiry that this compound (m7G) was identified, not as a random variation, but as a highly specific and functionally significant modification of RNA molecules.

The year 1975 marked a watershed moment with several key publications. Research on viral RNAs laid the groundwork for this discovery. Hefti and colleagues, working with Sindbis virus, identified a novel methylated nucleotide at the 5'-terminus of the viral RNA[1]. Concurrently, studies on the vaccinia virus led to the identification and isolation of the enzyme responsible for this modification, a guanine-7-methyltransferase[2]. These initial findings in viral systems were quickly followed by the discovery of the m7G "cap" structure in eukaryotic messenger RNA (mRNA) and the profound realization of its critical role in the initiation of protein synthesis[3]. It became evident that this modification was a widespread and fundamental feature of eukaryotic and viral gene expression.

Quantitative Analysis of this compound in RNA

Early research focused on determining the prevalence and stoichiometry of this newly discovered modification across different RNA species. While precise quantitative data from the 1970s is sparse in the literature, the foundational studies established the presence of m7G in a near 1:1 molar ratio with the 5' end of capped mRNA molecules. The internal m7G modification in transfer RNA (tRNA), particularly at position 46, was also identified as a common feature. The table below summarizes the general understanding of m7G abundance from that era.

RNA TypeLocation of m7GStoichiometry/Abundance (circa 1970s-early 1980s)Key References
mRNA 5' CapApproximately one m7G per mRNA molecule.[3]
tRNA Internal (primarily at position 46)Present in many, but not all, tRNA species.[4][5]
rRNA InternalFound in ribosomal RNA, with specific locations identified over time.[4][6]

Core Experimental Protocols of the Discovery Era

The identification of this compound relied on a combination of radiolabeling, enzymatic digestion, and sophisticated chromatographic techniques. The following are detailed methodologies adapted from the seminal papers of that time.

Identification of the 5'-Terminal m7G Cap in Sindbis Virus RNA

This protocol is based on the work of Hefti et al. (1975)[1].

Objective: To determine the 5'-terminal nucleotide sequence of Sindbis virus 42S RNA.

Methodology:

  • RNA Labeling: Sindbis virus was propagated in cultured cells in the presence of [³H]-methyl-methionine and [³²P]-orthophosphate to label the methyl groups and the phosphodiester backbone of the viral RNA, respectively.

  • RNA Isolation: The 42S viral RNA was purified from virions by sucrose density gradient centrifugation.

  • Nuclease Digestion: The purified RNA was completely digested with pancreatic RNase and T1 RNase to break it down into smaller oligonucleotides.

  • DEAE-Cellulose Chromatography: The resulting digest was fractionated by chromatography on a DEAE-cellulose column in the presence of 7 M urea. This separated the oligonucleotides based on their charge.

  • Analysis of the Resistant Fragment: A nuclease-resistant, [³H]-methyl and [³²P]-labeled fragment was isolated. This fragment, due to its blocked 5' end, was resistant to further enzymatic degradation.

  • Characterization of the Blocked Nucleotide:

    • The fragment was treated with alkaline phosphatase to remove terminal phosphates.

    • Further digestion with specific nucleases and chemical treatments (e.g., periodate oxidation followed by β-elimination) were performed to release the blocking nucleotide.

    • The released nucleotide was identified as 7-methylguanosine by co-chromatography with known standards on paper chromatography and electrophoresis.

Isolation and Characterization of Guanine-7-Methyltransferase from Vaccinia Virus

This protocol is based on the work of Ensinger et al. (1975)[2][7].

Objective: To solubilize and characterize the enzyme responsible for the 5'-terminal methylation of vaccinia virus mRNA.

Methodology:

  • Preparation of Viral Cores: Purified vaccinia virions were treated with a non-ionic detergent (NP-40) and dithiothreitol (DTT) to remove the outer membrane and solubilize the core enzymes.

  • Enzyme Solubilization: The viral cores were disrupted by sonication or high salt extraction to release the guanylyl and methyl transferase activities into a soluble fraction.

  • Enzyme Assay: The methyltransferase activity was assayed by incubating the soluble enzyme fraction with unmethylated vaccinia virus mRNA (synthesized in vitro in the absence of S-adenosyl-L-methionine) and [³H]-S-adenosyl-L-methionine (as the methyl donor).

  • Product Analysis:

    • The [³H]-methyl-labeled mRNA product was isolated and digested with Penicillium nuclease and bacterial alkaline phosphatase.

    • The resulting labeled nucleoside was analyzed by paper chromatography and electrophoresis.

    • The labeled product co-migrated with authentic 7-methylguanosine, confirming the enzyme's specificity.

  • Enzyme Purification: The guanine-7-methyltransferase was further purified using column chromatography techniques such as DEAE-cellulose and phosphocellulose chromatography.

Demonstrating the Functional Requirement of m7G for Translation

This protocol is based on the work of Muthukrishnan et al. (1975)[3].

Objective: To determine the role of the 5'-terminal 7-methylguanosine in the translation of eukaryotic mRNA.

Methodology:

  • Preparation of Capped and Uncapped mRNA:

    • Capped mRNA: Reovirus mRNA was synthesized in vitro by viral cores in the presence of S-adenosyl-L-methionine, leading to the formation of the m7GpppNm cap structure.

    • Uncapped mRNA: Reovirus mRNA was synthesized in the absence of S-adenosyl-L-methionine, resulting in a 5'-terminal ppG sequence.

  • In Vitro Translation System: A cell-free protein synthesis system was prepared from wheat germ.

  • Translation Assay: Both capped and uncapped mRNAs were added to the wheat germ extract in the presence of [³⁵S]-methionine to monitor protein synthesis.

  • Analysis of Translation Products: The synthesized proteins were analyzed by SDS-polyacrylamide gel electrophoresis and autoradiography.

  • Chemical Decapping: To further confirm the role of m7G, capped mRNA was treated with periodate followed by β-elimination to specifically remove the 7-methylguanosine residue without degrading the mRNA chain.

  • Translation of Decapped mRNA: The chemically decapped mRNA was then used in the in vitro translation system.

  • Results: Capped mRNA was efficiently translated, while both uncapped and chemically decapped mRNAs showed significantly reduced translational activity, demonstrating the crucial role of the 5'-terminal 7-methylguanosine for efficient protein synthesis.

Visualizing the Discovery Process

The following diagrams illustrate the logical and experimental workflows central to the discovery of this compound.

Discovery_of_m7G_Cap cluster_observation Initial Observations in Viral RNA cluster_hypothesis Hypothesis Formulation cluster_experimentation Experimental Verification cluster_conclusion Conclusion cluster_function Functional Significance node_sindbis Observation of a novel 5'-terminal nucleotide in Sindbis Virus RNA (Hefti et al., 1975) node_hypothesis Hypothesis: A conserved, modified 5' structure exists in viral and eukaryotic mRNAs. node_sindbis->node_hypothesis node_vaccinia Identification of methyltransferase activity in Vaccinia Virus (Ensinger et al., 1975) node_vaccinia->node_hypothesis node_isolation Isolation & Labeling of RNA ([3H]-methyl, [32P]) node_hypothesis->node_isolation node_digestion Enzymatic Digestion (RNases) node_isolation->node_digestion node_separation Chromatographic Separation (DEAE-Cellulose) node_digestion->node_separation node_characterization Chemical & Enzymatic Characterization of the 'Capped' Fragment node_separation->node_characterization node_conclusion Identification of 7-Methylguanosine (m7G) as the 5'-terminal blocking group, forming the 'Cap' structure (m7GpppN). node_characterization->node_conclusion node_function Demonstration of m7G cap's essential role in mRNA translation (Muthukrishnan et al., 1975) node_conclusion->node_function

Caption: Logical workflow of the discovery of the 7-methylguanosine cap.

Experimental_Workflow_m7G_Cap_ID start Start: Viral or Eukaryotic Cells radiolabeling Radiolabeling of RNA ([3H]-methyl-methionine & [32P]-orthophosphate) start->radiolabeling rna_extraction Purification of specific RNA (e.g., mRNA, viral RNA) radiolabeling->rna_extraction nuclease_digestion Complete Enzymatic Digestion (e.g., Pancreatic RNase, T1 RNase) rna_extraction->nuclease_digestion chromatography DEAE-Cellulose Chromatography (Separation by charge) nuclease_digestion->chromatography isolate_fragment Isolation of Nuclease-Resistant [3H] and [32P] Labeled Fragment chromatography->isolate_fragment phosphatase Treatment with Alkaline Phosphatase isolate_fragment->phosphatase chemical_analysis Chemical/Enzymatic Analysis (Periodate Oxidation, β-elimination) phosphatase->chemical_analysis identification Identification by Co-chromatography with m7G standard chemical_analysis->identification end Conclusion: Presence of 5'-m7G Cap identification->end

Caption: Experimental workflow for the identification of the m7G cap in the 1970s.

Functional Implications and Later Discoveries

The initial discovery of the m7G cap immediately highlighted its critical role in protein synthesis. The work of Muthukrishnan, Shatkin, and their colleagues demonstrated that the cap structure was essential for the efficient translation of mRNA in eukaryotic systems[3]. They showed that the cap facilitates the binding of mRNA to the 40S ribosomal subunit, a key initiation step in translation.

Since these pioneering studies, our understanding of m7G's roles has expanded dramatically. It is now known to be involved in:

  • mRNA stability: The cap protects mRNA from degradation by 5' exonucleases.

  • Pre-mRNA splicing: The cap is recognized by the cap-binding complex (CBC), which plays a role in the splicing of the first intron.

  • Nuclear export: The CBC also facilitates the export of mature mRNA from the nucleus to the cytoplasm.

  • Internal modification: Beyond the 5' cap, internal m7G modifications, particularly in tRNA and rRNA, are now recognized for their roles in maintaining structural integrity and modulating translational efficiency[4][5].

The discovery of this compound was a testament to the power of meticulous biochemical investigation. It opened up new avenues of research into RNA processing, regulation of gene expression, and the intricate mechanisms that govern the flow of genetic information. The foundational experimental techniques, though now largely superseded by high-throughput sequencing methods, laid the essential groundwork for the vibrant field of epitranscriptomics we see today. This early work continues to inform our understanding of fundamental cellular processes and provides a historical context for the ongoing exploration of RNA modifications in health and disease.

References

enzymatic formation of 7-Methylguanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Enzymatic Formation of 7-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (m7G) is a crucial post-transcriptional modification of RNA that plays a significant role in various cellular processes, including RNA stability, processing, and translation. Its formation is catalyzed by a specific set of methyltransferases that target different RNA species. Dysregulation of m7G modification has been implicated in several human diseases, including cancer and neurological disorders, making the enzymes responsible for its deposition attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic processes involved in m7G formation, focusing on the key methyltransferases, their mechanisms of action, and the experimental methodologies used to study this important RNA modification.

Introduction to this compound (m7G) Modification

N7-methylguanosine (m7G) is a positively charged modification found in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and microRNA (miRNA). This modification is critical for maintaining the structural integrity and function of these RNAs. In tRNA, m7G at position 46 is essential for stabilizing the tRNA's tertiary structure.[1][2] In mRNA, the m7G cap at the 5' end is vital for efficient translation and protection from exonucleolytic degradation.[3][4] The enzymatic installation of m7G is a highly regulated process, and its dysregulation has been linked to various pathologies, making it a focal point for research and drug development.

Key Enzymes in this compound Formation

The formation of m7G is primarily catalyzed by three key methyltransferase enzymes, each with specific RNA substrates.

METTL1-WDR4 Complex: The tRNA m7G Methyltransferase

The methyltransferase-like 1 (METTL1) and WD repeat domain 4 (WDR4) proteins form a heterodimeric complex that is the primary enzyme responsible for m7G modification at position 46 of a subset of tRNAs.[5][6][7] METTL1 contains the catalytic methyltransferase domain, while WDR4 acts as a scaffold protein, stabilizing METTL1 and facilitating its interaction with the tRNA substrate.[7][8] The METTL1-WDR4 complex recognizes the elbow region of the tRNA, inducing a conformational change that presents the G46 residue for methylation.[9][10] The dysregulation of the METTL1-WDR4 complex has been associated with brain malformations and various cancers.[6][11][12]

RNMT: The mRNA Cap m7G Methyltransferase

RNA guanine-7 methyltransferase (RNMT), also known as mRNA cap methyltransferase, is responsible for catalyzing the formation of the m7G cap at the 5' end of eukaryotic mRNAs.[3][13][14] This process occurs co-transcriptionally, with RNMT being recruited to the RNA polymerase II complex. The m7G cap is crucial for the initiation of translation, splicing, and nuclear export of mRNA.[3][15] RNMT activity is often regulated by its interaction with the RNMT-activating miniprotein (RAM).[16][17]

TGS1: The Trimethylguanosine Synthase

Trimethylguanosine synthase 1 (TGS1) is responsible for the hypermethylation of the m7G cap of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) to form a 2,2,7-trimethylguanosine (m3G or TMG) cap.[5][18][19] This hypermethylation is a critical step in the maturation of these non-coding RNAs and is essential for their proper function in splicing and ribosome biogenesis.[4][18] TGS1 specifically recognizes the m7G cap and catalyzes the addition of two methyl groups at the N2 position of the guanine base.[11][18]

Quantitative Data on m7G Methyltransferases

The following tables summarize the available quantitative data for the key enzymes involved in m7G formation.

Table 1: Kinetic Parameters of TGS1

SubstrateK_M_ (μM)Optimal pH
m7GDP308.5-9.5
S-adenosyl-L-methionine58.5-9.5

[5][6]

Table 2: Substrate Specificity of m7G Methyltransferases

EnzymePrimary Substrate(s)Recognition Motif/Structure
METTL1-WDR4 tRNAs (at position G46)Recognizes the tRNA elbow structure and a 'RAGGU' motif within the variable loop of a subset of tRNAs.[20][21]
RNMT 5' end of eukaryotic mRNAs (GpppN-)Recognizes the 5' guanosine cap structure (GpppN) on nascent mRNA transcripts.[13][16]
TGS1 m7G cap of snRNAs and snoRNAsSpecifically binds to the N7-methylated guanosine cap (m7GpppN) of snRNAs and snoRNAs for subsequent N2-dimethylation.[11]

Signaling and Regulatory Pathways

The enzymatic formation of m7G is a tightly regulated process integrated into cellular signaling networks.

METTL1_WDR4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL1 METTL1 Complex METTL1-WDR4 Complex METTL1->Complex Forms Complex WDR4 WDR4 WDR4->Complex tRNA_mod m7G-tRNA Complex->tRNA_mod Methylates SAH SAH Complex->SAH tRNA_unmod pre-tRNA tRNA_unmod->Complex Translation Protein Translation tRNA_mod->Translation tRNA_stability tRNA Stability tRNA_mod->tRNA_stability SAM SAM SAM->Complex Methyl Donor

METTL1-WDR4 mediated tRNA methylation pathway.

Experimental Protocols

In Vitro m7G Methylation Assay

This protocol describes an in vitro assay to measure the methyltransferase activity of the METTL1-WDR4 complex using a tRNA substrate and a radioactive methyl donor.[20]

Materials:

  • Purified recombinant METTL1-WDR4 complex (10 nM final concentration)

  • In vitro transcribed tRNA substrate (e.g., Human_tRNAValTAC) (100 nM final concentration)[20]

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Methylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM DTT, 0.01% Triton X-100)

  • Scintillation cocktail

  • Filter paper (e.g., Whatman 3MM)

  • Trichloroacetic acid (TCA)

  • Ethanol

Procedure:

  • Prepare the reaction mixture by combining the methylation buffer, purified METTL1-WDR4 complex, and tRNA substrate in a microcentrifuge tube.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto filter paper.

  • Wash the filter paper three times with 5% TCA to remove unincorporated [³H]-SAM.

  • Wash the filter paper once with ethanol and allow it to air dry.

  • Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

In_Vitro_Methylation_Workflow Start Start Prep_Reaction Prepare Reaction Mix (Enzyme, tRNA, Buffer) Start->Prep_Reaction Add_SAM Add [³H]-SAM Prep_Reaction->Add_SAM Incubate Incubate at 37°C Add_SAM->Incubate Spot Spot on Filter Paper Incubate->Spot Wash_TCA Wash with 5% TCA (3x) Spot->Wash_TCA Wash_EtOH Wash with Ethanol (1x) Wash_TCA->Wash_EtOH Dry Air Dry Wash_EtOH->Dry Scintillation Scintillation Counting Dry->Scintillation End End Scintillation->End

Workflow for in vitro m7G methylation assay.
Detection of m7G by Dot Blot

This protocol provides a method for the semi-quantitative detection of global m7G levels in RNA samples using a specific antibody.[22][23][24]

Materials:

  • Total RNA samples

  • RNase-free water

  • Nitrocellulose or positively charged nylon membrane

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against m7G

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Dilute RNA samples to the desired concentration in RNase-free water.

  • Spot 1-2 µL of each RNA sample directly onto the membrane.

  • Allow the spots to air dry completely.

  • Crosslink the RNA to the membrane using a UV cross-linker.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-m7G antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantification of m7G by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for the detection of m7G in biological samples.[25][26]

Materials:

  • DNA or RNA samples

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system with a C18 column

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • m7G standard

Procedure:

  • Sample Preparation:

    • Isolate total RNA or DNA from cells or tissues.

    • Digest the nucleic acids to nucleosides using nuclease P1 followed by alkaline phosphatase.

  • LC Separation:

    • Inject the digested sample onto a C18 column.

    • Separate the nucleosides using a gradient of mobile phase A and B.

  • MS/MS Detection:

    • Introduce the eluent into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific mass transition for m7G (e.g., m/z 166 → 149).

  • Quantification:

    • Generate a standard curve using known concentrations of the m7G standard.

    • Quantify the amount of m7G in the sample by comparing its peak area to the standard curve.

LC_MS_Workflow Start Start Isolation Isolate RNA/DNA Start->Isolation Digestion Digest to Nucleosides (Nuclease P1 & Alkaline Phosphatase) Isolation->Digestion LC_Injection Inject onto LC Column Digestion->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) (Monitor m/z 166 → 149) Ionization->MS_Detection Quantification Quantify using Standard Curve MS_Detection->Quantification End End Quantification->End

Workflow for m7G quantification by LC-MS/MS.

Conclusion

The enzymatic formation of this compound is a fundamental process in RNA biology, with profound implications for gene expression and cellular homeostasis. The key methyltransferases—METTL1-WDR4, RNMT, and TGS1—each play distinct and critical roles in modifying specific classes of RNA. Understanding the mechanisms of these enzymes and having robust experimental protocols to study their activity and the prevalence of m7G are essential for advancing our knowledge in this field and for the development of novel therapeutic strategies targeting diseases associated with aberrant m7G methylation. This guide provides a foundational resource for researchers and professionals engaged in the study of this vital RNA modification.

References

An In-depth Technical Guide to the Physiological Concentration of 7-Methylguanine in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of 7-Methylguanine (7-mG) in human urine. This compound, a modified purine base, is a significant biomarker for assessing DNA damage and repair, RNA turnover, and exposure to methylating agents. This document details its quantitative levels in various populations, outlines experimental protocols for its measurement, and illustrates the key biochemical pathways involved in its formation and excretion.

Core Concepts

This compound is formed through the methylation of guanine at the N7 position. This can occur in both DNA and RNA. In DNA, the formation of 7-mG adducts can result from exposure to exogenous methylating agents found in tobacco smoke, certain foods, and environmental pollutants, as well as from endogenous sources like S-adenosylmethionine (SAM). These adducts are typically removed by the base excision repair (BER) pathway and subsequently excreted in the urine. Additionally, 7-mG is a natural component of the 5' cap of messenger RNA (mRNA) and is also found in transfer RNA (tRNA) and ribosomal RNA (rRNA). The turnover of these RNA molecules contributes to the baseline physiological levels of 7-mG in urine, making it a potential marker of metabolic rate.

Elevated urinary 7-mG levels have been associated with smoking, aging, and certain dietary habits, and have been investigated as a potential biomarker for various cancers, including colon, bladder, and lung cancer.

Data Presentation: Quantitative Levels of this compound in Urine

The following table summarizes the reported concentrations of this compound in urine across different studies and populations. These values are typically normalized to creatinine to account for variations in urine dilution.

Population/ConditionSample SizeMean Concentration (± SD)UnitsReference(s)
Healthy Male Employees3618.77 ± 2.61mg/g creatinine[1]
Healthy Non-Smokers353035 ± 720ng/mg creatinine[2]
Healthy Smokers324215 ± 1739ng/mg creatinine[2]
Thai Cholangiocarcinoma Patients14Higher relative concentration than healthy controls-[3]
UK Cholangiocarcinoma Patients10Lower relative concentration than Thai patients-[3]
Bladder Cancer Patients42Higher levels in tumor DNA compared to normal tissueµmol/mol dGp[4]

Experimental Protocols

Accurate quantification of urinary 7-mG is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

Protocol 1: Quantification of Urinary this compound by HPLC-UV

This protocol is a synthesized methodology based on established HPLC methods for 7-mG analysis.

1. Sample Collection and Preparation:

  • Collect mid-stream urine samples in sterile containers.

  • To prevent degradation, samples should be stored at -20°C or -80°C until analysis. For short-term storage (up to 7 days), 4°C is acceptable if a preservative like EDTA is added.[5]

  • Prior to analysis, thaw samples at room temperature.

  • Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to remove cellular debris and sediment.

  • Dilute the supernatant 1:1 with a dilution solution (e.g., 0.1 M ammonium acetate).[6]

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase is a gradient of a buffer (e.g., 10 mM sodium phosphate, pH 5.5) and a solvent like methanol or acetonitrile. The gradient is optimized to separate 7-mG from other urine components.

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is generally used.

  • Injection Volume: 20-50 µL of the prepared urine sample is injected.

  • Detection: this compound is detected by its UV absorbance, typically at a wavelength of 284 nm.

  • Quantification: A standard curve is generated using known concentrations of a 7-mG standard. The concentration in the urine samples is determined by comparing their peak areas to the standard curve. Results are normalized to the creatinine concentration of the urine sample, which can be determined using a separate assay.

Protocol 2: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a more sensitive and specific method for 7-mG quantification.

1. Sample Preparation:

  • Follow the same urine collection and initial processing steps as in the HPLC-UV protocol.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as ¹⁵N₅-7-Methylguanine, to the urine sample. This is crucial for accurate quantification by isotope-dilution mass spectrometry.[2]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and increased sensitivity, an SPE step can be employed. A mixed-mode or reversed-phase SPE cartridge can be used to enrich 7-mG and remove interfering matrix components. The sample is loaded onto the conditioned cartridge, washed, and then 7-mG is eluted with an appropriate solvent (e.g., methanol with formic acid). The eluate is then evaporated to dryness and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating 7-mG.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • MRM Transitions: The mass spectrometer is set to monitor specific multiple reaction monitoring (MRM) transitions for 7-mG and its internal standard. The precursor ion for 7-mG is [M+H]⁺ at m/z 166. The product ions for fragmentation are monitored for quantification and confirmation (e.g., m/z 149, 124).

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve prepared with known concentrations of 7-mG and the internal standard. Results are normalized to urinary creatinine concentration.

Signaling and Metabolic Pathways

The presence of this compound in urine is a result of fundamental cellular processes involving DNA damage and repair, and RNA turnover.

Formation and Excretion of this compound from DNA

DNA can be methylated by both endogenous and exogenous agents. S-adenosylmethionine (SAM) is the primary endogenous methyl donor.[1][7] Exogenous sources include nitrosamines from tobacco smoke and certain dietary components. The methylation of the N7 position of guanine forms a 7-mG adduct. This adduct is recognized and removed by the Base Excision Repair (BER) pathway.[8][9] The enzyme N-methylpurine DNA glycosylase (MPG) hydrolyzes the N-glycosidic bond, releasing the free 7-mG base.[8] This free base is then excreted in the urine.

DNA_Pathway cluster_methylation DNA Methylation DNA Guanine in DNA mG_DNA This compound Adduct in DNA SAM S-adenosylmethionine (SAM) (Endogenous) SAM->mG_DNA Methylation Exo Exogenous Methylating Agents (e.g., Nitrosamines) Exo->mG_DNA Methylation BER Base Excision Repair (BER) (MPG Enzyme) mG_DNA->BER Recognition & Removal mG_free Free this compound BER->mG_free Release Urine Excretion in Urine mG_free->Urine

Formation of urinary this compound from DNA damage and repair.
Formation of this compound from RNA Turnover

This compound is an integral part of the 5' cap structure of eukaryotic messenger RNA (mRNA), where it is crucial for mRNA stability, splicing, and translation initiation. It is also found as a modified base in transfer RNA (tRNA) and ribosomal RNA (rRNA). During the natural degradation and turnover of these RNA molecules, the 7-mG is released and subsequently excreted in the urine. This process contributes to the basal level of urinary 7-mG.

RNA_Pathway cluster_rna RNA Sources mRNA mRNA (5' cap) Degradation RNA Degradation & Turnover mRNA->Degradation tRNA tRNA tRNA->Degradation rRNA rRNA rRNA->Degradation mG_free Free this compound Degradation->mG_free Release Urine Excretion in Urine mG_free->Urine

Formation of urinary this compound from RNA turnover.

Conclusion

The physiological concentration of this compound in urine reflects a dynamic interplay between DNA damage from endogenous and exogenous sources, the efficiency of DNA repair mechanisms, and the rate of RNA turnover. Its quantification provides a valuable non-invasive tool for researchers and clinicians in the fields of toxicology, oncology, and metabolic studies. The standardized and validated analytical methods outlined in this guide are essential for obtaining reliable and comparable data, which is critical for advancing our understanding of the roles of 7-mG in health and disease and for its potential application in drug development and clinical diagnostics.

References

Spontaneous Depurination of 7-Methylguanine from DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation of the N7 position of guanine in DNA, forming 7-methylguanine (7-mG), is a common form of DNA damage induced by environmental mutagens and endogenous cellular processes. While not intrinsically miscoding, the 7-mG adduct is chemically unstable and prone to spontaneous depurination, a process that cleaves the N-glycosidic bond and releases the modified base, leaving behind a non-instructive and potentially mutagenic apurinic/apyrimidinic (AP) site. This guide provides a comprehensive technical overview of the spontaneous depurination of 7-mG, detailing the underlying chemical mechanisms, factors influencing its rate, and the subsequent cellular responses. It includes a compilation of quantitative data, detailed experimental protocols for the analysis of 7-mG and AP sites, and visual diagrams of the key pathways and experimental workflows to support researchers in this field.

Introduction

The chemical integrity of DNA is under constant assault from both endogenous and exogenous agents. One of the most frequent modifications is the alkylation of DNA bases, with the N7 position of guanine being a primary target for many methylating agents.[1] The resulting this compound (7-mG) lesion, while structurally subtle, significantly alters the chemical stability of the N-glycosidic bond.[2][3] This instability leads to spontaneous depurination, a hydrolytic reaction that excises the 7-mG base, generating an apurinic (AP) site.[4][5] AP sites are highly cytotoxic and mutagenic lesions that can block DNA replication and transcription, leading to mutations if not properly repaired.[6][7] Understanding the kinetics and biological consequences of 7-mG depurination is therefore critical for research in toxicology, cancer biology, and the development of genotoxic drugs.

The Chemistry of Spontaneous this compound Depurination

The methylation of the N7 position of guanine introduces a positive charge into the imidazole ring, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar.[3][8] This electronic destabilization makes the bond susceptible to hydrolytic cleavage. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the deoxyribose, leading to the departure of the protonated this compound as the leaving group.

dot

G cluster_mechanism Chemical Mechanism of 7-mG Depurination DNA_7mG DNA with this compound TransitionState Oxocarbenium Ion-like Transition State DNA_7mG->TransitionState Spontaneous hydrolysis AP_Site Apurinic (AP) Site in DNA TransitionState->AP_Site Released_7mG Released this compound TransitionState->Released_7mG H2O H₂O H2O->TransitionState

Caption: Mechanism of spontaneous 7-mG depurination.

Quantitative Data on this compound Depurination

The rate of spontaneous depurination of 7-mG is influenced by several factors, including temperature, pH, and the local DNA sequence and structure. The table below summarizes key quantitative data from the literature.

ParameterConditionRate Constant (k) or Half-life (t½)Reference
Half-lifeBoiled in 0.1 M NaCl, 10 mM phosphate buffer (pH 7.0)4.1 min[9]
Half-lifeIn DNA treated with methyl methanesulfonate (MMS) at 37°C, pH 7.0~70 hours[10]
Rate Constant (kHyd)In free DNAVaries almost fourfold depending on position[2]
Rate Constant (kHyd)Within a nucleosome core particle (NCP)Slower than in free DNA[2]
Half-lifeWithin an NCP62 to 1930 hours (position-dependent)[11]

Biological Consequences and Cellular Responses

The formation of an AP site as a result of 7-mG depurination triggers a cascade of cellular responses, primarily mediated by the Base Excision Repair (BER) pathway.[6][12] If left unrepaired, AP sites can stall DNA replication forks, leading to the collapse of the fork and the formation of double-strand breaks (DSBs), which are highly cytotoxic.[13] During translesion synthesis (TLS), an incorrect base can be inserted opposite the AP site, leading to mutations.[7]

Base Excision Repair of Apurinic Sites

The BER pathway is the primary mechanism for repairing AP sites.[4][7] The process is initiated by an AP endonuclease, which cleaves the phosphodiester backbone adjacent to the AP site. This is followed by the removal of the baseless sugar, DNA synthesis to fill the gap, and ligation to restore the integrity of the DNA strand.

dot

G cluster_ber Base Excision Repair (BER) Pathway for AP Sites AP_Site Apurinic (AP) Site AP_Endonuclease AP Endonuclease (e.g., APE1) Incision of phosphodiester backbone AP_Site->AP_Endonuclease Nick Nick with 3'-OH and 5'-dRP AP_Endonuclease->Nick Pol_beta DNA Polymerase β (Gap filling and dRP removal) Nick->Pol_beta Ligation DNA Ligase (Sealing the nick) Pol_beta->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Simplified overview of the Base Excision Repair pathway for AP sites.

Experimental Protocols

Quantification of this compound in DNA

A common method for the quantification of 7-mG involves the release of the adduct from DNA, followed by purification and analysis using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method.

Protocol: Immunoaffinity Purification and HPLC with Electrochemical Detection (ECD) [14]

  • DNA Isolation: Isolate genomic DNA from the cells or tissues of interest using standard protocols.

  • Thermal Hydrolysis: Release 7-mG from the DNA by thermal hydrolysis under alkaline conditions (e.g., pH 9, 70°C for 8 hours). These conditions preferentially release 7-mG from DNA over RNA.[14]

  • Immunoaffinity Purification: Use antibodies specific for 7-mG to purify the adduct from the hydrolysate. This step provides high specificity.

  • HPLC-ECD Analysis:

    • Separate the purified 7-mG using reverse-phase HPLC.

    • Detect and quantify the 7-mG using an electrochemical detector. ECD offers high sensitivity for detecting electroactive compounds like 7-mG.[15]

    • Use a known amount of a 7-mG standard to generate a calibration curve for accurate quantification.

dot

G cluster_workflow_7mg Workflow for 7-mG Quantification Start Isolate Genomic DNA Hydrolysis Thermal Hydrolysis (pH 9, 70°C) Start->Hydrolysis Purification Immunoaffinity Purification (Anti-7-mG antibodies) Hydrolysis->Purification Analysis HPLC-ECD Analysis Purification->Analysis End Quantify 7-mG Analysis->End

Caption: Experimental workflow for the quantification of 7-mG in DNA.

Quantification of Apurinic/Apyrimidinic (AP) Sites

AP sites can be quantified by reacting the aldehyde group present in the open-ring form of the AP site with a labeling agent, followed by detection.

Protocol: Aldehyde Reactive Probe (ARP) Assay [16][17]

  • DNA Isolation: Isolate genomic DNA under conditions that minimize the artificial generation of AP sites.

  • ARP Labeling: React the DNA with an aldehyde reactive probe (ARP), which contains a hydroxylamine group that forms a stable oxime bond with the aldehyde group of the AP site. The ARP is typically tagged with biotin or a fluorescent molecule.

  • Detection:

    • For biotinylated ARP: The amount of biotin incorporated into the DNA can be quantified using an ELISA-based method with streptavidin-horseradish peroxidase.

    • For fluorescent ARP: The fluorescence intensity of the DNA can be measured directly.

  • Quantification: A standard curve is generated using DNA with a known number of AP sites to quantify the number of AP sites in the sample.

Protocol: LC-MS/MS-based Quantification [18][19]

  • DNA Isolation: Isolate genomic DNA.

  • Derivatization: React the AP sites in the DNA with an alkoxyamine agent to form a stable oxime derivative.

  • Enzymatic Digestion: Digest the derivatized DNA to nucleosides or nucleotides.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the derivatized AP site. This method offers high specificity and sensitivity.

Conclusion

The spontaneous depurination of this compound is a significant pathway for the generation of mutagenic apurinic sites in DNA. The rate of this process is influenced by the chemical environment and the structural context of the DNA. The cellular response to the resulting AP sites is primarily mediated by the base excision repair pathway, which is crucial for maintaining genome stability. The experimental protocols detailed in this guide provide robust methods for the quantification of both 7-mG and AP sites, enabling researchers to investigate the impact of these lesions in various biological contexts. A thorough understanding of the mechanisms and consequences of 7-mG depurination is essential for advancing our knowledge of DNA damage and repair, and for the development of novel therapeutic strategies targeting these pathways.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of 7-Methylguanine in tRNA Structure and Function

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors between mRNA codons and amino acids. Their function is critically dependent on a vast array of post-transcriptional modifications. Among the most conserved and significant is N7-methylguanosine (m7G). This technical guide provides a comprehensive overview of the multifaceted role of m7G in tRNA biology. We delve into the enzymatic machinery responsible for its deposition, its crucial contribution to the structural integrity of tRNA, and its profound impact on tRNA stability and translational regulation. Furthermore, this document explores the pathological consequences of aberrant m7G modification, linking it to developmental disorders and cancer. Detailed experimental protocols for the detection and analysis of m7G, along with quantitative data and pathway visualizations, are provided to equip researchers with the necessary knowledge to investigate this critical RNA modification.

The Biochemistry of this compound (m7G) Modification

N7-methylguanosine is a modified nucleoside derived from guanosine. The modification involves the addition of a methyl group to the nitrogen at position 7 of the guanine base. This seemingly simple methylation imparts a positive charge to the guanine ring under physiological conditions, a feature that is fundamental to its structural role.[1][2]

Enzymatic Machinery:

In eukaryotes, the m7G modification is catalyzed by a heterodimeric methyltransferase complex composed of METTL1 (Methyltransferase-like 1) and its essential cofactor WDR4 (WD Repeat-Containing Protein 4).[3][4] In yeast, the orthologous complex is formed by Trm8 and Trm82.[5] METTL1 contains the S-adenosyl-L-methionine (SAM)-binding domain and constitutes the catalytic core, while WDR4 acts as a scaffold, crucial for stabilizing METTL1 and facilitating tRNA substrate recognition.[3][6] The complex utilizes SAM as the methyl donor, transferring the methyl group to the target guanosine and releasing S-adenosyl-L-homocysteine (SAH).

The most common site for m7G modification in tRNA is at position 46 (G46), located in the variable loop.[1][2][4][7] This modification is thought to occur early in tRNA biogenesis, shortly after transcription.[1][2]

m7G_Biosynthesis cluster_0 m7G Methyltransferase Complex METTL1 METTL1 (Catalytic Subunit) WDR4 WDR4 (Scaffold) tRNA_mod m7G46-tRNA METTL1->tRNA_mod Catalyzes Methylation SAH SAH (Product) METTL1->SAH Releases SAM SAM (Methyl Donor) SAM->METTL1 Binds tRNA_unmod tRNA (G46) tRNA_unmod->METTL1 Binds

Caption: The m7G biosynthesis pathway catalyzed by the METTL1-WDR4 complex.

The Role of m7G in tRNA Structure

The primary role of m7G46 is structural. It is a cornerstone for maintaining the canonical L-shaped tertiary structure of tRNA, which is essential for its function in translation.[8]

  • Tertiary Base Pairing: The m7G modification at position 46 forms a crucial tertiary base pair with the cytosine at position 13 (C13) and the guanine at position 22 (G22) in the D-loop.[1][2][3][7]

  • Core Stabilization: This m7G46-C13-G22 interaction acts as a molecular staple, locking the D-arm and the variable loop together. This stabilizes the elbow region of the tRNA, ensuring the correct three-dimensional folding of the molecule.[1][3][6]

  • Electrostatic Contribution: The positive charge introduced by the N7-methylation creates a site-specific electrostatic charge within the tRNA core, further contributing to its stability.[1][2]

tRNA_Structure cluster_tRNA tRNA Tertiary Structure m7G46 m7G46 (Variable Loop) C13_G22 C13-G22 Base Pair m7G46->C13_G22 Forms Tertiary Interaction With Core Stable L-Shaped Core m7G46->Core Stabilizes D_Loop D-Loop C13_G22->Core Stabilizes

Caption: Logical relationship showing m7G46 stabilizing the tRNA core structure.

The Role of m7G in tRNA Function

The structural integrity conferred by m7G46 has profound downstream effects on tRNA function, primarily by ensuring tRNA stability and regulating translation.

  • Enhancing tRNA Stability: The stabilization of the tRNA core by m7G46 protects the molecule from degradation. tRNAs lacking this modification are structurally unstable and become targets for the Rapid tRNA Decay (RTD) pathway, which involves 5'-3' exonucleases like Rat1 and Xrn1.[1][3][9] This leads to a reduced cellular pool of specific tRNAs.

  • Regulating mRNA Translation: By controlling the abundance of specific tRNAs, m7G modification influences the translation of mRNAs. This occurs through a phenomenon known as "codon-biased translation".[4]

    • Certain mRNAs, particularly those encoding proteins involved in critical cellular processes like cell cycle progression and proliferation, are enriched with codons that are decoded by tRNAs requiring m7G modification for their stability.[4][10]

    • A deficiency in m7G leads to a scarcity of these specific tRNAs, causing ribosomes to stall at the corresponding codons and thereby reducing the translation efficiency of these critical mRNAs.[4][11]

  • Unusual Codon Recognition: While most m7G is found at position 46, in some invertebrate mitochondria, m7G is located at the wobble position (position 34) of the anticodon in tRNA-Ser(GCU). This modification allows the tRNA to recognize not only the standard serine codons AGU and AGC but also the unusual codons AGA and AGG, which would otherwise code for arginine.[1][12]

Pathophysiological Relevance of m7G Dysregulation

Given its fundamental role, the dysregulation of m7G tRNA modification is linked to severe human diseases.

  • Developmental Disorders: Mutations in the WDR4 gene, a key component of the m7G methyltransferase complex, are associated with neurodevelopmental defects, including primordial dwarfism, microcephaly, and Galloway-Mowat syndrome.[3][5][6] These disorders are thought to arise from the reduced stability of m7G-modified tRNAs, leading to impaired translation of mRNAs essential for proper neural development and cell cycle control.[4][5]

  • Cancer: Conversely, the hyperactivation or overexpression of the METTL1-WDR4 complex is oncogenic in numerous cancers, including lung cancer, esophageal squamous cell carcinoma, and prostate cancer.[4][6][13][14]

    • Elevated METTL1/WDR4 activity leads to increased m7G modification and higher abundance of specific tRNAs.[4]

    • This enhances the translation of oncogenic mRNAs that are rich in codons decoded by these m7G-dependent tRNAs, such as those in the PI3K/AKT/mTOR signaling pathway, thereby promoting cell growth, proliferation, and tumorigenesis.[4][6]

Functional_Cascade cluster_normal Physiological State cluster_patho Pathological States METTL1_WDR4 METTL1/WDR4 Activity m7G_mod m7G46 Modification METTL1_WDR4->m7G_mod Hypo Hypo-activity (e.g., WDR4 mutation) METTL1_WDR4->Hypo leads to Hyper Hyper-activity (e.g., Overexpression) METTL1_WDR4->Hyper leads to tRNA_stability tRNA Stability m7G_mod->tRNA_stability Translation Codon-Optimal Translation tRNA_stability->Translation Homeostasis Cellular Homeostasis & Normal Development Translation->Homeostasis Dev_defect Developmental Defects (Microcephaly) Hypo->Dev_defect causes Cancer Cancer Progression Hyper->Cancer promotes

Caption: Functional cascade of m7G modification in health and disease.

Quantitative Data Summary

The stoichiometry and functional impact of m7G modification have been quantified across various studies.

Table 1: Stoichiometry of m7G46 Modification in Human Cell Lines

tRNA Isoacceptor m7G Methylation Fraction (HeLa) m7G Methylation Fraction (HEK293T) Data Source
tRNA-Phe(GAA) ~65% ~65% [15][16]
tRNA-Lys(UUU) ~75% ~75% [15][16]
tRNA-Pro(AGG/UGG/CGG) ~70% ~70% [15][16]
Total Detected 22 22 [15][16]

Data derived from m7G-quant-seq analysis. The methylation fraction represents the percentage of a specific tRNA species that carries the m7G46 modification.

Table 2: Functional Consequences of METTL1 Knockout (KO)

Parameter Observation in METTL1 KO Biological Implication Data Source
m7G Levels Reduced levels on 16 specific tRNAs Loss of structural integrity [6]
tRNA Abundance Decreased abundance of m7G-modified tRNAs Reduced pool for translation [11][14]
Translation Efficiency Decreased for mRNAs with high m7G-codon frequency Impaired protein synthesis of key regulators [4][10]
Cell Phenotype (mESCs) Defective self-renewal and neural differentiation Link to developmental disorders [1][4]
Cell Phenotype (Cancer) Inhibited oncogenicity Therapeutic potential [14]

Observations are compiled from studies in mouse embryonic stem cells (mESCs) and various cancer cell lines.

Experimental Protocols

Accurate detection and quantification of m7G are crucial for its study. Below are methodologies for key experiments.

Total tRNA Isolation from Cultured Cells

This protocol provides a general method for enriching small RNAs, including tRNA, from cultured cells.

  • Cell Lysis: Harvest cultured cells and lyse them using TRIzol reagent (or a similar phenol-guanidinium thiocyanate solution) according to the manufacturer's instructions. This denatures proteins and inactivates RNases, preserving RNA integrity.[17]

  • Phase Separation: Add chloroform to the lysate, mix thoroughly, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase (containing DNA and proteins).[17]

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Precipitate the total RNA by adding isopropanol and incubating. Pellet the RNA by centrifugation.

  • Washing: Wash the RNA pellet with 70% ethanol to remove residual salts and contaminants. Air-dry the pellet briefly.

  • Large RNA Removal (LiCl Precipitation): To enrich for tRNA and other small RNAs, resuspend the pellet in nuclease-free water and add a high concentration of lithium chloride (LiCl). Incubate on ice. This selectively precipitates larger RNA species (like rRNA and mRNA), while tRNAs remain in the supernatant.[17]

  • Small RNA Precipitation: Centrifuge to pellet the large RNAs. Transfer the supernatant to a new tube and precipitate the small RNAs with ethanol.

  • Final Steps: Pellet the small RNA fraction by centrifugation, wash with 70% ethanol, air-dry, and resuspend in nuclease-free water. Assess RNA quality and concentration using a spectrophotometer and gel electrophoresis.

Detection and Quantification of m7G in tRNA

Several high-throughput sequencing-based methods have been developed to map m7G at single-nucleotide resolution.

Method 1: m7G-quant-seq (Quantitative Sequencing)

This method relies on the chemical reduction of m7G, which leads to the formation of an abasic site that can be detected as a mutation or deletion during reverse transcription.[18][19][20]

  • Reduction: Treat the isolated tRNA with potassium borohydride (KBH4). This reduces the m7G nucleoside.[20]

  • Depurination: Subject the RNA to mild acidic conditions (pH ~2.9). This treatment selectively causes depurination at the reduced m7G site, creating an abasic (AP) site.[20]

  • Reverse Transcription (RT): Perform reverse transcription using a reverse transcriptase (e.g., HIV RT) that tends to misincorporate nucleotides or stall at AP sites.[16][21]

  • Library Preparation & Sequencing: Prepare a cDNA library from the RT product and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference tRNA sequences. The m7G position will be identified by a characteristic signature of mutations and deletions at the AP site. The frequency of these variations relative to the total coverage at that site allows for the quantification of the m7G modification stoichiometry.[18][20]

m7G_quant_seq_Workflow start Isolated tRNA reduction 1. Chemical Reduction (KBH4) start->reduction depurination 2. Mild Depurination (pH 2.9) reduction->depurination ap_site Abasic (AP) Site at m7G Position depurination->ap_site rt 3. Reverse Transcription (e.g., HIV RT) ap_site->rt mutations Induces Mutations/ Deletions at AP Site rt->mutations sequencing 4. Library Prep & High-Throughput Sequencing mutations->sequencing analysis 5. Data Analysis: Map Reads & Quantify Variation Rate sequencing->analysis end m7G Stoichiometry Map analysis->end

Caption: Experimental workflow for the m7G-quant-seq method.

Method 2: AlkAniline-Seq (Cleavage-Based Sequencing)

This method relies on chemical cleavage of the RNA backbone at the m7G site.

  • Reduction/Alkaline Treatment: Treat RNA with sodium borohydride (NaBH4) followed by alkaline conditions, or just alkaline hydrolysis, to open the imidazole ring of m7G.[1]

  • Aniline Cleavage: Treat the RNA with aniline. This induces β-elimination at the modified site, causing the tRNA strand to cleave specifically at the m7G position.[1]

  • Library Preparation & Sequencing: Prepare a sequencing library from the cleaved RNA fragments. The 5' ends of the sequencing reads will map directly to the position immediately following the original m7G site.

  • Data Analysis: Align reads and identify pileups of 5' ends. These pileups indicate the locations of m7G modifications.

Functional Analysis: Ribosome Profiling (Ribo-Seq)

To assess the functional impact of m7G modification on translation, ribosome profiling can be performed on cells with and without functional METTL1/WDR4.

  • Cell Treatment: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNA.

  • Nuclease Digestion: Lyse the cells and treat with RNase to digest all mRNA not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs).

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes, typically by sucrose gradient centrifugation.

  • RPF Extraction: Extract the RPFs from the isolated ribosomes.

  • Library Preparation & Sequencing: Prepare a sequencing library from the RPFs and perform high-throughput sequencing.

  • Data Analysis: Align the RPF reads to the transcriptome. The density of reads on a given mRNA reflects its translation rate. By comparing the Ribo-Seq data between wild-type and METTL1/WDR4-deficient cells, one can identify codons and mRNAs whose translation efficiency is dependent on m7G modification.[4]

References

Methodological & Application

Application Notes: Detection of 7-Methylguanine in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methylguanine (7-MG), a modified purine nucleoside, is a significant biomarker for assessing DNA damage caused by exposure to both endogenous and exogenous methylating agents.[1][2] Its formation in DNA can lead to spontaneous depurination, releasing 7-MG, which is then excreted in the urine.[3] Consequently, the quantification of 7-MG in urine samples provides a non-invasive method to monitor DNA methylation damage. Elevated levels of urinary 7-MG have been associated with exposure to tobacco smoke, aging, dietary habits, and have been investigated as a potential biomarker for various conditions, including cancer and Parkinson's disease.[1][3][4][5]

Analytical Methodologies

Several analytical techniques have been developed for the sensitive and specific quantification of 7-MG in urine. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (HPLC-ECD), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity and specificity.[3][4] It often employs an isotope-dilution strategy, where a stable isotope-labeled internal standard (e.g., ¹⁵N₅-labeled 7-MG) is added to the sample for accurate quantification.[3] Coupling with on-line Solid-Phase Extraction (SPE) allows for direct sample analysis, minimizing preparation time and enhancing throughput.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC systems coupled with UV or electrochemical detectors (ECD) are also utilized.[6][7] While generally less sensitive than LC-MS/MS, these methods can be robust and cost-effective. Methodologies may involve a column-switching system with anion exchange and reversed-phase columns to enhance separation and specificity.[1] Immunoaffinity purification can be used prior to HPLC-ECD to specifically isolate 7-MG, increasing the method's sensitivity and specificity.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of 7-MG to make it volatile before analysis.[8] It offers high specificity but involves a more complex sample preparation process compared to LC-MS/MS.

Biological Pathway of this compound Excretion

The presence of this compound in urine is a direct result of DNA damage and repair processes within the body.

G cluster_0 Cellular Environment cluster_1 Excretion Pathway A Exogenous & Endogenous Methylating Agents (e.g., from smoking, diet) C DNA Methylation (N7 position of Guanine) A->C damage B Cellular DNA (Guanine residue) B->C D Spontaneous Depurination (Hydrolysis of glycosidic bond) C->D E Free this compound D->E F Bloodstream Transport E->F G Kidney Filtration F->G H Urine Excretion G->H I Urine Sample (for analysis) H->I

Caption: Biological pathway from DNA damage to urinary excretion of this compound.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance characteristics of various methods used for the detection of this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey FeaturesReference
LC-MS/MS with on-line SPEUrine8.0 pg/mLNot ReportedNot ReportedRapid, high-throughput, direct injection[3]
LC-UV-MS/MSDNA64 fmol (on-column)0.13 pmol (on-column)Not ReportedHigh sensitivity for DNA adducts[9]
On-line SPE LC-MS/MSDNA0.42 fmol (on-column)Not Reported0.24 - 250 pgExtremely high sensitivity[10]
HPLC-ECD with ImmunoaffinityDNA0.5 pmol/sampleNot ReportedNot ReportedHigh specificity due to antibody use[7]
UPLC-MS/MSDried Blood SpotNot Reported0.5 ng/mL0.5 - 20 ng/mLMethod for related O⁶-methylguanine[11]

Experimental Protocols

Protocol 1: Quantification of 7-MG in Urine by LC-MS/MS with On-line SPE

This protocol is based on a rapid and sensitive isotope-dilution method suitable for high-throughput analysis.[3]

1. Reagents and Materials

  • This compound (7-MG) analytical standard

  • ¹⁵N₅-labeled 7-MG (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine collection cups

  • On-line SPE cartridge (e.g., Oasis HLB)

  • LC column (e.g., C18 column)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.[4]

  • Transfer 100 µL of the urine supernatant to an autosampler vial.

  • Add 10 µL of the ¹⁵N₅-labeled 7-MG internal standard solution.

  • Vortex briefly to mix. The sample is now ready for injection.

3. Instrumentation and Conditions

  • LC System: UPLC or HPLC system equipped with an on-line SPE module.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • On-line SPE:

    • Loading Pump Solvent: 0.1% Formic acid in water

    • Elution: Performed by the analytical gradient onto the analytical column.

  • Analytical Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute 7-MG, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Analysis Time: Approximately 15 minutes per sample.[3]

  • MS/MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 7-MG: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • ¹⁵N₅-7-MG (IS): Monitor the transition from the labeled precursor ion to its corresponding product ion. (Note: Specific m/z values for precursor and product ions should be optimized in the laboratory.)

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of 7-MG standard into a control urine matrix (or water).

  • Add a constant amount of the internal standard to each calibrator.

  • Analyze the calibration standards using the same LC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of 7-MG to the peak area of the internal standard against the concentration of 7-MG.

  • Calculate the concentration of 7-MG in the unknown urine samples using the regression equation from the calibration curve.

  • Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.

Protocol 2: Quantification of 7-MG in Urine by HPLC-UV

This protocol describes a method for analyzing 7-MG using HPLC with UV detection, which can be performed simultaneously with other markers like 8-hydroxydeoxyguanosine (8-OH-dG).[1][6]

1. Reagents and Materials

  • This compound (7-MG) analytical standard

  • Creatinine standard

  • Sodium phosphate buffer

  • Methanol (HPLC grade)

  • Dilution solution (containing a marker like 8-hydroxyguanosine if analyzing simultaneously)[1]

  • Urine collection cups

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Anion exchange column and a reversed-phase C18 column (for column-switching system)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Mix the urine sample with an equal volume of a dilution solution.[1]

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3. Instrumentation and Conditions

  • HPLC System: HPLC with a column-switching valve and a UV detector.

  • Column 1 (Anion Exchange): For initial separation and trapping.

  • Column 2 (Reversed-Phase): C18 column (e.g., 4.6 x 250 mm, 5 µm) for analytical separation.[1]

  • Mobile Phase: 10 mM Sodium phosphate buffer (pH 6.7) containing 5% methanol.[1]

  • Flow Rate: 1 mL/min.[1]

  • Temperature: 40°C.[1]

  • Detection: UV detector set to 305 nm for 7-MG and 245 nm for creatinine.[1]

4. Experimental Procedure

  • Inject the prepared sample onto the anion exchange column.

  • After an initial wash, switch the valve to back-flush the fraction containing 7-MG and creatinine onto the C18 analytical column.

  • Perform the separation on the C18 column using the isocratic mobile phase.

  • Monitor the eluent at the specified wavelengths to detect and quantify creatinine and 7-MG.

5. Calibration and Quantification

  • Prepare calibration standards for both 7-MG and creatinine in the mobile phase.

  • Inject the standards to generate a calibration curve based on peak area versus concentration for each analyte.

  • Quantify 7-MG and creatinine in the urine samples from their respective calibration curves.

  • Express the final 7-MG concentration as a ratio to the creatinine concentration (e.g., in mg/g creatinine) to normalize for urine output.[1]

LC-MS/MS Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in urine using LC-MS/MS.

G A 1. Urine Sample Collection B 2. Sample Preparation - Thaw, Centrifuge - Add Isotope-Labeled IS A->B C 3. On-line SPE (Cleanup & Enrichment) B->C D 4. UPLC/HPLC Separation (Reversed-Phase Column) C->D E 5. ESI Source (Ionization) D->E F 6. Tandem MS (QqQ) (MRM Detection) E->F G 7. Data Acquisition F->G H 8. Data Processing - Peak Integration - Calibration Curve G->H I 9. Quantification (ng/mg Creatinine) H->I

Caption: A typical experimental workflow for this compound analysis by LC-MS/MS.

References

Synthesis of 7-Methylguanine for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Methylguanine, a crucial molecule in various fields of biological research, including cancer biology and epigenetics.

Application Notes

This compound (7-MG) is a modified purine nucleobase that plays a significant role in several biological processes. It is most notably known as a component of the 5' cap of messenger RNA (mRNA) in eukaryotes, where it is essential for mRNA stability, splicing, and translation initiation. Beyond its role in RNA biology, 7-MG is also a common DNA adduct formed by the action of methylating agents. Its presence in DNA can have implications for mutagenesis and carcinogenesis.

In a research context, synthetic this compound is a valuable tool for:

  • Cancer Research: Studying the effects of DNA methylation damage and the cellular response pathways. This compound can be used as a standard in assays measuring DNA adducts and repair enzyme activity. It has also been investigated for its potential anticancer properties.

  • RNA Biology: Investigating the role of the mRNA cap in translation and other aspects of RNA metabolism. Synthetic 7-methylguanosine (the nucleoside of 7-MG) and its phosphorylated derivatives are critical reagents in these studies.

  • Drug Development: Screening for inhibitors of enzymes involved in DNA repair or RNA metabolism. This compound can serve as a substrate or a reference compound in high-throughput screening assays.

  • Epigenetics: Exploring the impact of nucleic acid modifications on gene expression and cellular function.

Synthesis of this compound from Guanine

The most common and direct method for the laboratory-scale synthesis of this compound is the methylation of guanine using a suitable methylating agent, such as dimethyl sulfate (DMS). This reaction selectively targets the N7 position of the guanine imidazole ring.

Chemical Reaction Pathway

The synthesis proceeds via the direct methylation of guanine at the N7 position.

Synthesis_Pathway Guanine Guanine Product This compound Guanine->Product Methylation DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Product Base Base (e.g., NaOH)

Caption: Synthesis of this compound from Guanine.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound by the direct methylation of guanine using dimethyl sulfate.

Materials:

  • Guanine

  • Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution of Guanine:

    • In a round-bottom flask, dissolve a specific amount of guanine in an aqueous solution of sodium hydroxide. The basic conditions are necessary to deprotonate the guanine, making it more nucleophilic.

  • Methylation Reaction:

    • Cool the guanine solution in an ice bath.

    • Slowly add dimethyl sulfate to the cooled solution dropwise using a dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below a specified temperature (e.g., 10°C) to control the reaction rate and minimize side products.

    • After the addition is complete, allow the reaction to stir at room temperature for a set period (e.g., 2-4 hours) to ensure complete methylation.

  • Work-up and Neutralization:

    • Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH reaches approximately 7. This will precipitate the crude this compound.

  • Isolation of Crude Product:

    • Cool the neutralized mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold deionized water and then with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification:

    • The crude this compound can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot deionized water.

    • Add a small amount of activated carbon to decolorize the solution and heat briefly.

    • Hot-filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Dissolution 1. Dissolve Guanine in NaOH(aq) Methylation 2. Add Dimethyl Sulfate (controlled temperature) Dissolution->Methylation Stirring 3. React at Room Temperature Methylation->Stirring Neutralization 4. Neutralize with HCl to precipitate product Stirring->Neutralization Filtration1 5. Filter and Wash (Water & Ethanol) Neutralization->Filtration1 Recrystallization 6. Recrystallize from hot water Filtration1->Recrystallization Decolorization 7. Treat with Activated Carbon Recrystallization->Decolorization Filtration2 8. Filter and Dry Decolorization->Filtration2 Final_Product Final_Product Filtration2->Final_Product Pure this compound

Caption: Workflow for this compound Synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction scale and conditions.

ParameterValueNotes
Reactants
Guanine1.0 molar equivalentStarting material
Dimethyl Sulfate1.1 - 1.5 molar equivalentsSlight excess to ensure complete reaction
Sodium HydroxideSufficient to dissolve guanineTypically a 1-2 M solution
Reaction Conditions
Temperature (Addition)0 - 10 °CCrucial for selectivity
Reaction Time2 - 4 hoursMonitored by TLC or HPLC
Product Characterization
AppearanceWhite to off-white crystalline solid
Melting Point>300 °C (decomposes)
Yield & Purity
Crude Yield70 - 85%Varies with reaction scale and conditions
Purified Yield50 - 70%After recrystallization
Purity (by HPLC)>98%
Spectroscopic Data
¹H NMR (DMSO-d₆)δ ~3.8 (s, 3H, N-CH₃), ~6.5 (br s, 2H, NH₂), ~7.9 (s, 1H, C8-H), ~10.7 (br s, 1H, NH)Chemical shifts are approximate and may vary depending on the solvent and concentration.
Mass Spectrometry (ESI+)m/z = 166.07 [M+H]⁺Corresponds to the molecular weight of this compound (165.15 g/mol )

Safety Precautions

  • Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and a suspected human carcinogen. All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • Always add acid to water, not the other way around, to avoid splashing.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize high-purity this compound for a wide range of applications in their scientific investigations.

Application Notes and Protocols for 7-Methylguanine Immunoaffinity Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Methylguanine (m7G)

This compound (m7G) is a crucial post-transcriptional modification of RNA molecules, playing a significant role in various cellular processes.[1] This modification is most notably found as the 5' cap structure of eukaryotic messenger RNAs (mRNAs), where it is essential for mRNA stability, splicing, nuclear export, and the initiation of translation.[2][3] Beyond the 5' cap, internal m7G modifications have also been identified in other RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where they contribute to RNA structure and function.[1][4]

The study of m7G is of paramount importance in understanding gene regulation and its dysregulation in disease. For instance, alterations in m7G modification levels have been implicated in the progression of various cancers, making the enzymes and binding proteins involved in this pathway potential therapeutic targets.[5] Furthermore, m7G's role in translation initiation via the cap-dependent pathway is a critical control point for protein synthesis.[6] Immunoaffinity purification is a powerful technique to enrich for m7G-containing RNA or DNA, enabling detailed downstream analysis.[7]

Applications in Research and Drug Development

  • Epitranscriptomics and RNA Biology: Isolate and identify m7G-modified RNA transcripts to understand their prevalence, location, and regulatory functions in different cellular contexts.

  • Cancer Biology: Investigate the role of m7G modifications in oncogenesis and tumor progression. The enrichment of m7G-modified oncogenic transcripts can be quantified to assess the efficacy of therapeutic interventions targeting m7G writers, readers, or erasers.[5]

  • Virology: Study the role of the m7G cap in the life cycle of viruses that utilize the host's translation machinery.[6]

  • Drug Discovery: Screen for small molecules that inhibit the interaction between the m7G cap and its binding proteins, such as eIF4E, as a potential anti-cancer strategy.[5]

  • Biomarker Discovery: Quantify levels of m7G in cellular DNA or RNA as potential biomarkers for exposure to certain DNA-damaging agents.[7]

Quantitative Data Summary

While direct percentage yield for the immunoaffinity purification step is not always reported in the literature, the effectiveness of the enrichment is typically validated by downstream quantitative methods. The following tables summarize key quantitative metrics associated with m7G immunoaffinity purification and subsequent analyses.

ParameterMethodDetection LimitSample TypeReference
7-meG QuantificationImmunoaffinity Purification + HPLC-ECD0.5 pmolDNA[7]
7-meG QuantificationImmunoaffinity Purification + ELISA2 pmolDNA[7]

Table 1: Detection Limits for this compound. This table illustrates the sensitivity of different methods for quantifying this compound following immunoaffinity purification from DNA samples.

Cell LineMethodNumber of Unique m7G PeaksNumber of Genes with m7G PeaksReference
OSCC TissuesMeRIP-seq95147455[8]

Table 2: Transcriptome-wide Identification of m7G Sites in mRNA. This table provides an example of the scale of m7G modification identified in a human cancer cell line using Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq).

RNA Typem7G/G Level (%)Cell TypesReference
Total RNA~0.1%HeLa, HepG2[9]
Small RNAs (mainly tRNAs)~1%HeLa, HepG2[9]
Ribosomal RNA (rRNA)~0.03%HeLa, HepG2[9]
Cap-depleted polyA+ mRNA~0.03%HeLa, HepG2[9]

Table 3: Relative Abundance of Internal m7G in Different RNA Species. This table shows the approximate levels of internal m7G modifications relative to guanine in various RNA fractions from human cell lines.

Experimental Protocols

Protocol 1: Immunoaffinity Purification of m7G-Containing RNA (MeRIP)

This protocol describes the enrichment of m7G-containing RNA fragments from total RNA, a procedure commonly known as Methylated RNA Immunoprecipitation (MeRIP).

Materials:

  • Anti-m7G antibody

  • Protein A/G magnetic beads

  • Total RNA sample

  • RNA fragmentation buffer

  • IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Wash buffer (e.g., IP buffer with higher salt concentration)

  • Elution buffer (e.g., buffer containing a competitive m7G analog or a denaturing agent)

  • RNase inhibitors

  • Nuclease-free water

Procedure:

  • RNA Fragmentation:

    • Start with high-quality total RNA.

    • Fragment the RNA to an average size of 100-200 nucleotides using an appropriate RNA fragmentation buffer or enzymatic method.

    • Purify the fragmented RNA.

  • Antibody-Bead Conjugation:

    • Resuspend the protein A/G magnetic beads in IP buffer.

    • Add the anti-m7G antibody and incubate with rotation at 4°C to allow the antibody to bind to the beads.

    • Wash the antibody-conjugated beads with IP buffer to remove unbound antibody.

  • Immunoprecipitation:

    • Add the fragmented RNA to the antibody-conjugated beads.

    • Incubate with rotation at 4°C to allow the antibody to capture the m7G-containing RNA fragments.

    • A small fraction of the fragmented RNA should be saved as an "input" control.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.

  • Elution:

    • Resuspend the beads in elution buffer to release the m7G-enriched RNA.

    • Separate the eluted RNA from the beads.

  • RNA Purification:

    • Purify the eluted RNA using a suitable RNA purification kit.

    • The enriched RNA is now ready for downstream analysis such as qRT-PCR, microarray, or next-generation sequencing (MeRIP-seq).

Protocol 2: Quantification of m7G-Enriched RNA by qRT-PCR

This protocol allows for the validation and relative quantification of m7G enrichment on specific gene transcripts.

Materials:

  • m7G-enriched RNA from Protocol 1

  • Input RNA control from Protocol 1

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers

Procedure:

  • Reverse Transcription:

    • Perform reverse transcription on both the m7G-enriched RNA and the input RNA to generate cDNA.

  • qPCR:

    • Set up qPCR reactions using the generated cDNA, gene-specific primers, and a qPCR master mix.

    • Include a no-template control for each primer set.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the Ct values for both the m7G-enriched sample and the input sample for each gene of interest.

    • Calculate the relative enrichment of m7G in a specific transcript by comparing the amount of the transcript in the m7G-enriched sample to the input sample, often expressed as a percentage of input.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoaffinity Purification cluster_analysis Downstream Analysis Total_RNA Total RNA Isolation RNA_Fragmentation RNA Fragmentation (100-200 nt) Total_RNA->RNA_Fragmentation Immunoprecipitation Immunoprecipitation of m7G-RNA RNA_Fragmentation->Immunoprecipitation Input RNA Antibody_Bead_Binding Anti-m7G Antibody Binding to Magnetic Beads Antibody_Bead_Binding->Immunoprecipitation Washing Wash Steps Immunoprecipitation->Washing Elution Elution of Enriched RNA Washing->Elution qRT_PCR qRT-PCR Elution->qRT_PCR Sequencing Next-Generation Sequencing (MeRIP-seq) Elution->Sequencing

Caption: Experimental workflow for m7G immunoaffinity purification.

m7G_cap_translation m7G_mRNA 5'-m7G Capped mRNA eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) m7G_mRNA->eIF4F_complex eIF4E binds m7G cap PABP PABP eIF4F_complex->PABP eIF4G interacts with PABP ribosome_43S 43S Pre-initiation Complex eIF4F_complex->ribosome_43S Recruitment polyA Poly(A) Tail PABP->polyA ribosome_80S 80S Ribosome ribosome_43S->ribosome_80S Scans to AUG, 60S subunit joins translation Translation Initiation ribosome_80S->translation

Caption: m7G cap-dependent translation initiation pathway.

References

Application Note: Ultrasensitive Quantification of 7-Methylguanine in DNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylguanine (7-MeG) is a significant DNA adduct formed by the methylation of the N7 position of guanine. It can arise from exposure to environmental mutagens, certain chemotherapeutic agents, or endogenous metabolic processes. While not directly miscoding, 7-MeG can destabilize the glycosidic bond, leading to the formation of apurinic (AP) sites, which are mutagenic if not repaired. Therefore, the accurate quantification of 7-MeG is crucial for toxicological studies, cancer research, and the development of new therapeutics. This application note provides a detailed protocol for the sensitive and selective analysis of 7-MeG in DNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs isotope-dilution LC-MS/MS for the accurate quantification of 7-MeG. DNA is first isolated from the biological matrix and subjected to acid hydrolysis to release the purine bases, including 7-MeG. An isotopically labeled internal standard (e.g., ¹⁵N₅-7-MeG) is spiked into the sample prior to hydrolysis to correct for any variations during sample preparation and analysis. The resulting DNA hydrolysate is then analyzed by LC-MS/MS. The chromatographic separation provides specificity, while the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers high sensitivity and selectivity for the detection of 7-MeG and its internal standard.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Isolation DNA Isolation Spiking Spike with ¹⁵N₅-7-MeG Internal Standard DNA_Isolation->Spiking Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 30 min) Spiking->Hydrolysis Precipitation DNA Backbone Precipitation (ice-cold ethanol) Hydrolysis->Precipitation Supernatant_Collection Collect Supernatant Precipitation->Supernatant_Collection Drying Dry Supernatant (vacuum) Supernatant_Collection->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (C18 column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Data_Acquisition Data Acquisition Quantification->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Protocols

Materials and Reagents
  • This compound (7-MeG) standard (Sigma-Aldrich)

  • ¹⁵N₅-7-Methylguanine (¹⁵N₅-7-MeG) internal standard

  • DNA isolation kit (e.g., Qiagen)

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Ice-cold ethanol

Equipment
  • Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vacuum concentrator

  • Vortex mixer

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-MeG and ¹⁵N₅-7-MeG in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of ¹⁵N₅-7-MeG at a fixed concentration to spike into all samples, including calibration standards and blanks.

Sample Preparation Protocol
  • DNA Isolation: Isolate genomic DNA from the desired biological samples using a commercial DNA isolation kit according to the manufacturer's instructions.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a fixed amount of the ¹⁵N₅-7-MeG internal standard spiking solution.

  • Acid Hydrolysis: Add 0.1 M HCl to the DNA sample to a final volume of 200 µL.[1] Incubate the mixture at 80°C for 30 minutes to release the purine bases.[1]

  • DNA Backbone Precipitation: After hydrolysis, cool the samples on ice and add 2 volumes of ice-cold ethanol to precipitate the DNA backbone.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the released bases.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 96% acetonitrile with 0.1% formic acid).[1]

LC-MS/MS Method Protocol

Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Supelco Discovery C₁₈ (150 mm x 2.1 mm, 5 µm)[1]ACQUITY UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM ammonium acetate in 5% methanol[1]0.1% Formic acid in Water
Mobile Phase B 100% Methanol[1]0.1% Formic acid in Acetonitrile
Flow Rate 250 µL/min[1]400 µL/min
Gradient 0-6.0 min, 0% B; 6.0-10.0 min, 100% B; 10.0-11.0 min, 0% B; 11.0-13.0 min, 0% B[1]Linear gradient optimized for separation
Injection Volume 20 µL[1]5 µL
Column Temperature 40°C[2]40°C

Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive Mode[2]
Capillary Voltage 3.5 kV[2]
Desolvation Temperature 350°C[2]
Desolvation Gas Flow 650 L/hr[2]
Cone Voltage 38 V[2]
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 166.0149.0[2]
This compound 166.0124.0[2]
¹⁵N₅-7-Methylguanine 171.0154.0

Quantitative Data Summary

The following table summarizes the quantitative performance of published LC-MS/MS methods for 7-MeG analysis.

ParameterValueReference
Limit of Detection (LOD) 0.42 fmol[1]
Lower Limit of Quantification (LLOQ) 151.5 fmol[3]
Linearity (r²) >0.999[3][3]
Linear Range 1.48 fmol to 1.52 pmol[1]
Intra-day Precision (%RSD) ≤11%[3]
Inter-day Precision (%RSD) ≤7.1%[3]
Intra-day Accuracy 92.9% to 119%[3]
Inter-day Accuracy 95.2% to 110.2%[3]

Signaling Pathway and Logical Relationships

The formation of 7-MeG is a key event in DNA damage induced by alkylating agents. The subsequent cellular response involves complex DNA repair pathways.

signaling_pathway cluster_damage DNA Damage cluster_repair DNA Repair & Consequences Alkylating_Agent Alkylating Agent Guanine_in_DNA Guanine in DNA Alkylating_Agent->Guanine_in_DNA Methylation Methylguanine This compound (7-MeG) Depurination Spontaneous Depurination Methylguanine->Depurination AP_Site Apurinic (AP) Site Depurination->AP_Site BER Base Excision Repair (BER) AP_Site->BER Repair Replication_Error Replication Error AP_Site->Replication_Error If unrepaired Mutation Mutation (e.g., G to T transversion) Replication_Error->Mutation Cell_Cycle_Arrest Cell Cycle Arrest Mutation->Cell_Cycle_Arrest Apoptosis Apoptosis Mutation->Apoptosis

Caption: Formation of 7-MeG and its biological consequences.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in DNA. The use of an isotope-labeled internal standard ensures high accuracy and precision. This application note offers a comprehensive guide for researchers in toxicology, pharmacology, and cancer biology to reliably measure this critical DNA adduct, facilitating a deeper understanding of the mechanisms of DNA damage and repair.

References

Application Notes: Development and Application of Antibodies Specific to 7-Methylguanine (m7G)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methylguanine (m7G) is a modified purine nucleobase with critical roles in cellular processes. It is widely known as the 5' cap structure on eukaryotic messenger RNA (mRNA), essential for RNA stability, processing, export, and translation initiation.[1][2][3] Beyond its role in mRNA capping, m7G modifications are also found internally in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where they influence RNA structure and function.[1][2] Furthermore, this compound can arise as a DNA adduct, often as a result of exposure to methylating agents, with implications for genomic stability and cancer biology. Given its multifaceted roles, m7G is a significant biomarker and therapeutic target.

Antibodies specific to m7G are indispensable tools for researchers, scientists, and drug development professionals. They enable the sensitive and specific detection, quantification, and localization of m7G in various biological samples. Key applications include:

  • Cancer Research: Studying the role of m7G in tumorigenesis, including its impact on DNA repair pathways and RNA metabolism in cancer cells.[1] this compound is a known inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making it a potential target for anticancer therapies.[4][5][6]

  • RNA Biology: Investigating the "epitranscriptomic" landscape by mapping and quantifying m7G modifications in different RNA populations to understand their regulatory roles in gene expression.[1][2][3]

  • Drug Development: Screening for compounds that modulate the activity of m7G-related enzymes (e.g., methyltransferases or PARP) and using m7G levels as a biomarker for drug efficacy or toxicity.[7]

  • Diagnostics: Developing assays to measure m7G levels in clinical samples like urine, serum, or plasma as a potential biomarker for disease states or exposure to genotoxic agents.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the development, characterization, and application of high-quality antibodies specific to this compound.

Data Presentation: Performance Characteristics of m7G-Specific Antibodies

Quantitative data is crucial for assessing the performance and reliability of a newly developed antibody. The following table summarizes typical performance characteristics obtained during the characterization of an anti-m7G antibody.

ParameterMethodResultReference Sample
Sensitivity Competitive ELISAIC50: 250 fmol/wellThis compound
Competitive ELISADetection Limit: ~0.164 ng/mLm7G Standard
Specificity Competitive ELISAHigh specificity for 7-MeGuaCross-reactivity panel (Guanine, Adenine, etc.)
Competitive ELISAMinimal cross-reactivity with related 7-alkylguanines7-Ethylguanine, 7-HOEtGua
Application Western BlotDetects m7G-modified proteinsLysates from cells treated with methylating agents
ImmunofluorescenceNuclear and cytoplasmic stainingFixed cultured cells
Dot BlotGlobal m7G levels in RNATotal RNA samples

Data presented are examples based on published literature and commercially available kit specifications.[8][10] Actual results will vary depending on the specific antibody, protocol, and sample type.

Experimental Protocols

Part 1: Immunogen Preparation (Hapten-Carrier Conjugation)

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. It must be covalently coupled to a large carrier protein to elicit a robust immune response.[11][12]

Objective: To synthesize a this compound-protein conjugate to be used as an immunogen.

Materials:

  • This compound derivative with a linker arm (e.g., 7-(2-carboxyethyl)guanine for group-specific antibodies or a derivative with a linker at the N2 position for compound-specific antibodies).[10]

  • Carrier Protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization, Bovine Serum Albumin (BSA) for screening).

  • N-Hydroxysuccinimide (NHS).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Dialysis tubing (10 kDa MWCO).

  • Dimethylformamide (DMF).

Protocol:

  • Hapten Activation:

    • Dissolve the m7G-linker derivative in a minimal amount of DMF.

    • Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution.

    • Stir the reaction at room temperature for 4 hours in the dark to activate the carboxyl group of the linker.

  • Carrier Protein Preparation:

    • Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Conjugation:

    • Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

    • Adjust the pH of the reaction mixture to 8.0-8.5 using 0.1 M sodium bicarbonate buffer.

    • Continue stirring at 4°C overnight.

  • Purification:

    • Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer at least 4 times to remove unreacted hapten and coupling reagents.

  • Characterization and Storage:

    • Determine the protein concentration using a BCA assay.

    • Confirm successful conjugation using MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel.[12][13]

    • Store the immunogen at -20°C in small aliquots.

Part 2: Monoclonal Antibody Production

This protocol outlines the generation of hybridomas for a continuous supply of monoclonal antibodies.

Objective: To generate and select hybridoma cell lines producing m7G-specific monoclonal antibodies.

Materials:

  • BALB/c mice.

  • m7G-KLH immunogen.

  • Freund's Adjuvant (Complete and Incomplete).

  • Myeloma cell line (e.g., SP2/0).

  • Polyethylene glycol (PEG).

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine).

  • HT medium.

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

Protocol:

  • Immunization:

    • Emulsify the m7G-KLH immunogen with an equal volume of Freund's Complete Adjuvant.

    • Immunize BALB/c mice subcutaneously with 100 µg of the immunogen per mouse.[13]

    • Administer booster injections every 3 weeks using m7G-KLH emulsified in Freund's Incomplete Adjuvant.[13]

    • Monitor the antibody titer in mouse serum via ELISA after each boost.

    • Perform a final intravenous or intraperitoneal boost without adjuvant 3-4 days before fusion.

  • Hybridoma Fusion:

    • Aseptically harvest splenocytes from the immunized mouse with the highest antibody titer.

    • Mix splenocytes with SP2/0 myeloma cells at a ratio of 5:1.

    • Fuse the cells by slowly adding PEG 1500 and incubating for 1-2 minutes.

    • Slowly dilute the PEG with serum-free medium and centrifuge the cells.

    • Resuspend the cell pellet in HAT medium and plate into 96-well plates.

  • Screening and Cloning:

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of m7G-specific antibodies using an indirect ELISA with m7G-BSA as the coating antigen.

    • Expand positive hybridomas and re-screen.

    • Clone positive hybridomas by limiting dilution to ensure monoclonality.

    • Select and expand the best-performing clones for antibody production.

  • Antibody Production and Purification:

    • Culture the selected hybridoma clones in larger volumes.[14]

    • Collect the supernatant and purify the monoclonal antibody using Protein A/G affinity chromatography.[15]

    • Determine the antibody concentration and store at -20°C or -80°C.

Part 3: Competitive ELISA Protocol

Objective: To quantify the amount of this compound in a sample.

Materials:

  • m7G-BSA conjugate.

  • Anti-m7G primary antibody.

  • HRP-conjugated secondary antibody.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST).

  • TMB Substrate.

  • Stop Solution (e.g., 2 M H₂SO₄).

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Plate Coating:

    • Dilute the m7G-BSA conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare standards with known concentrations of free this compound. Prepare your samples (e.g., hydrolyzed RNA, serum).[8]

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-m7G primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the m7G-BSA coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[8]

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 10-20 minutes.[8]

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately.[8] The signal intensity will be inversely proportional to the amount of m7G in the sample.

Part 4: Western Blot Protocol

Objective: To detect proteins that are post-translationally modified with m7G or to analyze proteins involved in m7G metabolism.

Materials:

  • Cell or tissue lysate.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Transfer Buffer.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST).

  • Anti-m7G primary antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Determine protein concentration using a BCA assay.

    • Mix 20-40 µg of protein with SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[17]

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the anti-m7G primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[19]

    • Wash the membrane 3 times for 10 minutes each with TBST.[19]

    • Incubate with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[19]

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.[19]

    • Capture the chemiluminescent signal using an X-ray film or a digital imaging system.[18][19]

Part 5: Immunofluorescence (IF) Protocol

Objective: To visualize the subcellular localization of this compound.

Materials:

  • Cells grown on coverslips.

  • Phosphate Buffered Saline (PBS).

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS).

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBST).

  • Anti-m7G primary antibody.

  • Fluorophore-conjugated secondary antibody.

  • DAPI (for nuclear counterstain).

  • Antifade mounting medium.

Protocol:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach 60-80% confluency.[20]

    • Rinse the cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[20][21]

    • Wash the cells 3 times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[21]

    • Wash the cells 3 times with PBS.

  • Blocking and Staining:

    • Block the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[20]

    • Dilute the anti-m7G primary antibody in the blocking buffer and apply to the coverslips. Incubate for 2 hours at room temperature or overnight at 4°C.[20]

    • Wash the cells 3 times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and apply to the coverslips. Incubate for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells 3 times with PBS.

    • Incubate with DAPI solution for 5 minutes for nuclear staining.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize using a fluorescence microscope.

Mandatory Visualizations

Antibody_Development_Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Generation cluster_2 Phase 3: Production & Validation Hapten m7G Hapten Design & Synthesis Conjugation Hapten-Carrier Conjugation (KLH/BSA) Hapten->Conjugation Purification_I Immunogen Purification (Dialysis) Conjugation->Purification_I Immunization Animal Immunization (e.g., Mouse) Purification_I->Immunization Fusion Hybridoma Fusion Immunization->Fusion Screening Screening & Selection (ELISA) Fusion->Screening Cloning Subcloning Screening->Cloning Production Large-Scale Production Cloning->Production Purification_Ab Antibody Purification (Protein A/G) Production->Purification_Ab Validation Validation in Applications (ELISA, WB, IF) Purification_Ab->Validation

Caption: Workflow for the development of this compound specific monoclonal antibodies.

m7G_Signaling cluster_RNA RNA Metabolism cluster_DNA DNA Damage & Repair METTL1 METTL1/WDR4 (Writer) pre_mRNA pre-mRNA METTL1->pre_mRNA Methylation m7G_mRNA m7G-capped mRNA pre_mRNA->m7G_mRNA Capping eIF4E eIF4E (Reader) m7G_mRNA->eIF4E Translation Translation Initiation eIF4E->Translation Gene_Expression Altered Gene Expression Translation->Gene_Expression Methylating_Agent Methylating Agents DNA Genomic DNA Methylating_Agent->DNA m7G_Adduct m7G DNA Adduct DNA->m7G_Adduct Damage PARP PARP Inhibition m7G_Adduct->PARP Repair Blocks DNA Repair PARP->Repair Cell_Death Cancer Cell Death Repair->Cell_Death

Caption: Key biological roles of this compound in RNA metabolism and DNA repair.

Competitive_ELISA cluster_High High m7G in Sample cluster_Low Low m7G in Sample node_Ab_H Anti-m7G Ab node_Bound_H Antibodies Saturated by Free m7G node_Ab_H->node_Bound_H node_m7G_H Free m7G (from sample) node_m7G_H->node_Bound_H Plate Plate with Coated m7G-BSA Antigen node_Bound_H->Plate Less Ab available to bind plate node_Ab_L Anti-m7G Ab node_Free_L Antibodies Remain Free node_Ab_L->node_Free_L node_m7G_L Free m7G (from sample) node_m7G_L->node_Free_L node_Free_L->Plate More Ab available to bind plate Result_H Result: Little to No Binding LOW SIGNAL Plate->Result_H Result_L Result: Significant Binding HIGH SIGNAL Plate->Result_L

Caption: The inverse relationship between sample m7G and signal in a competitive ELISA.

References

Application Notes and Protocols for Monitoring 7-Methylguanine Levels in Response to Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylguanine (7-MG) is a significant DNA adduct formed by the action of methylating chemotherapeutic agents, such as temozolomide and dacarbazine.[1][2] The formation of 7-MG in DNA can lead to depurination, creating apurinic sites that are cytotoxic and mutagenic if not properly repaired.[3][4] Monitoring the levels of 7-MG in biological samples can serve as a valuable biomarker for assessing a patient's response to chemotherapy, optimizing drug dosage, and understanding the mechanisms of drug resistance.[2][5] These application notes provide detailed protocols for the quantification of 7-MG and summarize key quantitative findings from relevant studies.

Data Presentation

The following tables summarize quantitative data on this compound levels in response to various stimuli, including chemotherapeutic agents and lifestyle factors.

Table 1: this compound Levels in Response to Dacarbazine Treatment in Cancer Patients

Patient GroupDosage (mg/m²)Sample TypeTime PointThis compound LevelReference
Cancer Patient 1250White Blood Cell DNAPost-treatment (peak)Dose-dependent increase[2]
Cancer Patient 2400White Blood Cell DNAPost-treatment (peak)Dose-dependent increase[2]
Cancer Patient 3800White Blood Cell DNAPost-treatment (peak)Dose-dependent increase[2]
Cancer Patient (during first few hours)Not specifiedWhite Blood Cell DNA1 hour post-treatmentRapid increase[2]
Cancer Patient (during first few hours)Not specifiedWhite Blood Cell DNA1-7 hours post-treatmentLevel hardly changed[2]
Cancer Patient (following days)Not specifiedWhite Blood Cell DNADays after peakDecrease (half-life ~72h)[2]

Table 2: Urinary this compound Levels in Smokers vs. Non-smokers

GroupNumber of VolunteersSample TypeAverage this compound Level (ng/mg creatinine)Standard DeviationReference
Smokers32Urine42151739[6]
Non-smokers35Urine3035720[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DNA damage and repair pathway involving this compound and a general workflow for monitoring its levels.

DNA_Damage_Repair DNA Damage and Repair Pathway of this compound Chemotherapy Alkylating Chemotherapy (e.g., Temozolomide) DNA Genomic DNA Chemotherapy->DNA Alkylation DNA_7MG DNA with this compound Adduct DNA->DNA_7MG Depurination Spontaneous Depurination DNA_7MG->Depurination AP_Site Apurinic (AP) Site Depurination->AP_Site Free_7MG Free this compound Depurination->Free_7MG BER Base Excision Repair (BER) AP_Site->BER Repair Cell_Cycle_Arrest Cell Cycle Arrest AP_Site->Cell_Cycle_Arrest If unrepaired BER->DNA Restored DNA Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Urine_Excretion Excretion in Urine Free_7MG->Urine_Excretion

Caption: DNA damage and repair pathway involving this compound.

Experimental_Workflow Workflow for Monitoring this compound Levels cluster_sample Sample Collection & Preparation cluster_quantification Quantification cluster_analysis Data Analysis & Interpretation Patient Patient Undergoing Chemotherapy Sample_Collection Biological Sample Collection (Urine, Blood, Tissue) Patient->Sample_Collection DNA_Extraction DNA Extraction (for blood/tissue) or Direct Use (for urine) Sample_Collection->DNA_Extraction LC_MS LC-MS/MS DNA_Extraction->LC_MS ELISA ELISA DNA_Extraction->ELISA HPLC HPLC-ECD DNA_Extraction->HPLC Data_Analysis Data Analysis and Quantification of 7-MG LC_MS->Data_Analysis ELISA->Data_Analysis HPLC->Data_Analysis Interpretation Correlation with Chemotherapy Response and Patient Outcome Data_Analysis->Interpretation

Caption: General workflow for monitoring this compound levels.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on a rapid and sensitive isotope-dilution liquid chromatography/tandem mass spectrometry (LC/MS/MS) method.[6]

1. Materials and Reagents:

  • This compound (7-MG) standard

  • ¹⁵N₅-labeled 7-MG internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Urine collection cups

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an online solid-phase extraction (SPE) system

2. Sample Preparation:

  • Collect first-morning void urine samples in sterile containers.

  • Centrifuge the urine samples at 3000 x g for 10 minutes to remove sediment.

  • Transfer 1 mL of the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Add the ¹⁵N₅-labeled 7-MG internal standard to a final concentration of 50 ng/mL.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate 7-MG from other urine components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • 7-MG: Precursor ion (m/z) -> Product ion (m/z)

      • ¹⁵N₅-7-MG: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize collision energy and other MS parameters for maximum sensitivity.

4. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of 7-MG standard.

  • Calculate the ratio of the peak area of 7-MG to the peak area of the ¹⁵N₅-7-MG internal standard for both standards and samples.

  • Determine the concentration of 7-MG in the urine samples by interpolating from the standard curve.

  • Normalize the 7-MG concentration to creatinine levels in the urine to account for variations in urine dilution.

Protocol 2: Quantification of this compound in DNA from White Blood Cells by ELISA

This protocol is adapted from methods used to determine 7-MG adducts in DNA from cancer patients.[2]

1. Materials and Reagents:

  • Whole blood collected in EDTA tubes

  • Red blood cell lysis buffer

  • Cell lysis buffer

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound ELISA kit (commercially available kits provide specific reagents and antibodies)[7]

  • Microplate reader

2. DNA Extraction from White Blood Cells:

  • Collect 5-10 mL of whole blood in an EDTA tube.

  • Add red blood cell lysis buffer and incubate to lyse red blood cells.

  • Centrifuge to pellet the white blood cells.

  • Wash the pellet with PBS.

  • Resuspend the pellet in cell lysis buffer containing Proteinase K and incubate at 55°C overnight to digest proteins.

  • Add RNase A and incubate for 1 hour at 37°C to remove RNA.

  • Perform phenol:chloroform extraction to remove proteins.

  • Precipitate the DNA with ice-cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Air-dry the DNA pellet and resuspend it in TE buffer.

  • Quantify the DNA concentration using a spectrophotometer.

3. ELISA Procedure:

  • Follow the instructions provided with the commercial this compound ELISA kit. A general procedure is as follows:

  • Denature the DNA samples by heating at 100°C for 10 minutes, followed by rapid cooling on ice.

  • Coat a 96-well plate with the denatured DNA samples and standards.

  • Block the wells to prevent non-specific binding.

  • Add the primary antibody specific for this compound and incubate.

  • Wash the plate to remove unbound primary antibody.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate to remove unbound secondary antibody.

  • Add the substrate and incubate to develop the color.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using the provided 7-MG standards.

  • Determine the concentration of 7-MG in the DNA samples by comparing their absorbance to the standard curve.

  • Express the results as the amount of 7-MG per µg of DNA.

Conclusion

Monitoring this compound levels provides a powerful tool for researchers and clinicians to assess the biological effects of methylating chemotherapeutic agents. The protocols outlined above for LC-MS/MS and ELISA offer sensitive and specific methods for quantifying this important DNA adduct in readily accessible biological samples. The choice of method will depend on the specific research question, available equipment, and the required level of sensitivity and throughput. The integration of 7-MG monitoring into clinical and research settings has the potential to advance personalized medicine by enabling more precise and effective cancer treatment strategies.

References

Application Notes and Protocols: In Vivo Anti-Tumor Effects of 7-Methylguanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anti-tumor effects of 7-Methylguanine (7-MG), a natural inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and tRNA-guanine transglycosylase (TGT).[1][2] The following sections detail the anti-tumor activity of 7-MG in various cancer models, present detailed experimental protocols, and visualize the key mechanisms and workflows.

Summary of In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in several preclinical mouse models of cancer, both as a monotherapy and in combination with the chemotherapeutic agent cisplatin.[1][2] The data from these studies are summarized below, showcasing the potential of 7-MG as a novel anti-cancer agent.[1]

Colon Cancer Models

In studies involving colon cancer, 7-MG was effective in both a mouse adenocarcinoma model (Akatol) and a human colon adenocarcinoma xenograft model (HCT116).[1][3]

Table 1: Anti-Tumor Activity of this compound in Colon Cancer Models

Cancer ModelTreatment GroupDosage and AdministrationTumor Growth Inhibition (%)Citation
Akatol Mouse Adenocarcinoma7-MG50 mg/kg, intragastric, 3 times/week52.5[1][4]
Cisplatin2.5 mg/kg, intraperitoneal, 2 times/week for 1 week65.8[1][4]
7-MG + CisplatinSee individual dosages65.5[1][4]
HCT116 Human Xenograft7-MG50 mg/kg, intragastric, 3 times/week37.8[1][4]
Cisplatin1 mg/kg, intraperitoneal, 3 times/week for 1 week16.1[1][4]
7-MG + CisplatinSee individual dosages80.0[1][4]
Other Cancer Models

Preliminary studies have also indicated the efficacy of 7-MG in mouse models of uterine sarcoma and cervical cancer.[2][5]

Table 2: Anti-Tumor Activity of this compound in Uterine Sarcoma and Cervical Cancer Models

Cancer ModelTreatment GroupDosage and AdministrationOutcomeCitation
Uterine Sarcoma US-3227-MG50 mg/kg, per os, 3 times/weekStatistically significant inhibition of tumor growth, comparable to cisplatin.[2][5]
Cervical Cancer RShM-57-MG (continuous)50 mg/kg, per os, 3 times/weekMore pronounced anti-tumor effect compared to 1 week of combined treatment.[2][5]
7-MG + Cisplatin (1 week)50 mg/kg 7-MG (per os) + 1.5 mg/kg Cisplatin (subcutaneous), 3 times within a weekInhibition of tumor growth where single agents were ineffective at the tested dose.[2][5]

Proposed Mechanism of Action

This compound's anti-tumor effects are attributed to its ability to competitively inhibit two key enzymes: PARP-1 and TGT.[2][6]

  • PARP-1 Inhibition: PARP-1 is a crucial enzyme in the DNA repair pathway. Its inhibition by 7-MG can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.[2]

  • TGT Inhibition: tRNA-guanine transglycosylase is involved in the modification of tRNAs, a process essential for efficient protein translation.[2] Knockdown of the TGT gene has been shown to reduce the proliferation and migration of cancer cells.[1]

7_Methylguanine_Mechanism_of_Action cluster_0 This compound (7-MG) cluster_1 Cellular Processes 7-MG 7-MG PARP-1 PARP-1 7-MG->PARP-1 inhibits TGT TGT 7-MG->TGT inhibits DNA_Repair DNA Repair PARP-1->DNA_Repair enables Apoptosis Apoptosis PARP-1->Apoptosis inhibition leads to Protein_Translation Protein Translation TGT->Protein_Translation enables Cell_Proliferation Cancer Cell Proliferation TGT->Cell_Proliferation inhibition reduces DNA_Repair->Cell_Proliferation supports Protein_Translation->Cell_Proliferation supports

Caption: Mechanism of this compound's anti-tumor activity.

Experimental Protocols

The following are detailed protocols for in vivo studies of this compound's anti-tumor effects, based on published research.[1][2][7]

Akatol Mouse Adenocarcinoma Model

Objective: To evaluate the anti-tumor efficacy of 7-MG, alone and in combination with cisplatin, in a syngeneic mouse model of colon cancer.

Materials:

  • Animals: Male BALB/c mice, 4 weeks old.[1]

  • Tumor Model: Mouse adenocarcinoma Akatol.[1]

  • Test Articles:

    • This compound (7-MG)

    • Cisplatin

    • Vehicle control (distilled water)

  • Equipment: Gavage needles, intraperitoneal injection needles, calipers, ultrasonic bath.

Protocol:

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of Akatol tumor cells (0.5 ml, 0.1 g/ml) into the suprascapular area of each mouse.[1]

  • Animal Grouping: On day 5 post-inoculation, divide the mice into four groups (n=9 per group):[1]

    • Group I (Control): Distilled water, intragastrically (i.g.), 3 times per week.

    • Group II (Cisplatin): 2.5 mg/kg cisplatin, intraperitoneally (i.p.), 2 times per week for 1 week.

    • Group III (7-MG): 50 mg/kg 7-MG, i.g., 3 times per week.

    • Group IV (Combination): 7-MG (as in Group III) and Cisplatin (as in Group II).

  • 7-MG Preparation: Prepare a 5 mg/ml suspension of 7-MG in distilled water. Vortex the mixture and place it in an ultrasonic bath for 5 minutes at 45°C.[1]

  • Drug Administration:

    • Administer the 7-MG suspension by gavage.[1]

    • For the combination treatment, administer 7-MG 3 hours prior to cisplatin injection.[1]

  • Tumor Volume Measurement: Measure the tumor volume periodically using calipers and calculate using the formula: V = 1/2 × length × width².[1]

  • Endpoint: Continue the experiment until the average tumor volume in the control group reaches approximately 4000 mm³.[1]

  • Survival Analysis: Monitor animal survival. An animal is typically euthanized when the tumor reaches the critical size of 4000 mm³. The time to reach this endpoint can be used for survival analysis.[1][7]

HCT116 Human Colon Carcinoma Xenograft Model

Objective: To assess the efficacy of 7-MG, alone and in combination with cisplatin, in a human colon cancer xenograft model.

Materials:

  • Animals: BALB/c nude mice.

  • Tumor Model: HCT116 human colon carcinoma cells.[1]

  • Test Articles:

    • This compound (7-MG)

    • Cisplatin

    • Vehicle control (potassium phosphate buffer)

  • Equipment: As in Protocol 3.1.

Protocol:

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of HCT116 cells (0.2 ml, 1.2 × 10⁶ cells/ml) into both the right and left flanks of each mouse.[1][7]

  • Animal Grouping: On day 10 post-inoculation, divide the mice into four groups (n=4 per group):[1][7]

    • Group I (Control): Potassium phosphate buffer, i.p., 3 times per week.

    • Group II (Cisplatin): 1 mg/kg cisplatin, i.p., 3 times per week for 1 week.

    • Group III (7-MG): 50 mg/kg 7-MG, i.g., 3 times per week.

    • Group IV (Combination): 7-MG (as in Group III) and Cisplatin (as in Group II).

  • 7-MG Preparation: As described in Protocol 3.1.

  • Drug Administration:

    • Administer the 7-MG suspension by gavage.[1]

    • For the combination treatment, administer 7-MG 3 hours prior to cisplatin injection.[1][7]

  • Tumor Volume Measurement: Measure the tumor volume periodically using calipers and calculate using the formula: V = π/6 × length × width × depth.[1][7]

  • Endpoint: The experiment can be continued for a set duration (e.g., 32 days) to observe differences in tumor growth.[1]

In_Vivo_Experimental_Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Start->Tumor_Inoculation Animal_Grouping Randomization into Treatment Groups Tumor_Inoculation->Animal_Grouping Treatment Drug Administration (7-MG, Cisplatin, Combo, Vehicle) Animal_Grouping->Treatment Monitoring Tumor Volume Measurement & Survival Monitoring Treatment->Monitoring Repeated Cycles Endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition, Survival Curves) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo anti-tumor studies of 7-MG.

Safety and Toxicology

Toxicological studies in mice have established a safe oral administration regimen for 7-MG at 50 mg/kg, 3 times per week for up to 4 weeks, with no observed adverse effects or morphological changes.[2] Furthermore, 7-MG did not induce mutations or structural chromosomal abnormalities and showed no blastomogenic activity.[2]

Conclusion

The in vivo data strongly support the potential of this compound as an anti-tumor agent.[1] Its efficacy in multiple cancer models, favorable safety profile, and dual mechanism of action make it a promising candidate for further preclinical and clinical development, both as a standalone therapy and in combination with existing chemotherapeutics.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: 7-Methylguanine (7-mG) Detection by HPLC-ECD

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 7-Methylguanine (7-mG) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you may encounter during the analysis of 7-mG by HPLC-ECD.

Q1: Why am I seeing a high background signal or a noisy baseline on my chromatogram?

A: A high background signal or a noisy baseline can be caused by several factors. Contamination of the mobile phase, electrochemical cell, or the column are common culprits. Ensure that you are using high-purity solvents and freshly prepared mobile phase. Air bubbles in the system can also lead to baseline noise; degas your mobile phase thoroughly.[1] Additionally, check for leaks in the fluid path. If the problem persists, the reference electrode may be dirty, or the working electrode may be contaminated or scratched.[2]

Q2: My 7-mG peak is not well-resolved from other components, especially guanine. How can I improve the separation?

A: Co-elution of 7-mG with other endogenous compounds, particularly guanine, is a common challenge. To improve separation, you can optimize the mobile phase composition. The use of ion-pairing agents like octanesulfonic acid (OSA) and sodium dodecyl sulfate (SDS) can enhance the retention of charged species like 7-mG on a reverse-phase column, leading to better separation from uncharged molecules like guanine.[3] Adjusting the pH of the mobile phase can also significantly impact the retention times and selectivity. Experimenting with different buffer systems and gradients is recommended to achieve optimal resolution.[3]

Q3: I am not detecting any 7-mG peak, or the peak is very small, even though I expect it to be present. What could be the reason?

A: The absence or low intensity of the 7-mG peak can be due to several reasons. Firstly, ensure that your sample preparation method is effective in releasing 7-mG from the DNA or RNA. Acidic hydrolysis is a common method for this purpose.[3] However, the conditions (acid concentration, temperature, and time) need to be optimized to ensure complete hydrolysis without degrading the 7-mG. Secondly, the electrochemical detector potential may not be set optimally for the oxidation of 7-mG. You may need to perform a hydrodynamic voltammogram to determine the optimal potential that provides the best signal-to-noise ratio.[4] Lastly, consider the possibility of analyte loss during sample preparation. The use of an internal standard, such as an isotope-labeled 7-mG, can help to account for such losses.[5][6]

Q4: How can I be sure that the peak I am identifying is indeed 7-mG?

A: Peak verification is crucial for accurate quantification. The primary method for peak identification is to compare the retention time of the peak in your sample with that of a known 7-mG standard. Spiking your sample with a known amount of the 7-mG standard should result in a proportional increase in the height of the corresponding peak, further confirming its identity.[3] For more complex matrices, a coulometric array detector can provide additional confidence. This type of detector uses multiple electrodes set at different potentials, and the ratio of the responses across the electrodes provides a characteristic signature for a specific compound, aiding in peak purity assessment.[3]

Q5: I am observing a gradual increase in backpressure and a decrease in peak resolution over time. What should I do?

A: An increase in backpressure and deteriorating peak shape are often indicative of column contamination or clogging.[1] Biological samples can contain proteins and other macromolecules that may precipitate on the column. Implementing a robust sample preparation procedure, such as protein precipitation or solid-phase extraction (SPE), can help to remove these interfering substances.[7] Regular column washing with a strong solvent is also recommended to remove any adsorbed material.[1] If the problem persists, you may need to replace the column.[1]

Q6: What are the potential sources of interference when analyzing 7-mG from biological samples?

A: A significant source of interference in the analysis of this compound from DNA can be the presence of this compound as a normal component of RNA.[8] To mitigate this, methods that preferentially release 7-mG from DNA over RNA, such as specific thermal hydrolysis conditions (e.g., pH 9, 70°C for 8 hours), can be employed.[8] Alternatively, immunoaffinity purification using antibodies specific for the DNA adduct of 7-mG can be used to isolate it from other interfering compounds before HPLC analysis.[8] Other potential interferents include structurally similar purine bases and their metabolites.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters reported in the literature for the detection of 7-mG and related compounds.

Table 1: Detection Limits for this compound and Related Analytes

AnalyteDetection MethodLimit of Detection (LOD)Reference
This compound (7-mG)HPLC-ECD0.5 pmol per DNA sample[8]
7-Methylguanosine (7-mGuo)Differential Pulse Voltammetry (DPV) with Glassy Carbon Electrode (GCE)3.26 µmol L⁻¹[9][10]
This compound (7-mGua)Differential Pulse Voltammetry (DPV) with Boron-Doped Diamond Electrode (BDDE)0.27 µmol L⁻¹[11]
This compound (N7-MeG)Isotope-dilution LC/MS/MS with on-line SPE8.0 pg/mL (4.8 pmol) on-column[6]

Table 2: Calibration Curve Ranges for this compound and Guanine

AnalyteConcentration RangeReference
This compound (7-MG)0 - 78 ng/ml[3]
Guanine (G)0 - 40 µg/ml[3]

Experimental Protocols

A generalized experimental protocol for the determination of 7-mG in DNA from biological samples is outlined below. It is essential to optimize specific conditions for your particular application and instrumentation.

1. DNA Isolation:

  • Isolate DNA from the biological sample (e.g., tissue, cells) using a standard DNA extraction method.

2. DNA Hydrolysis (Acid Hydrolysis Method):

  • To a known amount of DNA, add a sufficient volume of acid (e.g., 5N HCl).[3]

  • Incubate the sample at an elevated temperature (e.g., 70°C) for a specified duration to release the purine bases, including 7-mG.[8]

  • After incubation, dry the sample completely, for instance, using a speed vacuum.[3]

3. Sample Reconstitution and Filtration:

  • Reconstitute the dried sample in the HPLC mobile phase or an appropriate buffer.[3]

  • Filter the sample through a 0.2 µm or 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[7]

4. HPLC-ECD Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., lithium phosphate) with an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents like OSA may be added to improve separation.[3] A gradient elution may be necessary to achieve optimal separation of all components.

  • Electrochemical Detector: A coulometric or amperometric detector can be used. The potential of the working electrode should be optimized for the detection of 7-mG. It is often beneficial to use a multi-channel detector to assess peak purity.[3]

  • Quantification: Create a calibration curve using known concentrations of 7-mG standards.[3] The concentration of 7-mG in the sample is determined by comparing its peak area or height to the calibration curve. The results are often normalized to the amount of guanine in the sample to account for variations in DNA content.[3]

Visualizations

Experimental Workflow for 7-mG Detection by HPLC-ECD

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Tissue/Cells) DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis Acid/Thermal Hydrolysis DNA_Isolation->Hydrolysis Purification Optional: Immunoaffinity Purification Hydrolysis->Purification Reconstitution Reconstitution & Filtration Hydrolysis->Reconstitution Purification->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection Electrochemical Detection (ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Normalization Normalization to Guanine Content Quantification->Normalization Final_Result Final Result (7-mG levels) Normalization->Final_Result

Caption: A generalized workflow for the detection of this compound by HPLC-ECD.

Troubleshooting Decision Tree for Common HPLC-ECD Issues

troubleshooting_tree cluster_peak_issues Peak-Related Issues cluster_baseline_issues Baseline & System Issues cluster_solutions Potential Solutions start Problem Observed no_peak No or Small 7-mG Peak start->no_peak poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing / Broadening start->peak_tailing noisy_baseline Noisy Baseline start->noisy_baseline high_backpressure High Backpressure start->high_backpressure check_hydrolysis Verify Hydrolysis Efficiency no_peak->check_hydrolysis optimize_potential Optimize ECD Potential no_peak->optimize_potential check_sample_prep Review Sample Prep for Loss no_peak->check_sample_prep optimize_mobile_phase Optimize Mobile Phase (pH, ion-pair) poor_resolution->optimize_mobile_phase check_column Check/Replace Column poor_resolution->check_column peak_tailing->optimize_mobile_phase peak_tailing->check_column degas_mobile_phase Degas Mobile Phase noisy_baseline->degas_mobile_phase check_leaks Check for Leaks noisy_baseline->check_leaks clean_cell Clean ECD Cell/Electrodes noisy_baseline->clean_cell high_backpressure->check_column wash_column Wash/Flush Column high_backpressure->wash_column filter_sample Filter Sample/Mobile Phase high_backpressure->filter_sample

Caption: A decision tree for troubleshooting common issues in HPLC-ECD analysis.

References

optimizing mass spectrometry parameters for 7-Methylguanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Methylguanine (7-MG) using mass spectrometry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry setup for analyzing this compound? A1: The most prevalent method is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This setup typically uses a triple quadrupole mass spectrometer, which allows for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM).[1]

Q2: Which ionization mode is optimal for this compound analysis? A2: Positive mode Electrospray Ionization (ESI+) is the standard and most effective method for ionizing this compound.[3] The protonated molecule [M+H]⁺ is readily formed and selected as the precursor ion for MS/MS analysis.

Q3: Why is an isotopically labeled internal standard essential for accurate quantification? A3: An isotopically labeled internal standard (e.g., ¹⁵N₅-N7-MeG or ¹³C₄-7-MG) is crucial for correcting variations in sample preparation, instrument response, and matrix effects.[1][4] Since the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and fragmentation, leading to highly accurate and precise quantification.[1]

Q4: What are the expected precursor and product ions for this compound in an MRM assay? A4: For this compound (molecular weight ~165.15 g/mol ), the protonated precursor ion [M+H]⁺ is m/z 166. The most common product ions used for quantification (quantifier) and confirmation (qualifier) are m/z 149 and m/z 124, respectively.[1][3]

Q5: What level of sensitivity (Limit of Detection) can be realistically achieved? A5: With an optimized LC-MS/MS method, particularly one that includes online sample enrichment like solid-phase extraction (SPE), a limit of detection (LOD) as low as 0.42 fmol can be achieved.[1] However, typical LODs may be in the range of 75-150 fmol depending on the sample matrix and instrumentation.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or Low Sensitivity

Q: I am observing a very weak signal for this compound, close to the background noise. How can I improve it? A: Low signal intensity can stem from several factors related to both the sample and the instrument. Follow these steps to diagnose and resolve the issue:

  • Verify Sample Preparation: Ensure the DNA hydrolysis step (either acidic or thermal) is complete, as this is critical for efficiently releasing the 7-MG adduct.[1][2] Incomplete hydrolysis is a common cause of low recovery.

  • Optimize ESI Source Parameters:

    • Capillary Voltage: Ensure it is stable and set appropriately, typically around 3.5 kV.[3]

    • Gas Flows: Optimize the nebulizer and drying gas (nitrogen) flow rates and the desolvation temperature. A typical starting point for desolvation temperature is ~350°C.[1][3]

    • Spray Stability: Visually inspect the electrospray plume if possible. An unstable spray leads to erratic signal and poor sensitivity.

  • Tune MS Parameters:

    • Cone/Fragmentor Voltage: This voltage is critical for efficient ion transmission from the source to the mass analyzer. Optimize it specifically for m/z 166. A value around 38 V has been reported to be effective.[3]

    • Collision Energy: Optimize the collision energy in the collision cell (Q2) to maximize the signal of your primary product ion (m/z 149).

  • Incorporate Sample Enrichment: For samples with very low 7-MG levels, use an online Solid-Phase Extraction (SPE) system to concentrate the analyte before it enters the mass spectrometer. This can significantly boost sensitivity.[1][5]

G cluster_0 Troubleshooting Low Signal Intensity Start Low 7-MG Signal Check_Prep Is DNA Hydrolysis Complete? Start->Check_Prep Check_Source Are ESI Source Parameters Optimized? Check_Prep->Check_Source Yes Optimize_Prep Optimize Hydrolysis (Time, Temp, Acid Conc.) Check_Prep->Optimize_Prep No Check_MS Are MS Voltages Tuned? Check_Source->Check_MS Yes Optimize_Source Adjust Capillary Voltage, Gas Flow, and Temperature Check_Source->Optimize_Source No Consider_SPE Is Analyte Concentration Too Low? Check_MS->Consider_SPE Yes Optimize_MS Tune Cone Voltage and Collision Energy Check_MS->Optimize_MS No Implement_SPE Implement Online SPE for Sample Enrichment Consider_SPE->Implement_SPE Yes End Signal Improved Consider_SPE->End No Optimize_Prep->Check_Source Optimize_Source->Check_MS Optimize_MS->Consider_SPE Implement_SPE->End

Caption: Logic diagram for troubleshooting low signal intensity of this compound.

Issue 2: High Background or Interfering Peaks

Q: My chromatogram shows high background noise or peaks that co-elute with this compound. How can I get a cleaner signal? A: Matrix effects, where co-extracted compounds interfere with ionization, are a common challenge.[6] Improving specificity is key.

  • Enhance Chromatographic Separation:

    • Adjust the gradient profile of your mobile phase to better resolve 7-MG from interfering compounds.

    • Consider using a different column chemistry or a column with a smaller particle size (e.g., UPLC) for higher resolution.

  • Confirm Peak Identity with a Qualifier Ion: Always monitor at least two MRM transitions (a quantifier and a qualifier). The ratio of the qualifier to quantifier signal should be constant between your standards and your samples. A significant deviation in this ratio suggests an interference is present.[1]

  • Improve Sample Cleanup: If not already in use, an offline or online SPE cleanup step can effectively remove many matrix components before they reach the analytical column.[5]

Issue 3: Poor Reproducibility

Q: My results vary significantly between injections and between samples. What could be the cause? A: Poor reproducibility often points to inconsistencies in the analytical workflow.

  • Internal Standard Usage: The most critical factor for reproducibility is the consistent and accurate addition of the isotopically labeled internal standard to every sample and standard before any sample preparation steps.

  • Automate Liquid Handling: Use an autosampler for injections and automated liquid handlers for sample preparation where possible to minimize human error and variability.

  • Check System Stability: Before running a batch, perform system suitability tests. Inject a standard solution multiple times to ensure the retention time and peak area are consistent (typically <15% RSD). Fluctuations may indicate issues with the LC pump, column, or MS source.

Quantitative Data and Parameters

The following tables summarize key quantitative parameters for this compound analysis, compiled from various validated methods.

Table 1: Recommended MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Function Reference
This compound 166.0 149.0 Quantifier [1][3]
This compound 166.0 124.0 Qualifier [1][3]

| ¹⁵N₅-7-Methylguanine (IS) | 171.0 | 153.0 | Internal Standard |[1] |

Table 2: Example ESI-MS/MS Instrument Parameters

Parameter Typical Value Purpose Reference
Ionization Mode ESI Positive Creates [M+H]⁺ ions [3]
Capillary Voltage 3.5 kV Induces electrospray [3]
Cone Voltage 38 V Focuses ions and prevents clustering [3]
Desolvation Temp. 350 °C Aids in solvent evaporation [1]
Desolvation Gas Flow 643 L/h Assists in droplet desolvation [3]
Dwell Time 150 ms Ion collection time per MRM transition [1]

| Collision Gas | Argon | Used for collision-induced dissociation | N/A |

Table 3: Performance Characteristics from Published Methods

Parameter Reported Value Significance Reference
Limit of Detection (LOD) 0.42 fmol Method sensitivity [1]
Limit of Quantitation (LOQ) 1.21 fmol Lowest quantifiable amount [1]
Linearity (r²) > 0.999 Accuracy across a concentration range [1][2]

| Inter-day Precision (%RSD) | ≤ 7.1% | Method reproducibility over time |[2] |

Experimental Protocols

Protocol 1: DNA Hydrolysis for this compound Release

This protocol describes a common method for releasing 7-MG from a DNA sample.

  • Isolate DNA from your tissue or cell sample using a standard extraction kit or protocol. Quantify the DNA concentration (e.g., by UV absorbance).

  • To a known amount of DNA (e.g., 10-50 µg), add a fixed amount of isotopically labeled internal standard (e.g., ¹⁵N₅-7-Methylguanine).

  • Add 0.1 M HCl to the sample.

  • Heat the sample at 70-80°C for 30-60 minutes to hydrolyze the glycosidic bonds and release the purine bases, including 7-MG.[2][7]

  • Cool the sample on ice and centrifuge to pellet any remaining DNA strands or protein.

  • Collect the supernatant, which contains the released bases, for LC-MS/MS analysis. The sample may be dried down and reconstituted in the initial mobile phase if concentration is needed.[8]

Protocol 2: General LC-MS/MS Analysis Workflow

G cluster_1 This compound Analysis Workflow Sample DNA Sample (Cells or Tissue) IS_Spike Spike with ¹⁵N₅-7-MG Internal Standard Sample->IS_Spike Hydrolysis Acid Hydrolysis (0.1M HCl, 70°C, 30 min) IS_Spike->Hydrolysis Cleanup Optional: Online SPE for Cleanup & Enrichment Hydrolysis->Cleanup LC_Sep LC Separation (Reversed-Phase C18 Column) Cleanup->LC_Sep MS_Ion ESI+ Ionization LC_Sep->MS_Ion MS_Select Q1: Select Precursor Ion (m/z 166) MS_Ion->MS_Select MS_Frag Q2: Fragment with Argon (Collision-Induced Dissociation) MS_Select->MS_Frag MS_Detect Q3: Detect Product Ions (m/z 149 & 124) MS_Frag->MS_Detect Data Data Analysis (Quantify against Internal Standard) MS_Detect->Data

Caption: Experimental workflow from sample preparation to data analysis for 7-MG.

G cluster_2 Tandem MS (MRM) Logic Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (m/z 166) Q2 Quadrupole 2 (Q2) Collision Cell Fragments Precursor with Gas Q1->Q2 Transmits m/z 166 Q3 Quadrupole 3 (Q3) Mass Filter Selects Specific Product Ions (m/z 149, 124) Q2->Q3 Transmits All Fragments Detector Detector Q3->Detector Transmits m/z 149, 124

Caption: Relationship of precursor to product ions in a triple quadrupole mass spectrometer.

References

preventing degradation of 7-Methylguanine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylguanine (7-MG). This resource provides essential guidance on preventing the degradation of 7-MG in biological samples, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7-MG) and why is its stability important?

This compound is a modified purine nucleobase found in both DNA and RNA. It can be a result of normal cellular processes, such as RNA capping, or a consequence of DNA damage by methylating agents. The stability of 7-MG in biological samples is critical because its degradation can lead to inaccurate quantification and misinterpretation of its biological role, whether as a biomarker of exposure to carcinogens or as a key component of RNA structure.

Q2: What are the main ways this compound degrades in biological samples?

This compound is susceptible to two primary degradation pathways:

  • Depurination: This is the spontaneous cleavage of the glycosidic bond that links the this compound base to the sugar-phosphate backbone of DNA or RNA. This process results in the formation of an apurinic/apyrimidinic (AP) site in the nucleic acid chain and the release of the free this compound base.[1]

  • Imidazole Ring Opening: Under alkaline conditions, the imidazole ring of this compound can be opened, leading to the formation of a more stable, but structurally different, lesion known as N5-methyl-N5-formyl-2,5,6-triamino-4-oxopyrimidine.

Q3: What factors influence the rate of 7-MG degradation?

The stability of 7-MG is significantly affected by:

  • Temperature: Higher temperatures dramatically accelerate the rate of both depurination and imidazole ring opening.

  • pH: 7-MG is most stable at neutral pH. Acidic conditions promote depurination, while alkaline conditions lead to imidazole ring opening.

  • Sample Matrix: The complexity of the biological matrix (e.g., plasma, urine, tissue homogenate) can influence stability due to the presence of endogenous enzymes and other reactive molecules.

  • Storage Duration: The longer a sample is stored, even under optimal conditions, the greater the potential for degradation.

Q4: How can I minimize 7-MG degradation during sample collection and handling?

To ensure the integrity of 7-MG in your samples, it is crucial to:

  • Process samples quickly: Minimize the time between sample collection and extraction or analysis.

  • Maintain a cold chain: Keep samples on ice or at 4°C during all handling steps.

  • Use appropriate buffers: Buffer your samples to a neutral pH (around 7.0-7.4) as soon as possible after collection.

  • Flash-freeze for long-term storage: For storage longer than a few hours, rapidly freeze samples in liquid nitrogen and store them at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable 7-MG signal 1. Degradation during sample storage/processing: The sample may have been stored at an inappropriate temperature or for too long. The pH may have shifted to acidic or alkaline conditions. 2. Inefficient extraction: The chosen extraction method may not be suitable for isolating nucleic acids containing 7-MG. 3. Depurination during analysis: High temperatures during sample preparation for analytical methods like LC-MS/MS can cause loss of 7-MG.1. Review your storage and handling procedures. Refer to the Quantitative Stability Data table below. Ensure samples are buffered to a neutral pH immediately after collection. 2. Optimize your nucleic acid extraction protocol. Consider using methods specifically designed for modified nucleic acids. 3. For LC-MS/MS analysis, use methods like neutral thermal hydrolysis to release 7-MG from the DNA/RNA backbone under controlled conditions, rather than harsh acid hydrolysis.[2]
Inconsistent or variable 7-MG levels between replicates 1. Inconsistent sample handling: Variations in the time samples spend at room temperature or on ice can lead to different levels of degradation. 2. Freeze-thaw cycles: Repeatedly freezing and thawing samples can accelerate degradation.1. Standardize your sample handling protocol to ensure all samples are treated identically. 2. Aliquot samples upon collection to avoid multiple freeze-thaw cycles.
Presence of unexpected peaks in chromatogram 1. Degradation products: The unexpected peaks may correspond to degradation products of 7-MG, such as N5-methyl-N5-formyl-2,5,6-triamino-4-oxopyrimidine. 2. Matrix effects: Components of the biological sample may be co-eluting with your analyte of interest.1. Analyze a standard of the suspected degradation product if available. Adjust your analytical method to separate and identify these products. 2. Optimize your sample cleanup and chromatographic separation to minimize matrix effects.

Quantitative Stability Data

The following table summarizes the stability of this compound in DNA under various storage conditions. This data is crucial for experimental planning and for troubleshooting unexpected results.

Storage TemperatureHalf-life of this compound (Depurination)Reference
-20°C~4 years[3]
10°C~3800 hours[3]
22°C (Room Temperature)~460 hours[3]
39°C~70 hours[3]
100°C (in pH 7.0 buffer)4.1 minutes

Experimental Protocols

Protocol 1: Release of this compound from DNA by Neutral Thermal Hydrolysis

This protocol is suitable for preparing DNA samples for the analysis of 7-MG by LC-MS/MS, minimizing degradation during the release of the modified base.[2][4]

  • Sample Preparation: Isolate DNA from your biological sample using a standard protocol, ensuring all steps are performed on ice or at 4°C.

  • Hydrolysis:

    • Resuspend the purified DNA in a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Heat the sample at 100°C for 30 minutes. This will cleave the glycosidic bond of the thermally labile this compound.

  • Separation:

    • Cool the sample on ice.

    • Precipitate the DNA backbone by adding 2 volumes of ice-cold ethanol and centrifuging at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the released this compound.

    • Dry the supernatant under vacuum.

    • Reconstitute the sample in a suitable solvent for your analytical platform (e.g., LC-MS/MS mobile phase).

Protocol 2: General Recommendations for Preserving this compound in Biological Samples
  • Immediate Processing: Process fresh samples as quickly as possible to minimize the activity of endogenous nucleases and chemical degradation.

  • Temperature Control:

    • Short-term (≤ 24 hours): Store samples at 4°C.

    • Long-term (> 24 hours): Snap-freeze samples in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • pH Control: For liquid samples such as urine or plasma, adjust the pH to neutral (7.0-7.4) by adding a suitable buffer (e.g., phosphate-buffered saline) immediately after collection.

  • Use of Inhibitors: Consider adding RNase or DNase inhibitors to your lysis buffer during nucleic acid extraction to prevent enzymatic degradation.

Visualizations

degradation_pathways cluster_dna_rna 7-MG within DNA/RNA cluster_degradation Degradation Products 7MG_in_nucleic_acid This compound in DNA/RNA AP_site Apurinic/Apyrimidinic (AP) Site 7MG_in_nucleic_acid->AP_site Depurination (Heat, Acidic pH) Free_7MG Free this compound 7MG_in_nucleic_acid->Free_7MG Depurination (Heat, Acidic pH) Ring_Opened N5-methyl-N5-formyl-2,5,6- triamino-4-oxopyrimidine 7MG_in_nucleic_acid->Ring_Opened Imidazole Ring Opening (Alkaline pH)

Caption: Degradation pathways of this compound in nucleic acids.

experimental_workflow Sample_Collection Biological Sample Collection Immediate_Processing Immediate Processing on Ice Sample_Collection->Immediate_Processing pH_Adjustment Adjust to Neutral pH Immediate_Processing->pH_Adjustment Nucleic_Acid_Extraction Nucleic Acid Extraction (with nuclease inhibitors) pH_Adjustment->Nucleic_Acid_Extraction Storage Storage Nucleic_Acid_Extraction->Storage Short_Term Short-term (≤ 24h) 4°C Storage->Short_Term Long_Term Long-term (> 24h) -80°C (aliquoted) Storage->Long_Term Analysis Analysis (e.g., LC-MS/MS) Short_Term->Analysis Long_Term->Analysis

Caption: Recommended workflow for preserving this compound integrity.

References

addressing antibody cross-reactivity in 7-Methylguanine ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address antibody cross-reactivity in 7-Methylguanine (m7G) ELISA experiments.

Troubleshooting Guide: High Background or Suspected Cross-Reactivity

High background signal or inconsistent results in your m7G ELISA may be due to antibody cross-reactivity. This guide provides a systematic approach to identify and mitigate these issues.

Initial Assessment

Question: My ELISA results show high background noise or inconsistent readings between replicates. What are the first steps to troubleshoot this?

Answer:

High background and poor reproducibility are common indicators of non-specific binding or antibody cross-reactivity.[1][2] Before focusing on cross-reactivity with specific molecules, it's crucial to rule out general assay problems.

Recommended Actions:

  • Review Assay Procedure: Ensure all incubation times, temperatures, and washing steps were performed consistently and according to the protocol.[1][3] Inadequate washing is a frequent cause of high background.[1]

  • Check Reagent Preparation: Confirm that all buffers and reagents were prepared correctly and are not expired. Contaminated or improperly stored reagents can lead to erroneous results.[4]

  • Optimize Antibody Concentrations: If not already done, perform a checkerboard titration to determine the optimal concentrations for your capture and detection antibodies.[3][5] Using excessive antibody concentrations increases the likelihood of non-specific binding.[4]

Investigating Cross-Reactivity

Question: I suspect my anti-m7G antibody is cross-reacting with other molecules in my sample. How can I confirm this?

Answer:

Cross-reactivity occurs when the antibody binds to molecules structurally similar to this compound.[6] To identify potential cross-reactants, a competitive ELISA is the most direct method.

Experimental Workflow: Identifying Cross-Reactivity with Competitive ELISA

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection prep_plate Coat Plate with m7G-conjugate add_to_plate Add Antibody-Competitor Mixtures to Coated Plate prep_plate->add_to_plate prep_antibody Prepare Primary Antibody Solution mix Pre-incubate Antibody with each Competitor Dilution prep_antibody->mix prep_competitors Prepare Serial Dilutions of Potential Cross-Reactants (e.g., Guanine, m1G, m6A) prep_competitors->mix mix->add_to_plate incubate_plate Incubate add_to_plate->incubate_plate wash Wash Plate incubate_plate->wash add_secondary Add HRP-conjugated Secondary Antibody wash->add_secondary incubate_secondary Incubate add_secondary->incubate_secondary wash_final Wash Plate incubate_secondary->wash_final add_substrate Add TMB Substrate wash_final->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

A significant decrease in signal in the presence of a competitor indicates cross-reactivity.

Mitigating Cross-Reactivity

Question: I have confirmed cross-reactivity. What are my options to reduce it?

Answer:

Several strategies can be employed to minimize the impact of cross-reactivity on your results.

  • Optimize Blocking Buffer: The choice of blocking agent can significantly impact non-specific binding.[2] If you are using Bovine Serum Albumin (BSA), consider switching to non-fat dry milk, casein, or a commercial blocking solution.[7] It may be necessary to test several blocking agents to find the most effective one for your specific assay.[5]

  • Antibody Pre-adsorption: This technique involves incubating the primary antibody with the cross-reacting molecule to block the paratopes that bind to it. The "cleaned" antibody can then be used in the ELISA. This is a highly effective method for increasing antibody specificity.[8][9]

Logical Flow: Deciding on a Mitigation Strategy

G start High Background or Suspected Cross-Reactivity check_protocol Review Protocol & Reagent Preparation start->check_protocol is_protocol_ok Protocol & Reagents OK? check_protocol->is_protocol_ok fix_protocol Correct Protocol/ Prepare Fresh Reagents is_protocol_ok->fix_protocol No run_compeitive_elisa Perform Competitive ELISA to Identify Cross-Reactants is_protocol_ok->run_compeitive_elisa Yes fix_protocol->start is_cross_reactivity Significant Cross-Reactivity Confirmed? run_compeitive_elisa->is_cross_reactivity optimize_blocking Optimize Blocking Buffer is_cross_reactivity->optimize_blocking Yes end Proceed with Optimized Assay is_cross_reactivity->end No pre_adsorption Perform Antibody Pre-adsorption optimize_blocking->pre_adsorption pre_adsorption->end

Caption: Decision tree for troubleshooting and mitigating cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-reactants for an anti-7-Methylguanine antibody?

A1: Potential cross-reactants are typically other methylated nucleosides or structurally similar molecules. These can include:

  • Guanosine

  • 1-Methylguanine (m1G)

  • O6-Methylguanine

  • 2,2,7-trimethylguanosine (m3G)[10]

  • 7-Methylguanosine-5'-monophosphate (m7GMP)

It is important to empirically test for cross-reactivity with molecules that are likely to be present in your biological samples.

Q2: How do I choose the best blocking buffer?

A2: The ideal blocking buffer effectively blocks non-specific binding sites on the microplate without interfering with the specific antibody-antigen interaction.[11] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[7] The optimal choice is assay-dependent. It is recommended to test different blocking buffers and concentrations to determine the best signal-to-noise ratio for your experiment.[3][5]

Q3: Can I use a monoclonal or polyclonal antibody to reduce cross-reactivity?

A3: Both monoclonal and polyclonal antibodies have advantages and disadvantages regarding cross-reactivity. Monoclonal antibodies recognize a single epitope and generally offer higher specificity.[3] However, if that epitope is shared with other molecules, cross-reactivity will occur. Polyclonal antibodies recognize multiple epitopes, which can provide a stronger signal, but they may also have a higher chance of cross-reacting with various off-target molecules. The best choice depends on the specific antibody and the sample matrix. Validation through competitive ELISA is crucial for either type.

Q4: What is the difference between cross-reactivity and non-specific binding?

A4: Non-specific binding generally refers to the adherence of antibodies to the surface of the microplate wells, which can be minimized with effective blocking. Cross-reactivity is more specific, occurring when an antibody recognizes and binds to an epitope on a molecule that is structurally similar, but not identical, to the intended target antigen.[6][12]

Data Presentation

Table 1: Example Cross-Reactivity Data from a Competitive ELISA

This table illustrates how to present data from a competitive ELISA to determine the specificity of an anti-m7G antibody. The IC50 is the concentration of the competitor required to inhibit 50% of the antibody binding. A lower IC50 value indicates higher cross-reactivity.

Competitor MoleculeIC50 (nM)% Cross-Reactivity*
This compound (m7G) 10 100%
Guanosine> 10,000< 0.1%
1-Methylguanine (m1G)5002%
O6-Methylguanine1,2000.83%
Adenosine> 10,000< 0.1%

* % Cross-Reactivity = (IC50 of m7G / IC50 of Competitor) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to test the specificity of an anti-m7G antibody against potential cross-reactants.

Materials:

  • 96-well ELISA plates

  • m7G-BSA conjugate for coating

  • Anti-m7G primary antibody

  • Potential competitor molecules (e.g., guanosine, m1G)

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of m7G-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitor and Antibody Incubation:

    • Prepare serial dilutions of the competitor molecules in Blocking Buffer.

    • In separate tubes, mix the diluted competitors with a constant, pre-optimized concentration of the anti-m7G primary antibody.

    • Incubate these mixtures for 1 hour at room temperature.

  • Transfer to Plate: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.[13]

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 for each competitor.

Protocol 2: Antibody Pre-adsorption to Reduce Cross-Reactivity

This protocol describes how to pre-adsorb an antibody with a known cross-reactant.

Materials:

  • Anti-m7G primary antibody

  • Purified cross-reacting molecule (e.g., guanosine-BSA conjugate) immobilized on a solid support (e.g., agarose beads) or in solution.

  • Incubation buffer (e.g., PBS)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Determine Antibody and Cross-Reactant Concentrations: The optimal ratio of antibody to cross-reactant needs to be determined empirically. A starting point is a 2-5 fold excess by weight of the blocking molecule to the antibody.[8]

  • Incubation:

    • If using immobilized cross-reactant: Add the diluted primary antibody to the beads and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

    • If using a soluble cross-reactant: Mix the primary antibody with the cross-reacting molecule in a microcentrifuge tube and incubate as above.

  • Antibody Recovery:

    • If using immobilized cross-reactant: Centrifuge the mixture to pellet the beads. Carefully collect the supernatant, which contains the pre-adsorbed antibody.

    • If using a soluble cross-reactant: The pre-adsorbed antibody solution can be used directly. Note that the soluble cross-reactant will remain in the solution.

  • Validation: Test the pre-adsorbed antibody in your ELISA to confirm that the cross-reactivity has been reduced. Compare the results with those obtained using the non-pre-adsorbed antibody.

References

Technical Support Center: Quantification of Low Levels of 7-Methylguanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low levels of 7-Methylguanine (7-mG).

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low levels of this compound (7-mG) challenging?

Quantifying low levels of 7-mG is challenging due to several factors. The inherent low abundance of this DNA and RNA adduct in biological samples requires highly sensitive analytical methods.[1] Furthermore, the presence of structurally similar molecules, such as the unmodified guanine and other methylated purines, can lead to analytical interference. Sample preparation can also be complex, with risks of adduct degradation or incomplete extraction, further complicating accurate measurement.

Q2: What are the most common methods for quantifying low levels of 7-mG?

The most prevalent and sensitive methods for 7-mG quantification include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold standard due to its high sensitivity and specificity, allowing for the detection of femtomole levels of 7-mG.[2][3] The use of isotope-dilution with labeled internal standards enhances accuracy.[3]

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method offers high sensitivity, comparable in some cases to mass spectrometry, and is a more cost-effective alternative.[1][4]

  • Immunoassays (e.g., ELISA): These methods utilize antibodies specific to 7-mG for quantification. While generally less sensitive than chromatographic methods, they can be useful for screening a large number of samples.[5]

  • Sequencing-based methods (e.g., Bo-Seq, m7G-quant-seq): Newer techniques are emerging for the detection of 7-mG in RNA at single-nucleotide resolution.[6][7][8]

Q3: How can I minimize interference from RNA when quantifying 7-mG in DNA?

Interference from 7-methylguanosine (m7G) present in RNA is a significant challenge. To mitigate this, you can:

  • Enzymatic Digestion: Treat the isolated nucleic acids with RNase to degrade RNA before DNA hydrolysis.[3]

  • Selective Hydrolysis Conditions: Employ hydrolysis conditions that preferentially release 7-mG from DNA over RNA. For instance, thermal hydrolysis at a specific pH can be optimized for this purpose.[5]

  • Chromatographic Separation: Ensure your HPLC method provides sufficient resolution to separate 7-mG from 7-methylguanosine.

Q4: What are the critical steps in sample preparation for 7-mG analysis?

A robust sample preparation protocol is crucial for accurate quantification. Key steps include:

  • DNA/RNA Isolation: Use a high-quality nucleic acid isolation kit to obtain pure DNA or RNA.[9]

  • Hydrolysis: The nucleic acid is hydrolyzed to release the individual bases, including 7-mG. Acidic hydrolysis is commonly used for DNA.[2][10]

  • Purification/Enrichment: Solid-phase extraction (SPE) or immunoaffinity purification can be used to clean up the sample and enrich for 7-mG, improving the signal-to-noise ratio.[3][5]

Troubleshooting Guides

Issue 1: Low or No Detectable 7-mG Signal
Potential Cause Troubleshooting Step
Inefficient DNA/RNA Isolation Verify the integrity and purity of the isolated nucleic acid using gel electrophoresis and spectrophotometry.
Incomplete Hydrolysis Optimize hydrolysis conditions (e.g., acid concentration, temperature, time). Perform a time-course experiment to determine the optimal hydrolysis duration.
Adduct Degradation Avoid harsh chemical treatments and excessive heat during sample preparation. Store samples at -80°C.
Poor Recovery from Purification Validate the recovery of your purification method (e.g., SPE) using a known amount of 7-mG standard.
Insufficient Instrument Sensitivity Check the instrument's performance and calibration. For LC-MS/MS, ensure optimal ionization and fragmentation parameters.
Issue 2: High Background or Interfering Peaks
Potential Cause Troubleshooting Step
RNA Contamination Incorporate an RNase digestion step in your protocol.[3] Optimize chromatographic separation to resolve 7-mG from 7-methylguanosine.
Matrix Effects (LC-MS/MS) Use an internal standard (e.g., ¹⁵N₅-labeled 7-mG) to correct for matrix effects.[3] Optimize the sample cleanup procedure to remove interfering matrix components.
Contaminated Reagents or Glassware Use high-purity solvents and reagents. Thoroughly clean all glassware.
Non-specific Binding (Immunoassays) Use a blocking buffer to reduce non-specific binding. Titrate the antibody concentration to find the optimal dilution.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for various methods used to quantify this compound.

Method Limit of Detection (LOD) Reference
LC-ESI-MS/MS151.5 fmol[2]
Isotope-dilution LC-MS/MS with on-line SPE0.42 fmol for N7-MeG[3]
HPLC with Electrochemical Detection (ECD)0.5 pmol[5]
ELISA2 pmol[5]
Differential Pulse Voltammetry (Glassy Carbon Electrode)3.26 μmol L⁻¹[11]
Isotope-dilution LC/MS/MS with on-line SPE (urine)8.0 pg/mL[12]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 7-mG in DNA

This protocol is a generalized procedure based on common practices.[2][3]

  • DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial kit.

  • DNA Quantification: Determine the DNA concentration using a spectrophotometer.

  • RNase Treatment (Optional but Recommended): Incubate the DNA sample with RNase A and RNase T1 to remove contaminating RNA.[3]

  • Proteinase K Treatment: Digest proteins in the sample by incubating with proteinase K.[3]

  • DNA Precipitation: Precipitate the DNA using cold ethanol.

  • Acidic Hydrolysis: Resuspend the DNA pellet and hydrolyze by heating in hydrochloric acid to release the purine bases.

  • Neutralization and Filtration: Neutralize the hydrolysate and filter to remove any particulate matter.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile).

    • Detect 7-mG using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Use an isotopically labeled internal standard (e.g., [¹⁵N₅]7-mG) for accurate quantification.[3]

Protocol 2: Immunoaffinity Purification followed by HPLC-ECD

This protocol is based on a method combining immunoaffinity purification with HPLC-ECD.[5]

  • DNA Isolation and Hydrolysis: Isolate and hydrolyze DNA as described in Protocol 1.

  • Immunoaffinity Column Preparation: Prepare an immunoaffinity column by coupling anti-7-mG antibodies to a solid support.

  • Sample Loading: Apply the DNA hydrolysate to the immunoaffinity column.

  • Washing: Wash the column with a series of buffers to remove non-specifically bound molecules.

  • Elution: Elute the bound 7-mG from the column using an appropriate elution buffer.

  • HPLC-ECD Analysis:

    • Inject the eluted sample onto a reverse-phase HPLC column.

    • Use an isocratic or gradient elution to separate 7-mG.

    • Detect 7-mG using an electrochemical detector set at an appropriate oxidation potential.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample dna_iso DNA Isolation start->dna_iso Lyse & Extract hydrolysis Acid Hydrolysis dna_iso->hydrolysis Heat + Acid cleanup Sample Cleanup (SPE) hydrolysis->cleanup Purify hplc HPLC Separation cleanup->hplc Inject msms Tandem MS Detection hplc->msms Ionize & Fragment data Data Analysis msms->data Quantify

Caption: LC-MS/MS workflow for 7-mG quantification.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions issue Low/No 7-mG Signal cause1 Poor Sample Prep issue->cause1 cause2 Adduct Degradation issue->cause2 cause3 Instrument Insensitivity issue->cause3 sol1 Optimize Isolation & Hydrolysis cause1->sol1 sol2 Gentle Handling & Proper Storage cause2->sol2 sol3 Calibrate & Tune Instrument cause3->sol3

Caption: Troubleshooting logic for low 7-mG signal.

References

Technical Support Center: Purification of 7-Methylguanine from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Methylguanine (7-MG) from complex biological matrices such as DNA hydrolysates, urine, and plasma.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and analysis of this compound.

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)

Potential Cause Recommended Solution
Incomplete Release from DNA Ensure complete thermal hydrolysis by heating DNA samples at 100°C for 30 minutes.[1] For preferential release from DNA over RNA, consider hydrolysis at pH 9 and 70°C for 8 hours.[2]
Improper SPE Cartridge Conditioning Pre-condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.
Suboptimal pH for Binding Adjust the pH of the sample to ensure 7-MG is in the appropriate charge state for binding to the SPE sorbent.
Incorrect Elution Solvent Use an appropriate elution solvent. For example, after neutral thermal hydrolysis, the supernatant can be dried and redissolved in 96% (v/v) acetonitrile with 0.1% formic acid for analysis.[1]
Sample Overload Ensure the amount of sample loaded onto the SPE cartridge does not exceed its binding capacity. Refer to the manufacturer's guidelines for the specific SPE cartridge.

Issue 2: Co-elution of Interfering Compounds in HPLC Analysis

Potential Cause Recommended Solution
Inadequate Chromatographic Separation Optimize the HPLC mobile phase composition. The use of an ion-pairing agent, such as 1-octane sulfonic acid, can improve the retention and separation of charged analytes like 7-MG from uncharged compounds like guanine.[3]
Matrix Effects Employ a more rigorous sample cleanup method prior to HPLC, such as a multi-step SPE protocol or immunoaffinity purification for higher specificity.[2]
Gradient Elution Not Optimized Adjust the gradient profile (slope and duration) to enhance the resolution between 7-MG and interfering peaks. A step gradient elution can provide better resolution than isocratic elution for complex samples.[3]

Issue 3: Signal Instability or Poor Sensitivity in Electrochemical Detection (ECD)

Potential Cause Recommended Solution
Electrode Fouling Clean the electrochemical detector cell and electrodes regularly as recommended by the manufacturer. Matrix components can adsorb to the electrode surface, reducing sensitivity.
Suboptimal Electrode Potentials Optimize the potentials of the coulometric sensors to achieve the best signal-to-noise ratio for 7-MG.[3]
Mobile Phase Incompatibility Ensure the mobile phase is free of contaminants that can interfere with electrochemical detection and that the pH and ionic strength are stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for releasing this compound from DNA?

A1: The most common method is neutral thermal hydrolysis. This involves heating the DNA sample at 100°C for 30 minutes, which cleaves the glycosidic bond and releases the N7-alkylguanines.[1]

Q2: How can I minimize interference from RNA when analyzing this compound from DNA adducts?

A2: To minimize interference from this compound present in RNA, you can use a preferential hydrolysis method (pH 9, 70°C, 8 hours) that favors release from DNA.[2] Additionally, ensuring high purity of the extracted DNA with an A260/A280 ratio above 1.6 is crucial.[1]

Q3: What are the typical detection limits for this compound using modern analytical techniques?

A3: With sensitive methods like LC-MS/MS coupled with online SPE, detection limits can be very low. For instance, one study reported a limit of detection of 0.42 fmol for 7-MG.[1][4] For HPLC with electrochemical detection, detection limits can be around 0.5 pmol per DNA sample.[2]

Q4: Is it necessary to use an internal standard for quantification?

A4: Yes, using an isotope-labeled internal standard, such as ¹⁵N₅-labeled 7-MG, is highly recommended for accurate quantification, especially when using mass spectrometry.[1][5] This helps to correct for variations in sample preparation and instrument response.

Q5: What are the storage and stability considerations for this compound?

A5: this compound is stable for at least 2 years when stored at -20°C.[6] It is important to protect it from light and moisture.[6] For experimental purposes, stock solutions can be prepared in solvents like DMSO or 1 M sodium hydroxide.[6][7]

Quantitative Data Summary

Table 1: Performance of Different Analytical Methods for this compound Quantification

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS with online SPEDNA0.42 fmol1.21 fmol[1]
LC-MS/MS with online SPEUrine8.0 pg/mL (4.8 pmol)Not Reported[5]
HPLC with ECDDNA0.5 pmolNot Reported[2]
ELISADNA2 pmolNot Reported[2]

Experimental Protocols

Protocol 1: Purification of this compound from DNA via Thermal Hydrolysis and SPE for LC-MS/MS Analysis

  • DNA Isolation: Extract DNA from the biological matrix using a standard DNA isolation kit or protocol. Ensure high purity with an A260/A280 ratio > 1.6.[1]

  • Spiking with Internal Standard: Spike 10 µg of DNA with a known amount of ¹⁵N₅-7-Methylguanine internal standard.[1]

  • Neutral Thermal Hydrolysis: Subject the DNA solution to neutral thermal hydrolysis at 100°C for 30 minutes to release this compound.[1]

  • Precipitation of DNA Backbone: Precipitate the depurinated DNA by adding 2 volumes of ice-cold ethanol and centrifuge at 5000 g for 15 minutes.[1]

  • Sample Preparation for SPE: Collect the supernatant, dry it under a vacuum, and redissolve the residue in 200 µl of 96% (v/v) acetonitrile with 0.1% formic acid.[1]

  • Solid-Phase Extraction (Online or Offline):

    • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

    • Loading: Load the redissolved supernatant onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

    • Elution: Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).

  • LC-MS/MS Analysis: Analyze the eluate using a liquid chromatography system coupled to a tandem mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis DNA_Isolation DNA Isolation from Biological Matrix Spiking Spike with Internal Standard DNA_Isolation->Spiking Hydrolysis Neutral Thermal Hydrolysis (100°C, 30 min) Spiking->Hydrolysis Precipitation Precipitate DNA Backbone (Ethanol) Hydrolysis->Precipitation Supernatant_Prep Dry and Redissolve Supernatant Precipitation->Supernatant_Prep SPE Solid-Phase Extraction (SPE) Supernatant_Prep->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS

Caption: Experimental workflow for this compound purification and analysis.

troubleshooting_workflow node_rect node_rect start Low 7-MG Recovery? check_hydrolysis Hydrolysis Complete? start->check_hydrolysis check_spe_binding Optimal SPE Binding? check_hydrolysis->check_spe_binding Yes optimize_hydrolysis Optimize Hydrolysis (Time, Temp, pH) check_hydrolysis->optimize_hydrolysis No check_elution Correct Elution Solvent? check_spe_binding->check_elution Yes adjust_ph Adjust Sample pH check_spe_binding->adjust_ph No check_elution->node_rect Yes (Problem Likely Elsewhere) optimize_elution Optimize Elution Solvent check_elution->optimize_elution No check_cartridge Check SPE Cartridge (Conditioning, Capacity) adjust_ph->check_cartridge

Caption: Troubleshooting logic for low this compound recovery.

References

stability of 7-Methylguanine standards for calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 7-Methylguanine (7-MG) standards for calibration purposes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored and what is its shelf-life?

A1: Solid this compound is a stable compound when stored correctly. For long-term storage, it should be kept at -20°C.[1][2] Under these conditions, it is stable for at least two to four years.[1][2] It is also advisable to protect it from light and moisture.[1]

Q2: What is the recommended procedure for preparing a this compound stock solution?

A2: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent. Common solvents include 1 M sodium hydroxide (NaOH), where it is soluble up to approximately 50 mg/mL, or Dimethyl Sulfoxide (DMSO).[2][3] It is good practice to purge the solvent of choice with an inert gas before dissolving the compound to minimize oxidation.[2] For some applications, dissolving in 96% (v/v) acetonitrile with 0.1% formic acid is also reported.[4]

Q3: How should this compound stock solutions be stored and for how long are they stable?

A3: The stability of this compound stock solutions depends on the storage temperature. For optimal stability, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[5] Recommended storage conditions are:

  • -80°C: Stable for up to 6 months.[5][6]

  • -20°C: Stable for up to 1 month.[5][6]

Always protect solutions from light.[6]

Q4: What are the main degradation pathways for this compound?

A4: this compound can degrade, particularly in solution or when part of a larger molecule like DNA. The primary degradation pathways include:

  • Depurination: The glycosidic bond linking the this compound base to the deoxyribose sugar in DNA is weakened by the positive charge on the imidazole ring, leading to spontaneous cleavage and the formation of an apurinic site.[7]

  • Imidazole Ring Opening: Under basic conditions, the imidazole ring of this compound can open, forming mutagenic formamidopyrimidine derivatives.[7][8]

Q5: My calibration curve for this compound is not linear. What are the possible causes?

A5: A non-linear calibration curve can be due to several factors:

  • Standard Degradation: Improperly stored or old standard solutions may have degraded, leading to inaccurate concentrations.

  • Pipetting Errors: Inaccurate dilutions during the preparation of your calibration standards.

  • Instrumental Issues: Problems with the detector (e.g., saturation) or injector of your analytical instrument (e.g., HPLC).

  • Solubility Issues: The standard may not be fully dissolved at higher concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or low signal response for 7-MG standards in HPLC analysis.
  • Possible Cause 1: Degradation of working solutions.

    • Solution: Prepare fresh working standards from a recently prepared stock solution. Avoid using working solutions that have been stored for extended periods at room temperature.

  • Possible Cause 2: Adsorption to vials or tubing.

    • Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC system thoroughly with the mobile phase before analysis.

  • Possible Cause 3: Incorrect mobile phase pH.

    • Solution: The pH of the mobile phase can affect the retention and peak shape of this compound. Ensure the pH is stable and appropriate for your column and method. Using a buffer solution is recommended for pH stability.[9]

Issue 2: High background or interfering peaks in the chromatogram.
  • Possible Cause 1: Contaminated solvent or glassware.

    • Solution: Use HPLC-grade solvents and thoroughly clean all glassware. Filter all mobile phases and samples before use.

  • Possible Cause 2: Interference from RNA.

    • Solution: 7-methylguanosine is a natural component of RNA.[10] If your sample matrix contains RNA, it can be a source of interference. Use a sample preparation method, such as immunoaffinity purification, that is specific for this compound derived from DNA if that is your target.[10]

Quantitative Data Summary

The stability of this compound is dependent on its physical state (solid vs. solution) and storage conditions.

Table 1: Stability of Solid this compound

Storage TemperatureShelf-LifeSource(s)
-20°C≥ 2 to 4 years[1][2]

Table 2: Stability of this compound in Solution

Storage TemperatureDurationSource(s)
-80°CUp to 6 months[5][6]
-20°CUp to 1 month[5][6]

Table 3: Half-life of this compound in Methylated DNA at Neutral pH

TemperatureHalf-lifeSource(s)
39°C~70 hours[11]
22°C~460 hours[11]
10°C~3800 hours[11]
-20°C~4 years[11]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards for HPLC
  • Prepare a Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in a suitable solvent (e.g., 1 M NaOH, DMSO) in a Class A volumetric flask to achieve the desired concentration. Ensure complete dissolution, using sonication if necessary.[5]

  • Prepare an Intermediate Stock Solution:

    • Perform a serial dilution from the primary stock solution to create an intermediate stock at a lower concentration (e.g., 10 µg/mL) using the same solvent or a solvent compatible with your mobile phase.

  • Prepare Working Calibration Standards:

    • Serially dilute the intermediate stock solution with the mobile phase or a compatible solvent to create a series of at least five calibration standards that bracket the expected concentration of your samples.[12]

  • Storage:

    • Store the primary and intermediate stock solutions at -20°C or -80°C as per the stability data in Table 2. Prepare fresh working standards daily if possible.

Visualizations

experimental_workflow Experimental Workflow for 7-MG Standard Handling cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Analysis solid_standard Weigh Solid 7-MG dissolve Dissolve in Appropriate Solvent (e.g., 1M NaOH, DMSO) solid_standard->dissolve store_solid Store Solid 7-MG at -20°C solid_standard->store_solid stock_solution Primary Stock Solution dissolve->stock_solution dilution Serial Dilutions stock_solution->dilution store_stock Aliquot & Store Stock at -20°C / -80°C stock_solution->store_stock working_standards Working Calibration Standards dilution->working_standards hplc_analysis HPLC Analysis working_standards->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantification Quantify Samples calibration_curve->quantification

Caption: Workflow for 7-MG standard preparation, storage, and analysis.

degradation_pathways Degradation Pathways of this compound in DNA cluster_depurination Depurination cluster_ring_opening Imidazole Ring Opening m7g_dna This compound in DNA apurinic_site Apurinic Site m7g_dna->apurinic_site Spontaneous Cleavage free_m7g Free this compound m7g_dna->free_m7g Spontaneous Cleavage fapy Formamidopyrimidine (FAPy) Derivative m7g_dna->fapy Basic Conditions (High pH)

Caption: Key degradation pathways for this compound within a DNA strand.

References

minimizing background noise in electrochemical detection of 7-Methylguanine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Electrochemical Detection of 7-Methylguanine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize background noise and enhance signal quality in the electrochemical detection of this compound (7-mGua).

Frequently Asked Questions (FAQs)

Q1: What is electrochemical noise and why is it a significant issue in this compound detection?

A1: Electrochemical noise refers to random fluctuations in current or potential that are not related to the analyte of interest (7-mGua).[1] These unwanted disturbances can obscure the true signal, leading to inaccuracies in measurement, reduced sensitivity, and a higher limit of detection.[2] In the context of 7-mGua, which is often detected at low concentrations as a biomarker for DNA damage, a high background noise level can make it difficult to distinguish the analyte's signal from random fluctuations, compromising the reliability of the results.[3][4]

Q2: What are the most common sources of background noise in my electrochemical setup?

A2: Background noise can be broadly categorized into intrinsic (system-related) and extrinsic (environmental) sources.

  • Faradaic Noise: Arises from the electrolysis of electroactive contaminants within your mobile phase or supporting electrolyte.[5]

  • Non-Faradaic Noise: Includes charging currents when the applied potential is changed, as well as electronic noise from the instrument itself.[5]

  • Electromagnetic Interference (EMI): External fields from power lines, nearby electronic equipment, and radio frequencies can introduce significant noise.[2]

  • Thermal Noise: Caused by the random thermal motion of electrons in conductive materials, which increases with temperature.[2]

  • Mechanical Noise: Physical vibrations from machinery, building movements, or even airflow can disturb the electrode-solution interface and introduce noise.[2]

  • Reagent and System Contamination: Impurities in solvents, salts, or water, as well as leaching of metal ions from HPLC components, can contribute to high background currents.[5]

Q3: What is an acceptable Signal-to-Noise Ratio (SNR) for reliable detection?

A3: A signal-to-noise ratio (SNR) of 3 or greater is generally considered the minimum threshold for confident detection of an analyte.[1] A higher SNR indicates a more robust and reliable measurement, as the signal from the target analyte is clearly distinguishable from the background noise. For quantitative analysis, aiming for an SNR of 10 or more is recommended for the lowest concentration standard.

Q4: How can I shield my experiment from environmental noise?

A4: The most effective method to reduce environmental noise, particularly EMI, is to use a Faraday cage. A Faraday cage is a grounded metal enclosure that surrounds your electrochemical cell, blocking external static and non-static electric fields.[2] Additionally, ensure your potentiostat and cell are placed on a vibration-dampening table to mitigate mechanical noise.

Q5: How does my choice of working electrode impact background noise and sensitivity?

A5: The working electrode is critical for sensitivity and a low noise floor.

  • Material: Boron-Doped Diamond (BDD) electrodes have shown excellent performance for 7-mGua detection, offering a wide potential window and low background currents.[3][6] Glassy Carbon Electrodes (GCE) are also commonly used but may require more rigorous surface preparation.[4]

  • Surface Area: Increasing the electroactive surface area, for instance by modifying the electrode with conductive nanoparticles (e.g., gold nanoparticles), can amplify the signal from 7-mGua, thereby improving the SNR.[1][7][8]

  • Surface Condition: A fouled or contaminated electrode surface is a major source of noise and poor reproducibility. Regular and thorough cleaning and polishing are essential.[9]

Q6: What are best practices for preparing the supporting electrolyte to ensure low background current?

A6: The purity of your electrolyte is paramount.

  • Water Quality: Always use ultrapure water with a resistivity of >18 MΩ-cm and low total organic carbon (<5 ppb).[5]

  • Reagent Grade: Use the highest purity salts and buffers available (e.g., "for analysis" or "trace metal" grade) to minimize electroactive metal impurities.[5]

  • pH Optimization: The electrochemical oxidation of 7-mGua is pH-dependent.[4] Optimizing the pH (e.g., pH 4.5 was found to be optimal for simultaneous detection of 7-mGua and 5-mCyt on a BDD electrode) can enhance signal intensity and selectivity.[6]

  • Degassing: Remove dissolved oxygen by purging the electrolyte with an inert gas (e.g., nitrogen or argon) before and during the experiment, as oxygen reduction can contribute to the background signal.

Q7: Which electrochemical techniques are most suitable for detecting this compound with high sensitivity?

A7: Pulse voltammetric techniques are generally preferred over linear sweep methods like Cyclic Voltammetry (CV) for quantitative analysis due to their ability to discriminate against non-faradaic background currents.

  • Differential Pulse Voltammetry (DPV): This is a highly sensitive technique used effectively for quantifying 7-mGua, with reported detection limits in the sub-micromolar range.[4][6]

  • Square Wave Voltammetry (SWV): SWV is another excellent choice, known for its high speed and sensitivity, making it suitable for 7-mGua analysis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of 7-mGua.

Problem 1: High and Unstable Baseline Current
Potential Cause Recommended Solution
Electromagnetic Interference (EMI) Place the electrochemical cell inside a Faraday cage and ensure all equipment is properly grounded.[2]
Contaminated Electrolyte/Reagents Prepare fresh electrolyte using ultrapure water (>18 MΩ-cm) and high-purity salts.[5] Filter the solution before use.
Dirty or Fouled Electrode Thoroughly clean and polish the working electrode according to established procedures for the material (e.g., alumina slurry for GCE).
Dissolved Oxygen De-gas the electrolyte by bubbling with high-purity nitrogen or argon for at least 15-20 minutes before measurement. Maintain an inert atmosphere over the solution during the experiment.
Poor Electrical Connections Check all cable connections to the potentiostat and electrodes. Ensure clips are making good, stable contact with the electrodes.
Problem 2: Poor Signal-to-Noise Ratio (SNR < 3)
Potential Cause Recommended Solution
Low Analyte Concentration If possible, increase the concentration of 7-mGua. For trace analysis, consider signal amplification strategies.
Suboptimal Electrochemical Technique Switch from Cyclic Voltammetry (CV) to a more sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[3][4]
Inefficient Electron Transfer Increase the electroactive surface area of the electrode using nanomaterial modifications.[7][8] Ensure the electrode surface is properly activated.
High Background Noise Address all sources of high baseline current as detailed in "Problem 1".
Non-optimal pH Systematically vary the pH of the supporting electrolyte to find the optimal value that maximizes the peak current for 7-mGua.[6]
Problem 3: Unexpected or Interfering Peaks
Potential Cause Recommended Solution
Electroactive Interferences in Sample The oxidation peaks of other purines (e.g., guanine, uric acid) may overlap.[9] Optimize the electrolyte pH to maximize peak separation.[6] Use an electrode material or modification that enhances selectivity.
Sample Matrix Effects Complex biological samples (e.g., urine) contain many electroactive species.[3] Implement a sample clean-up or extraction step. Consider modifying the electrode with a selective membrane like Nafion to repel charged interferents.[10]
Contamination from System Metal ions leaching from HPLC components or other parts of the setup can cause interfering peaks. Use inert, metal-free components where possible.[5]

Experimental Protocols & Data

Table 1: Quantitative Data on this compound Detection

This table summarizes reported detection limits and conditions from recent studies.

Electrode MaterialElectrochemical TechniquepHLimit of Detection (LOD)Potential Interferents Studied
Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)7.03.26 µmol L⁻¹[4]Guanine, Guanosine[4]
Boron-Doped Diamond (BDD)Square Wave Voltammetry (SWV)--Guanine, Adenine, 8-oxoguanine[3]
Cathodically Pre-treated BDDDifferential Pulse Voltammetry (DPV)4.50.27 µmol L⁻¹[6]5-methyl-cytosine[6]
Protocol: General Methodology for DPV Detection of this compound

1. Electrode Preparation:

  • GCE/BDD Polishing: Polish the working electrode surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
  • Sonication: Sonicate the electrode in ultrapure water, then in ethanol, each for 5 minutes to remove residual alumina particles.
  • Drying: Dry the electrode under a stream of nitrogen gas.

2. Electrolyte Preparation:

  • Prepare a 0.1 M phosphate buffer solution (PBS) or acetate buffer using high-purity salts and ultrapure water (>18 MΩ-cm).
  • Adjust the solution to the desired pH (e.g., 4.5 or 7.0) using NaOH or HCl.
  • Transfer the electrolyte to the electrochemical cell and de-gas with nitrogen for 20 minutes.

3. Electrochemical Measurement:

  • Assemble the three-electrode system (Working Electrode, Ag/AgCl Reference Electrode, Platinum Wire Counter Electrode) in the cell.
  • Conditioning: Run several CV cycles in the blank electrolyte to obtain a stable baseline.
  • Measurement: Add the 7-mGua standard or sample to the cell. Allow 60 seconds for equilibration while stirring, then stop stirring.
  • DPV Scan: Perform the DPV scan using optimized parameters (e.g., Pulse Amplitude: 50 mV, Pulse Width: 50 ms, Scan Rate: 20 mV/s).
  • Record the voltammogram and measure the peak current at the oxidation potential of 7-mGua (approx. +1.04 V vs. Ag/AgCl at pH 4.5).[6]

Visualizations

G cluster_start cluster_checks Initial Checks cluster_solutions_env Environmental Solutions cluster_solutions_cell Cell & Electrode Solutions cluster_solutions_reagent Reagent Solutions start High Background Noise Detected env_check Environmental Noise Check cell_check Electrochemical Cell Check reagent_check Reagent & Sample Check faraday Implement Faraday Cage env_check->faraday grounding Verify Grounding env_check->grounding vibration Use Anti-Vibration Table env_check->vibration clean_electrode Clean/Polish Electrode cell_check->clean_electrode check_connections Secure Connections cell_check->check_connections degas Degas Electrolyte cell_check->degas fresh_reagents Use Fresh, High-Purity Reagents reagent_check->fresh_reagents optimize_ph Optimize pH reagent_check->optimize_ph sample_cleanup Perform Sample Cleanup reagent_check->sample_cleanup

G A 1. Electrode Preparation (Polish & Clean) B 2. Electrolyte Preparation (High-Purity Reagents) A->B C 3. Cell Assembly & Degassing (N2/Ar Purge) B->C D 4. System Conditioning (Blank Scans) C->D E 5. Analyte Addition & Equilibration D->E F 6. Voltammetric Scan (DPV / SWV) E->F G 7. Data Analysis (Peak Current vs. Conc.) F->G

G center Electrochemical Measurement EMI EMI EMI->center corrupts signal Vibration Vibration Vibration->center destabilizes interface Thermal Thermal Thermal->center inherent electronic noise Impurity Impurity Impurity->center creates faradaic current Fouling Fouling Fouling->center hinders electron transfer Oxygen Oxygen Oxygen->center adds reduction current

References

Technical Support Center: Validation of 7-Methylguanine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of 7-Methylguanine (7-mG) detection in various tissue types.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of 7-mG using common analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Recommended Solution
No or Low 7-mG Signal Incomplete DNA hydrolysis.Optimize acid hydrolysis conditions (e.g., time, temperature) to ensure complete release of 7-mG from the DNA backbone.
Poor ionization efficiency.Adjust electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. Ensure the mobile phase composition is optimal for 7-mG ionization.[1]
Analyte degradation.Minimize freeze-thaw cycles of samples.[2] Ensure proper storage conditions (-80°C) for tissue homogenates and DNA extracts.[2]
Insufficient sample cleanup.Utilize solid-phase extraction (SPE) to remove interfering substances from the DNA hydrolysate.[3]
High Background Noise Matrix effects from tissue components.Incorporate an isotope-labeled internal standard (e.g., ¹⁵N₅-7-mG) for accurate quantification and to compensate for matrix effects.[3]
Contamination from lab environment or reagents.Use high-purity solvents and reagents. Thoroughly clean the LC system between runs.
Poor Peak Shape Suboptimal chromatographic separation.Optimize the LC gradient, flow rate, and column chemistry to achieve better peak resolution.[1]
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent Quantification Variability in sample preparation.Standardize the tissue homogenization and DNA extraction procedures. Ensure consistent enzyme-to-substrate ratios if using enzymatic digestion.
Inaccurate calibration curve.Prepare fresh calibration standards for each batch of samples. Use a suitable concentration range that brackets the expected 7-mG levels in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Possible Cause Recommended Solution
No or Weak Signal Incorrect antibody concentration.Optimize the primary and secondary antibody dilutions.
Insufficient incubation times.Ensure adequate incubation times for each step as specified in the kit protocol.
Inactive enzyme conjugate.Use fresh or properly stored enzyme conjugate. Avoid repeated freeze-thaw cycles.
Reagents added in the wrong order.Carefully follow the protocol steps.[4]
High Background Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer by firmly tapping the plate on absorbent paper.[4][5]
Non-specific antibody binding.Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites.
Cross-reactivity of the antibody.Check the antibody specificity. Some kits may have cross-reactivity with other methylated guanines.[6]
Poor Standard Curve Improper standard preparation.Reconstitute and dilute standards accurately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the standards.[4]
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting volumes.
High Well-to-Well Variation (Poor Duplicates) Inconsistent washing.Ensure all wells are washed uniformly.[4]
Temperature variation across the plate.Incubate the plate in a temperature-controlled environment to avoid "edge effects".
Immunohistochemistry (IHC)
Problem Possible Cause Recommended Solution
No or Weak Staining Inadequate antigen retrieval.Optimize the heat-induced or enzyme-induced antigen retrieval method (e.g., citrate buffer pH 6.0 at 95-100°C).[7]
Primary antibody not suitable for IHC on paraffin-embedded tissues.Use an antibody validated for IHC-P.
Low abundance of 7-mG in the tissue.Consider using a more sensitive detection system (e.g., polymer-based detection).
Tissue over-fixation.Reduce the fixation time in formalin.
High Background Staining Non-specific binding of primary or secondary antibody.Use a blocking serum from the same species as the secondary antibody.
Endogenous peroxidase or phosphatase activity.Block endogenous enzyme activity with hydrogen peroxide or levamisole, respectively.[8]
Incomplete deparaffinization.Ensure complete removal of paraffin by using fresh xylene.[9]
Non-specific Staining Antibody cross-reactivity.Run a negative control with the primary antibody omitted to check for non-specific binding of the secondary antibody.
Hydrophobic interactions.Use a buffer containing a detergent like Tween-20.
Tissue Sections Detaching from Slides Improperly coated slides.Use positively charged or silanized slides.
Harsh antigen retrieval conditions.Reduce the temperature or incubation time for antigen retrieval.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in tissue samples?

A1: LC-MS/MS is generally considered the most sensitive and specific method for the absolute quantification of 7-mG in tissue DNA.[3] It offers very low detection limits, often in the femtomole range, and the use of isotope-labeled internal standards allows for high accuracy.[3]

Q2: How can I avoid interference from RNA when measuring 7-mG in DNA?

A2: This is a critical consideration as 7-methylguanosine is a natural component of RNA. To specifically measure 7-mG in DNA, you can:

  • Use DNA purification methods that include an RNase digestion step to remove contaminating RNA.

  • Employ thermal hydrolysis under alkaline conditions (pH 9) , which preferentially releases 7-mG from DNA over RNA.[10]

Q3: What are typical background levels of 7-mG in untreated tissues?

A3: Background levels of 7-mG can be detected in untreated tissues and may be attributed to endogenous metabolic processes or environmental exposures. For example, in untreated rat liver, background levels of N7-MeG have been frequently detected.[3] Studies have also shown that these levels can increase with age.[10][11]

Q4: How should I prepare different tissue types for 7-mG analysis?

A4: The general workflow involves homogenization, DNA/RNA extraction, and hydrolysis. For solid tissues, mechanical homogenization (e.g., using a bead beater or rotor-stator homogenizer) in a suitable lysis buffer is required.[2][12] Softer tissues may require less rigorous homogenization. It is crucial to standardize the preparation method across all samples in a study to ensure comparability.

Q5: Can I use an ELISA kit for quantitative analysis of 7-mG in tissues?

A5: Yes, ELISA kits are available for the quantification of 7-mG in tissue homogenates and other biological samples.[6] While generally less sensitive than LC-MS/MS, ELISA is a high-throughput and cost-effective method suitable for screening a large number of samples. It is important to validate the specificity of the antibody used in the kit.

Quantitative Data Summary

The following table summarizes reported levels of this compound in various tissues from different species. Note that values can vary significantly based on the analytical method, age of the subject, and exposure to methylating agents.

SpeciesTissueMethodThis compound LevelReference
Rat (Young, 6 months)Liver (Mitochondrial DNA)HPLC-ECD1 per 31,000 bases[10]
Rat (Young, 6 months)Liver (Nuclear DNA)HPLC-ECD1 per 105,000 bases[10]
Rat (Old, 24 months)Liver (Mitochondrial DNA)HPLC-ECD~2.5-fold increase from young[10]
Rat (Old, 24 months)Liver (Nuclear DNA)HPLC-ECD~2.5-fold increase from young[10]
Mouse (11-28 months)Brain, Liver, Kidney (Nuclear DNA)HPLC~2-fold increase with age[11]
Mosquito Fish (Control)LiverLC-MS/MS7.89 ± 1.38 µmol/mol of guanine[3]

Experimental Protocols & Workflows

LC-MS/MS Protocol for 7-mG in Tissue

This protocol provides a general framework. Optimization for specific tissue types and instrumentation is recommended.

a. Tissue Homogenization and DNA Extraction:

  • Weigh approximately 30-50 mg of frozen tissue.

  • Homogenize the tissue in a lysis buffer containing a proteinase K.

  • Extract DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.

  • Treat the extracted DNA with RNase A to remove RNA contamination.

  • Quantify the DNA concentration using a spectrophotometer.

b. DNA Hydrolysis:

  • To an aliquot of DNA (e.g., 10-50 µg), add an isotope-labeled internal standard (e.g., ¹⁵N₅-7-mG).

  • Perform acid hydrolysis by adding HCl to a final concentration of 0.1 M and incubating at 70°C for 30 minutes.

  • Neutralize the hydrolysate with a suitable buffer.

  • Centrifuge to pellet any precipitate and transfer the supernatant for analysis.

c. LC-MS/MS Analysis:

  • LC Separation: Use a C18 reverse-phase column with a gradient elution of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 7-mG and the internal standard using Multiple Reaction Monitoring (MRM).

LCMSMS_Workflow Tissue Tissue Sample Homogenization Homogenization & Lysis Tissue->Homogenization DNA_Extraction DNA Extraction & RNAse Treatment Homogenization->DNA_Extraction Hydrolysis Acid Hydrolysis with Internal Standard DNA_Extraction->Hydrolysis SPE Solid-Phase Extraction (Optional) Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS workflow for 7-mG detection.
ELISA Protocol for 7-mG in Tissue

This protocol is a general guide. Always refer to the specific instructions provided with your ELISA kit.

a. Sample Preparation:

  • Homogenize the tissue sample in the lysis buffer provided with the kit or a suitable buffer like PBS.[13]

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and determine the total protein concentration.

  • Dilute the samples to fall within the detection range of the assay.

b. ELISA Procedure:

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate as recommended in the protocol.

  • Wash the plate multiple times with the provided wash buffer.

  • Add the detection antibody (often biotinylated).

  • Incubate and wash.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate and wash.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance on a microplate reader.

ELISA_Workflow Sample_Prep Tissue Homogenate Preparation Coating Add Sample/Standard to Coated Plate Sample_Prep->Coating Incubation1 Incubation Coating->Incubation1 Washing1 Washing Incubation1->Washing1 Detection_Ab Add Detection Antibody Washing1->Detection_Ab Incubation2 Incubation Detection_Ab->Incubation2 Washing2 Washing Incubation2->Washing2 Enzyme_Conj Add Enzyme Conjugate Washing2->Enzyme_Conj Incubation3 Incubation Enzyme_Conj->Incubation3 Washing3 Washing Incubation3->Washing3 Substrate Add Substrate Washing3->Substrate Color_Dev Color Development Substrate->Color_Dev Stop Stop Reaction Color_Dev->Stop Read Read Absorbance Stop->Read IHC_Workflow Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Enzymes & Non-specific Sites) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Detection (e.g., ABC Reagent) Washing2->Detection Washing3 Washing Detection->Washing3 Chromogen Chromogen Development (e.g., DAB) Washing3->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting

References

sample preparation techniques for accurate 7-Methylguanine measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-methylguanine (7-mG) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation techniques and troubleshoot common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the sample preparation for 7-mG analysis.

Issue 1: Low Recovery of this compound

Q: We are experiencing low recovery of 7-mG in our samples after preparation. What are the potential causes and solutions?

A: Low recovery of 7-mG is a common issue that can be attributed to several factors throughout the sample preparation workflow. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Nucleic Acid Hydrolysis: The method used to release 7-mG from DNA or RNA might not be efficient.

    • Acid Hydrolysis: Ensure the acid concentration, temperature, and incubation time are optimal. For DNA, neutral thermal hydrolysis at 100°C for 30 minutes is a common method to quantitatively release 7-mG.[1] However, overly harsh acidic conditions can lead to the degradation of 7-mG. Consider re-optimizing the hydrolysis conditions.

    • Enzymatic Hydrolysis: The efficiency of enzymatic digestion can be hampered by the secondary structure of nucleic acids or the presence of inhibitors. While enzymatic methods can be milder, they may result in incomplete hydrolysis.[2] Ensure the correct enzymes and buffer conditions are being used. A multi-enzyme cocktail may be necessary for complete digestion.[3]

  • Analyte Instability and Degradation: 7-mG is prone to spontaneous depurination from DNA, and its stability can be compromised during sample processing.[4][5]

    • pH Control: Maintain appropriate pH throughout the procedure. 7-mG is more stable at a neutral pH.

    • Temperature: Keep samples cold when not actively being processed to minimize degradation.[4]

    • Ring Opening: At alkaline pH, the imidazole ring of 7-mG can open, forming a formamidopyrimidine derivative.[5][6] This can lead to an underestimation of 7-mG if the analytical method is not designed to detect this derivative. Ensure the pH of your sample solutions does not become alkaline.

  • Inefficient Solid-Phase Extraction (SPE): The SPE protocol may not be optimized for 7-mG retention and elution.

    • Sorbent Selection: The choice of SPE sorbent is critical. Reversed-phase cartridges are commonly used.

    • Method Optimization: Re-evaluate the conditioning, loading, washing, and elution steps. The pH of the loading and wash solutions and the composition of the elution solvent are key parameters to optimize. A two-step SPE approach might enhance recovery for a wider range of nucleic acid adducts.[7][8]

  • Use of an Internal Standard: To accurately account for losses during sample preparation, the use of a stable isotope-labeled internal standard, such as ¹⁵N₅-7-mG, is highly recommended.[4] The internal standard should be added to the sample at the very beginning of the workflow.

Issue 2: High Background or Interference in LC-MS/MS Analysis

Q: Our LC-MS/MS chromatograms for 7-mG analysis show high background noise and interfering peaks. How can we address this?

A: High background and interferences in LC-MS/MS are often due to the complexity of the biological matrix. Here are some strategies to mitigate these issues:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): A well-optimized SPE protocol is the first line of defense against matrix effects.[9] Consider using a more selective sorbent or adding extra wash steps. An on-line SPE system can automate and improve the consistency of sample cleanup.[4][10]

    • Chromatographic Separation: Enhance the chromatographic resolution to separate 7-mG from co-eluting matrix components.[9] This can be achieved by:

      • Optimizing the gradient elution profile.

      • Trying a different stationary phase (e.g., a different C18 column or a HILIC column).

  • Address Matrix Effects:

    • Matrix effects , such as ion suppression or enhancement, can be a significant source of variability.[9]

    • Stable Isotope-Labeled Internal Standard: Using a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Identify and Eliminate Sources of Contamination:

    • Reagents and Solvents: Ensure all reagents and solvents are of high purity (e.g., LC-MS grade).

    • Labware: Use clean glassware and plasticware to avoid contamination.

  • Optimize Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM): Ensure that the selected precursor and product ion transitions are specific to 7-mG. Monitoring multiple transitions can increase confidence in peak identification.

Frequently Asked Questions (FAQs)

Q1: What is the best method for releasing this compound from DNA/RNA - acid or enzymatic hydrolysis?

A1: Both acid and enzymatic hydrolysis have their advantages and disadvantages, and the best choice depends on the specific experimental goals.

  • Acid Hydrolysis:

    • Advantages: It is generally a simpler and more robust method for achieving complete hydrolysis of nucleic acids to release the nucleobases.[2]

    • Disadvantages: Harsh acidic conditions and high temperatures can potentially lead to the degradation of the target analyte and the formation of artifacts.[6][11] For instance, acid hydrolysis can cause deamination of cytosine to uracil.[2]

  • Enzymatic Hydrolysis:

    • Advantages: It is a milder method that preserves the integrity of the nucleosides. This is crucial if the goal is to analyze the modified nucleoside (7-methylguanosine) rather than the free base.

    • Disadvantages: It can be more expensive and may result in incomplete digestion due to the secondary structure of the nucleic acids or the presence of inhibitors.[2] The protocol is often more complex, sometimes requiring multiple enzymes and buffer changes.[3]

FeatureAcid HydrolysisEnzymatic Hydrolysis
Completeness Generally completeCan be incomplete
Analyte Form Releases free base (this compound)Releases nucleoside (7-methylguanosine)
Potential for Artifacts Higher risk of degradation and artifactsLower risk
Cost LowerHigher
Complexity SimplerMore complex

Q2: Is derivatization necessary for 7-mG analysis?

A2: Derivatization is not always necessary but can be beneficial for certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

  • For LC-MS/MS: Derivatization is generally not required. Modern LC-MS/MS systems have sufficient sensitivity and specificity to directly analyze 7-mG.

  • For GC-MS: Derivatization is essential to increase the volatility and thermal stability of 7-mG, making it suitable for GC analysis. Common derivatization methods include silylation and acylation.

Q3: How can I ensure the stability of my 7-mG samples during storage?

A3: To ensure the stability of 7-mG in your samples, proper storage is crucial.

  • Temperature: Store samples at -80°C for long-term storage. For short-term storage, -20°C may be adequate.

  • pH: Store samples in a neutral pH buffer to prevent degradation.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation. Aliquot samples into smaller volumes before freezing.

Experimental Protocols

Protocol 1: Neutral Thermal Hydrolysis of DNA for 7-mG Analysis

This protocol is adapted from methods described for the release of 7-mG from DNA.[1]

  • Sample Preparation:

    • Isolate DNA from your biological sample using a standard DNA extraction kit or protocol.

    • Quantify the DNA concentration using a spectrophotometer or fluorometer.

    • To an appropriate microcentrifuge tube, add a known amount of DNA (e.g., 10-50 µg).

  • Internal Standard Spiking:

    • Add a known amount of stable isotope-labeled internal standard (e.g., ¹⁵N₅-7-mG) to the DNA sample.

  • Hydrolysis:

    • Adjust the final volume with ultrapure water to a convenient volume (e.g., 100 µL).

    • Tightly cap the tube.

    • Incubate the sample in a heating block or water bath at 100°C for 30 minutes. This will release the 7-mG from the DNA backbone.

  • Sample Cleanup:

    • After hydrolysis, cool the sample on ice.

    • To precipitate the depurinated DNA, add a small volume of cold 1 M HCl (e.g., 10 µL) and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant, which contains the released 7-mG, to a new tube for further processing (e.g., SPE) or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 7-mG from Urine

This protocol provides a general guideline for SPE of 7-mG from urine. Optimization may be required for specific sample types and cartridges.

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Centrifuge the urine at high speed (e.g., >10,000 x g) for 15 minutes to pellet any particulate matter.

    • Transfer the supernatant to a new tube.

    • Add a stable isotope-labeled internal standard to the urine sample.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) by passing the following solutions through it:

      • 1-2 mL of methanol.

      • 1-2 mL of ultrapure water.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE cartridge. Ensure a slow and steady flow rate to allow for proper binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak aqueous solution (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution:

    • Elute the 7-mG from the cartridge with a small volume (e.g., 0.5-1 mL) of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) and detection (LOD) for 7-mG using different analytical methods as reported in the literature.

Analytical MethodMatrixLOQLODReference
LC-MS/MS with on-line SPEDNA1.21 fmol0.42 fmol[4]
LC-MS/MS with on-line SPEUrine-8.0 pg/mL (4.8 pmol)[10]
LC-ESI-MS/MSDNA151.5 fmol-

Visualizations

Experimental_Workflow_7mG_DNA cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue, Cells, etc.) dna_extraction DNA Extraction start->dna_extraction is_spike Spike with Internal Standard dna_extraction->is_spike hydrolysis Hydrolysis (Acid or Enzymatic) is_spike->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup final_sample Final Sample for Analysis cleanup->final_sample lc_ms LC-MS/MS Analysis final_sample->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing result 7-mG Concentration data_processing->result

Caption: General experimental workflow for 7-mG measurement in DNA.

Troubleshooting_Low_Recovery problem Low 7-mG Recovery cause1 Incomplete Hydrolysis problem->cause1 cause2 Analyte Degradation problem->cause2 cause3 Inefficient SPE problem->cause3 solution1a Optimize Acid Concentration/Time/Temp cause1->solution1a for Acid Hydrolysis solution1b Use Enzyme Cocktail cause1->solution1b for Enzymatic Hydrolysis solution2a Control pH and Temperature cause2->solution2a solution3a Optimize SPE Method (Sorbent, Solvents) cause3->solution3a solution_all Use Stable Isotope-Labeled Internal Standard solution1a->solution_all solution1b->solution_all solution2a->solution_all solution3a->solution_all

Caption: Troubleshooting guide for low 7-mG recovery.

References

Validation & Comparative

A Comparative Analysis of 7-Methylguanine and O6-methylguanine Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of DNA adducts is paramount. This guide provides an objective comparison of two common guanine adducts, 7-Methylguanine (7-MeG) and O6-methylguanine (O6-MeG), detailing their mutagenic mechanisms, quantitative data from experimental studies, and the methodologies used to assess their effects.

Executive Summary

Methylating agents, both environmental and endogenous, can modify DNA bases, with guanine being a primary target. While 7-methylation is the most frequent modification, it is the O6-methylation of guanine that poses a more significant and direct mutagenic threat. O6-methylguanine directly causes mispairing during DNA replication, leading to characteristic G:C to A:T transition mutations. In contrast, this compound is a less potent mutagen; its contribution to mutagenesis is often considered indirect, primarily through its potential to destabilize the glycosidic bond, leading to the formation of abasic sites, or through its conversion to other lesions. This guide will delve into the experimental evidence that substantiates these differences.

Quantitative Comparison of Mutagenicity and Adduct Levels

The following table summarizes key quantitative data comparing the mutagenicity and occurrence of 7-MeG and O6-MeG.

ParameterThis compound (7-MeG)O6-methylguanine (O6-MeG)References
Primary Mutagenic Outcome Low direct mutagenicity; may lead to G-to-T transversions via abasic sites.High mutagenicity; primarily causes G:C → A:T transition mutations.[1][2][3]
Mutation Frequency < 0.5% in a supF-based colony screening assay in bacterial cells.Can be significantly higher; for instance, the ethyl homolog (O6-EtG) shows higher mutation frequencies than O6-MeG.[1][4]
Relative Adduct Abundance Major adduct, constituting 70-90% of methylating agent-induced DNA adducts.Minor adduct, but with greater mutagenic potential.[5][6]
In Vivo Adduct Levels (Human Lymphocytes) ~14 adducts/10^7 nucleotides (nonsmokers), ~25 adducts/10^7 nucleotides (smokers).Much lower concentrations, often near or below the limit of detection (e.g., <0.03 to 12.7 adducts/10^7 dG).[5][6][7]
DNA Repair Mechanism Primarily repaired by base excision repair (BER).Directly reversed by O6-alkylguanine-DNA alkyltransferase (AGT/MGMT).[2][3]

Mutagenic Mechanisms and Signaling Pathways

The distinct mutagenic potentials of 7-MeG and O6-MeG stem from their different effects on DNA structure and replication.

O6-methylguanine directly disrupts the Watson-Crick base pairing. The methyl group at the O6 position favors pairing with thymine (T) instead of cytosine (C) during DNA replication. This mispairing, if not repaired, leads to a G:C to A:T transition mutation in the subsequent round of replication.

O6_methylguanine_mutagenesis cluster_replication1 First Round of Replication cluster_replication2 Second Round of Replication DNA_with_O6MeG DNA with O6-methylguanine (O6-MeG) Replication1 DNA Polymerase incorporates Thymine (T) opposite O6-MeG DNA_with_O6MeG->Replication1 Replication Mispair O6-MeG:T Mispair Replication1->Mispair Template_T Template Strand with Thymine (T) Mispair->Template_T Replication Replication2 DNA Polymerase incorporates Adenine (A) opposite T Template_T->Replication2 Mutation G:C to A:T Transition Mutation Replication2->Mutation Ames_Test_Workflow Start Start: Select Bacterial Strains Prepare_Cultures Prepare Bacterial Cultures Start->Prepare_Cultures Exposure Expose Bacteria to Test Compound +/- S9 Mix Prepare_Cultures->Exposure Prepare_S9 Prepare S9 Mix (for metabolic activation) Prepare_S9->Exposure Plating Plate on Histidine-free Medium Exposure->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Analysis Analyze Data: Compare to Controls Scoring->Analysis Result Conclusion: Mutagenic or Non-mutagenic Analysis->Result

References

validation of 7-Methylguanine as a cancer biomarker against other markers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 7-Methylguanine against established tumor markers for researchers, scientists, and drug development professionals.

The quest for sensitive and specific biomarkers is a cornerstone of oncology research, driving advancements in early diagnosis, prognosis, and personalized therapy. In this landscape, this compound (7-mG), a modified nucleoside, is emerging as a promising candidate, potentially offering new insights into cancer biology and clinical management. This guide provides an objective comparison of 7-mG with established cancer biomarkers such as Carcinoembryonic Antigen (CEA), Prostate-Specific Antigen (PSA), and Cancer Antigen 125 (CA-125), supported by experimental data and detailed methodologies.

Performance Comparison of Cancer Biomarkers

Direct comparative studies quantifying the performance of this compound against established biomarkers in the same patient cohorts are currently limited in published literature. However, by collating data from various studies, we can construct a comparative overview of their individual performance characteristics. The following tables summarize the available quantitative data for each biomarker.

Table 1: Performance Characteristics of this compound (7-mG) as a Prognostic Biomarker

Cancer TypeMethodologySample TypePerformance MetricValueReference
Breast Cancerm7G-TME ClassifierTumor TissueAUC (10-year OS)0.643–0.705[1]
Hepatocellular Carcinomam7G-related gene signatureTumor TissueAUC (5-year OS)Validation dataset: 0.972[2]
Pan-cancerm7GscoreTumor TissuePrognostic AssociationSignificant correlation with Overall and Disease-Specific Survival in multiple cancers[3]

AUC: Area Under the Curve; OS: Overall Survival; TME: Tumor Microenvironment.

Table 2: Performance Characteristics of Carcinoembryonic Antigen (CEA)

Cancer TypeMethodologySample TypePerformance MetricValueReference
Colorectal CancerELISASerumPrognostic Value (5-year OS)High CEA associated with poorer OS (p<0.001)[4]
Colorectal CancerImmunohistochemistryTumor TissuePrognostic Value (DFS)High T-CEA significantly poorer prognosis (p=0.028)[5]
Metastatic Colorectal CancerELISASerumCorrelation with ImagingSignificant correlation between CEA changes and imaging results (p<0.001)[6]

DFS: Disease-Free Survival; OS: Overall Survival; T-CEA: Tissue CEA.

Table 3: Performance Characteristics of Prostate-Specific Antigen (PSA)

Cancer TypeMethodologySample TypePerformance MetricValueReference
Prostate CancerImmunoassaySerumSensitivity (for detection)0.93[7]
Prostate CancerImmunoassaySerumSpecificity (for detection)0.20[7]
Prostate CancerImmunoassaySerumAUC (for detection)0.72[7]
Prostate CancerPolygenic Risk Score + PSASerumAUC (for clinically significant cancer)0.78[8]

AUC: Area Under the Curve.

Table 4: Performance Characteristics of Cancer Antigen 125 (CA-125)

Cancer TypeMethodologySample TypePerformance MetricValueReference
Ovarian CancerImmunoassaySerumSensitivity (vs. benign tumors)~77.6% (at 95% specificity)[9]
Ovarian CancerImmunoassaySerumAUC (vs. benign tumors)~0.874[9]
Early-stage Ovarian CancerMultivariate Index Assay (incl. CA-125)SerumSensitivity95.3%[10]
Ovarian CancerImmunoassay (vs. healthy controls)SerumMean Concentration (Patients)83.30 ± 43.99 U/mL[11]
Ovarian CancerImmunoassay (vs. healthy controls)SerumMean Concentration (Healthy)12.39 ± 5.50 U/mL[11]

AUC: Area Under the Curve.

Signaling Pathways and Experimental Workflows

This compound and the PI3K/AKT/mTOR Signaling Pathway

Recent research suggests that aberrant 7-mG modification can influence cancer progression by modulating key signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes m7G_mod Aberrant 7-mG Modification m7G_mod->PI3K may influence activity

Caption: PI3K/AKT/mTOR pathway and the potential influence of 7-mG.

Experimental Workflow: this compound Detection by LC-MS/MS

The quantitative analysis of 7-mG in clinical samples is most accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

LCMS_Workflow Sample Biological Sample (Urine, Blood, Tissue) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction LC Liquid Chromatography (LC) (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MSMS Data Data Analysis (Quantification of 7-mG) MSMS->Data

Caption: Workflow for 7-mG detection using LC-MS/MS.

Experimental Protocols

1. Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a method for rapid and sensitive quantification of urinary 7-mG.[12]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • To 100 µL of the supernatant, add an internal standard (e.g., ¹⁵N₅-labeled 7-mG).

    • The sample is then ready for direct injection into the LC-MS/MS system with an online solid-phase extraction (SPE) setup.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Utilize a C18 analytical column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • The online SPE cartridge is used for sample cleanup and enrichment prior to analytical column separation.

    • Tandem Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 7-mG and its labeled internal standard.

    • Quantification:

      • Generate a calibration curve using standards of known 7-mG concentrations.

      • Quantify the amount of 7-mG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to urinary creatinine levels.

2. Carcinoembryonic Antigen (CEA) Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for a sandwich ELISA for CEA detection in serum.

  • Principle: The assay uses a pair of monoclonal antibodies specific for CEA. One antibody is coated onto the microplate wells, and the other is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). CEA in the sample binds to the coated antibody, and the enzyme-conjugated antibody then binds to a different epitope on the captured CEA, forming a "sandwich". The amount of bound enzyme is proportional to the CEA concentration.

  • Procedure:

    • Pipette 50 µL of standards, controls, and patient serum samples into the antibody-coated microplate wells.

    • Add 100 µL of the HRP-conjugated anti-CEA antibody to each well.

    • Incubate for 60-90 minutes at 37°C.

    • Wash the wells three to five times with wash buffer to remove unbound components.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 50-100 µL of stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the CEA concentration in the samples by interpolating their absorbance values from a standard curve.

3. Prostate-Specific Antigen (PSA) Immunoassay

This outlines a typical fluorescence immunoassay for the quantitative determination of PSA in whole blood, plasma, or serum.[13]

  • Principle: This is often a sandwich immunoassay where anti-PSA antibodies are used. The detection method is based on fluorescence.

  • Procedure:

    • Mix 100 µL of the patient sample (whole blood, plasma, or serum) with a sample diluent.

    • Apply 100 µL of the diluted sample to the sample well of the test card.

    • The sample migrates along the test strip, and PSA binds to the fluorescently labeled anti-PSA antibodies.

    • Insert the test card into a fluoroimmunoassay analyzer.

    • After a specified time (e.g., 10 minutes), the analyzer measures the fluorescence intensity, which is proportional to the PSA concentration in the sample.

    • The result is automatically calculated and displayed by the instrument.

4. Cancer Antigen 125 (CA-125) Immunoassay

This describes a common chemiluminescence immunoassay (CLIA) for the quantitative determination of CA-125 in serum.

  • Principle: A sandwich immunoassay format is used with two different monoclonal antibodies directed against distinct epitopes of the CA-125 antigen. One antibody is immobilized on a solid phase (e.g., microparticles), and the other is labeled with a chemiluminescent molecule.

  • Procedure:

    • Dispense 50 µL of CA-125 standards, patient specimens, and controls into the reaction vessels.

    • Add the anti-CA-125 antibody-coated microparticles and the chemiluminescent-labeled anti-CA-125 antibody.

    • Incubate to allow the formation of the sandwich complex.

    • Wash the microparticles to remove unbound materials.

    • Trigger the chemiluminescent reaction by adding a substrate.

    • Measure the light emission using a luminometer. The intensity of the light is directly proportional to the CA-125 concentration.

    • Calculate the CA-125 concentration in the samples from a standard curve.

Conclusion and Future Directions

This compound and its associated gene signatures show considerable promise as prognostic biomarkers across a range of cancers. The analytical methods for its detection are robust, sensitive, and specific. However, to establish its clinical utility firmly, there is a pressing need for large-scale, prospective clinical trials that directly compare the diagnostic and prognostic performance of 7-mG against, and in combination with, established biomarkers like CEA, PSA, and CA-125. Such studies will be instrumental in defining the specific clinical contexts in which 7-mG can provide added value, ultimately contributing to more precise and effective cancer management. The integration of 7-mG into multi-marker panels could also enhance diagnostic and prognostic accuracy, heralding a new era of personalized oncology.

References

A Comparative Analysis of 7-Methylguanine Levels: A Tale of Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 7-Methylguanine (m7G) Modifications in Healthy and Pathological States, Supported by Experimental Data and Methodologies.

This compound (m7G), a modified purine nucleobase, is a crucial player in various biological processes, from RNA metabolism to DNA damage and repair. Its aberrant levels have been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders. This guide provides a comparative analysis of m7G levels in healthy versus diseased tissues, offering a valuable resource for researchers and clinicians working on the development of novel diagnostic and therapeutic strategies.

Quantitative Comparison of this compound Levels

The quantification of m7G in biological tissues reveals significant differences between healthy and diseased states. While comprehensive quantitative data across all disease types remains an area of active research, existing studies provide compelling evidence of altered m7G landscapes in pathology.

Tissue TypeConditionThis compound LevelMethod of QuantificationReference
Bladder Normal Adjacent Tissue0.02 to 0.72 µmol/mol dGp³²P-Postlabeling[1][2]
Bladder Tumor0.04 to 6.4 µmol/mol dGp³²P-Postlabeling[1][2]
Lung Macroscopically Normal Lung Tissue (from Lung Cancer Patients)Mean: 0.75 ± 0.57 adducts per 10⁶ dGImmunoslotblot[3]
Rat Liver (Nuclear DNA) Young (6 months)1 residue per 105,000 basesHPLC-EC[4][5][6]
Old (24 months)~2.5-fold increase from youngHPLC-EC[4][5][6]
Rat Liver (Mitochondrial DNA) Young (6 months)1 residue per 31,000 basesHPLC-EC[4][5][6]
Old (24 months)~2.5-fold increase from youngHPLC-EC[4][5][6]

dGp: deoxyguanosine monophosphate

While direct quantitative data for many other tissues is still emerging, studies on the expression of m7G-related genes provide indirect evidence of altered m7G metabolism in various cancers. For instance, the expression of m7G methyltransferase METTL1 and its cofactor WDR4 are significantly upregulated in hepatocellular carcinoma and colon adenocarcinoma tissues compared to adjacent normal tissues.[5][7][8]

Experimental Protocols for this compound Quantification

Accurate quantification of m7G is paramount for understanding its role in disease. Several robust methods are employed, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity and specificity for the detection of m7G.

Sample Preparation:

  • Genomic DNA is isolated from tissue samples.

  • DNA is subjected to neutral thermal hydrolysis to release m7G bases.

  • The resulting hydrolysate is filtered and injected into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).

  • Detection: An electrochemical detector set at an appropriate oxidation potential for m7G.

Quantification: The concentration of m7G is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of m7G.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides exceptional sensitivity and specificity, allowing for the detection of very low levels of m7G.

Sample Preparation:

  • DNA is extracted from the tissue.

  • Stable isotope-labeled internal standards (e.g., [¹⁵N₅]this compound) are added to the sample for accurate quantification.

  • The DNA is hydrolyzed to release the nucleobases.

  • The sample is purified, often using solid-phase extraction, to remove interfering substances.

LC-MS/MS Analysis:

  • The sample is injected into an LC system coupled to a tandem mass spectrometer.

  • m7G and its internal standard are separated by reverse-phase chromatography.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of m7G and its internal standard.

Quantification: The ratio of the peak area of endogenous m7G to the peak area of the internal standard is used to calculate the absolute amount of m7G in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.

Assay Principle: This is a competitive immunoassay. The sample or standard is added to a microplate pre-coated with an m7G antibody. A known amount of biotin-conjugated m7G is then added. The free m7G in the sample competes with the biotinylated m7G for binding to the antibody.

Procedure:

  • Standards and samples are added to the antibody-coated wells.

  • Biotinylated m7G is added, and the plate is incubated.

  • The wells are washed to remove unbound components.

  • Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated m7G.

  • After another wash, a substrate solution is added, and the color development is proportional to the amount of biotinylated m7G bound.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

Quantification: The concentration of m7G in the sample is inversely proportional to the color intensity and is determined by comparison with a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving m7G is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

METTL1_WDR4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL1 METTL1 WDR4 WDR4 METTL1->WDR4 SAH S-adenosyl- homocysteine (SAH) METTL1->SAH m7G_tRNA m7G-tRNA METTL1->m7G_tRNA Methylation SAM S-adenosyl- methionine (SAM) SAM->METTL1 tRNA pre-tRNA tRNA->METTL1 Ribosome Ribosome m7G_tRNA->Ribosome Protein Protein Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome Oncogenesis Oncogenesis & Cell Proliferation Protein->Oncogenesis

METTL1/WDR4 pathway for m7G RNA modification and its role in cancer.

BER_Pathway DNA_damage DNA with This compound (m7G) MPG N-methylpurine DNA glycosylase (MPG/AAG) DNA_damage->MPG Recognizes and excises m7G AP_site AP (Apurinic/ Apyrimidinic) Site MPG->AP_site APE1 AP Endonuclease 1 (APE1) AP_site->APE1 Incises 5' to AP site SSB Single-Strand Break with 5'-dRP APE1->SSB PolB DNA Polymerase β (Pol β) SSB->PolB dRP_removal 5'-dRP removal PolB->dRP_removal Gap_filling Gap Filling PolB->Gap_filling XRCC1_Lig3 XRCC1/LIG3 Gap_filling->XRCC1_Lig3 Ligation Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA XRCC1_Lig3->Ligation m7G_Quantification_Workflow Tissue Healthy or Diseased Tissue Sample DNA_Extraction DNA/RNA Extraction Tissue->DNA_Extraction Hydrolysis Hydrolysis to Nucleobases/Nucleosides DNA_Extraction->Hydrolysis Quantification Quantification Hydrolysis->Quantification HPLC HPLC-ECD Quantification->HPLC Method 1 LCMS LC-MS/MS Quantification->LCMS Method 2 ELISA ELISA Quantification->ELISA Method 3 Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis LCMS->Data_Analysis ELISA->Data_Analysis

References

A Comparative Guide to 7-Methylguanine Detection: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts like 7-Methylguanine (7-meG) is crucial for toxicological studies, cancer research, and monitoring therapeutic responses. This guide provides an objective comparison of two primary analytical techniques for 7-meG detection: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

The choice between HPLC and Mass Spectrometry for this compound (7-meG) detection hinges on the specific requirements of the study, such as sensitivity, specificity, and throughput. While both are powerful analytical techniques, they operate on different principles and offer distinct advantages and disadvantages. This guide delves into a head-to-head comparison to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for HPLC and Mass Spectrometry-based methods for the quantification of 7-meG, based on published experimental data.

Performance MetricHPLC with Electrochemical Detection (HPLC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~0.5 pmol[1][2]As low as 0.17 - 0.42 fmol[3]
Limit of Quantitation (LOQ) ~2 pmol (with ELISA)[1][2]1.21 fmol for N7-MeG[3]
Linearity (r²) Not explicitly stated in the provided results.>0.999[3][4]
Precision (RSD) Not explicitly stated in the provided results.Intra-day: ≤11%, Inter-day: ≤7.1%[4]
Accuracy (% Recovery) >90%[1]98.5% - 99.3%[3]
Specificity Good, but can be limited by co-eluting species.[1]Excellent, based on mass-to-charge ratio and fragmentation.[3][5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating experimental findings. Below are representative protocols for the detection of 7-meG using both HPLC-ECD and LC-MS/MS.

HPLC with Electrochemical Detection (HPLC-ECD) Protocol

This method often involves the release of 7-meG from DNA, followed by purification and chromatographic separation with electrochemical detection.

1. DNA Hydrolysis:

  • To selectively release 7-meG from DNA, thermal hydrolysis is performed.[1][2]

  • Incubate the DNA sample at a controlled temperature (e.g., 70°C) and pH (e.g., pH 9) for a specific duration (e.g., 8 hours).[1][2] This preferentially cleaves the glycosidic bond of 7-meG.

2. Immunoaffinity Purification:

  • The hydrolysate is passed through an immunoaffinity column containing antibodies specific for 7-meG to isolate the adduct.[1][2]

  • Wash the column with phosphate-buffered saline (PBS) and water to remove non-specifically bound compounds.[1]

  • Elute the purified 7-meG using a suitable buffer, such as 1 M acetic acid.[1]

3. HPLC-ECD Analysis:

  • Dry the eluted sample under vacuum and reconstitute in the HPLC mobile phase.[1]

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

  • Employ a suitable mobile phase, such as a lithium phosphate buffer, for separation.[6]

  • Detect the eluted 7-meG using an electrochemical detector, which offers high sensitivity for electroactive compounds like 7-meG.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity through the combination of chromatographic separation and mass-based detection. Isotope dilution is commonly used for accurate quantification.

1. Sample Preparation and Hydrolysis:

  • Isolate DNA from the biological sample.[3]

  • Spike the DNA sample with a known amount of a stable isotope-labeled internal standard, such as ¹⁵N₅-N7-MeG.[3]

  • Perform neutral thermal hydrolysis (e.g., 100°C for 30 minutes) to release the N7-alkylguanines.[3]

  • Precipitate the depurinated DNA using ice-cold ethanol and centrifuge to collect the supernatant containing the 7-meG.[3]

2. Online Solid-Phase Extraction (SPE) and LC-MS/MS Analysis:

  • Inject the supernatant into an LC-MS/MS system equipped with an online SPE column for sample clean-up and concentration.[3]

  • After washing the SPE column, the retained analytes are eluted onto the analytical C18 column.

  • Separate the 7-meG from other components using a gradient elution with a suitable mobile phase (e.g., 0.05% formic acid and acetonitrile).[7]

  • Detect and quantify the 7-meG and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8] The specific precursor-to-product ion transitions for 7-meG are monitored for high selectivity.

Visualizing the Workflow and Logic

To better understand the experimental processes and their relationship, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ECD Analysis cluster_ms LC-MS/MS Analysis DNA_Isolation DNA Isolation Hydrolysis DNA Hydrolysis DNA_Isolation->Hydrolysis Purification Purification Hydrolysis->Purification HPLC_Separation HPLC Separation Purification->HPLC_Separation HPLC Path LC_Separation LC Separation Purification->LC_Separation MS Path ECD_Detection Electrochemical Detection HPLC_Separation->ECD_Detection MSMS_Detection Tandem MS Detection LC_Separation->MSMS_Detection

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters cluster_outcome Outcome HPLC HPLC-ECD Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity Precision Precision (RSD) HPLC->Precision Accuracy Accuracy (Recovery) HPLC->Accuracy MS LC-MS/MS MS->Sensitivity MS->Specificity MS->Precision MS->Accuracy Quantification Quantitative Data Sensitivity->Quantification Specificity->Quantification Precision->Quantification Accuracy->Quantification

Caption: Logical relationship in cross-validation of detection methods.

References

A Comparative Analysis of 7-Methylguanine and Synthetic PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism

The inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a pivotal strategy in cancer therapy, particularly for tumors harboring defects in DNA repair pathways. This guide provides a detailed comparison of the naturally occurring PARP inhibitor, 7-Methylguanine (7-MG), with commercially available synthetic PARP inhibitors. We will delve into their mechanisms of action, present comparative efficacy data, and outline the experimental protocols used to evaluate these compounds.

Mechanism of Action: A Tale of Two Trappers

Both this compound and synthetic PARP inhibitors primarily function by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of PARP enzymes, particularly PARP-1 and PARP-2.[1][2] This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks (SSBs).

A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[1][3] This trapped PARP-DNA complex is itself a cytotoxic lesion, obstructing DNA replication and leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

This compound: This natural compound has been shown to be a competitive inhibitor of PARP-1.[1][2] Research indicates that 7-MG not only inhibits the catalytic activity of PARP-1 but also promotes the formation of PARP-1–nucleosome complexes, effectively trapping the enzyme on the DNA.[1][2] While considered a weaker inhibitor in some contexts compared to potent synthetic counterparts, its natural origin may offer a more favorable pharmacokinetic and toxicity profile.[1]

Synthetic PARP Inhibitors: This class of drugs, which includes well-known examples like Olaparib, Talazoparib, Rucaparib, and Niraparib, also act as competitive inhibitors of NAD+.[4] A key differentiator among these synthetic inhibitors is their varying potency in trapping PARP on DNA. For instance, Talazoparib is recognized as a particularly potent PARP trapper.[5] This differential trapping efficiency is thought to contribute to the observed differences in their clinical efficacy and toxicity profiles.[4]

Quantitative Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and a selection of synthetic PARP inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. A direct head-to-head comparison in a single study would provide the most accurate comparative assessment.

InhibitorTarget(s)IC50 (PARP-1)IC50 (PARP-2)Key Findings & Citations
This compound PARP-1, PARP-2162 ± 4 µM (at 100 µM NAD+)Not explicitly stated in the provided text, but inhibits PARP-2.A natural competitive inhibitor that also traps PARP-1 on nucleosomes. Considered a weaker inhibitor than some synthetic options but may have a better toxicity profile.[1]
Olaparib PARP-1, PARP-2~1-5 nM~1-2 nMOne of the first approved synthetic PARP inhibitors. Demonstrates PARP trapping.[6][7]
Talazoparib PARP-1, PARP-2~0.57 nMNot explicitly stated, but potent against PARP-2.A highly potent PARP trapper, showing significant cytotoxicity in BRCA-mutant cells.[5]
Rucaparib PARP-1, PARP-2, PARP-3~1.4 nMNot explicitly stated, but potent against PARP-2.A potent inhibitor that also exhibits PARP trapping.[4]
Niraparib PARP-1, PARP-2~3.8 nM~2.1 nMEffective in a broader patient population beyond just BRCA-mutant tumors.[4]

Experimental Protocols: Methodologies for Efficacy Assessment

The evaluation of PARP inhibitors relies on a variety of well-established experimental protocols designed to measure their impact on enzyme activity, cell viability, and the specific mechanism of PARP trapping.

PARP Activity Assay (NAD+ Competition)

This assay quantifies the ability of an inhibitor to compete with NAD+ for the catalytic site of the PARP enzyme.

Principle: The assay measures the incorporation of a labeled NAD+ substrate (e.g., biotinylated or radiolabeled) onto a histone protein substrate by purified PARP enzyme. The presence of a competitive inhibitor reduces the amount of labeled PAR synthesized.

Methodology:

  • Coating: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture containing purified PARP-1 or PARP-2 enzyme, activated DNA (to stimulate PARP activity), and the test inhibitor (e.g., this compound or a synthetic inhibitor) at various concentrations is added to the wells.

  • Initiation: The enzymatic reaction is initiated by the addition of labeled NAD+.

  • Incubation: The plate is incubated to allow for the PARylation reaction to occur.

  • Detection: The amount of incorporated labeled PAR is quantified. For biotinylated NAD+, this is typically done using a streptavidin-HRP conjugate followed by a chemiluminescent or colorimetric substrate. For radiolabeled NAD+, scintillation counting is used.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce PARP activity by 50%, is calculated from the dose-response curve.

PARP Trapping Assay

This assay specifically measures the ability of an inhibitor to trap PARP enzymes on DNA.

Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the larger complex tumbles more slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP automodifies, dissociates from the DNA, and the FP signal decreases. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the fluorescently labeled DNA probe, purified PARP enzyme, and the test inhibitor at various concentrations.

  • Incubation: The mixture is incubated to allow for PARP-DNA binding.

  • Initiation of PARylation: NAD+ is added to the mixture.

  • Measurement: The fluorescence polarization is measured over time.

  • Data Analysis: The ability of the inhibitor to maintain a high FP signal in the presence of NAD+ is indicative of its trapping efficiency.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the inhibitors on the survival and proliferation of cancer cells.

1. MTS/CellTiter-Glo Assay:

  • Principle: These are colorimetric or luminescent assays that measure the metabolic activity of viable cells.

  • Methodology:

    • Cancer cells (e.g., BRCA-mutant cell lines) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the PARP inhibitor.

    • After a set incubation period (e.g., 72 hours), the MTS or CellTiter-Glo reagent is added.

    • The absorbance or luminescence is measured, which is proportional to the number of viable cells.

    • The IC50 value for cell viability is determined.

2. Clonogenic Survival Assay:

  • Principle: This assay assesses the ability of a single cell to proliferate and form a colony after treatment with an inhibitor, providing a measure of long-term cell survival.

  • Methodology:

    • A low density of cells is seeded in culture plates.

    • The cells are treated with the PARP inhibitor for a defined period.

    • The drug is then removed, and the cells are allowed to grow for 1-2 weeks.

    • The resulting colonies are fixed, stained (e.g., with crystal violet), and counted.

    • The surviving fraction of cells at each inhibitor concentration is calculated relative to an untreated control.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair SSB Repair Repair_Proteins->DNA_Repair Inhibitor 7-MG or Synthetic Inhibitor Inhibitor->PARP1 inhibits & traps Replication_Fork_Stalling Replication Fork Stalling Trapped_PARP->Replication_Fork_Stalling DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 Cell-Based Efficacy PARP_Activity PARP Activity Assay (IC50 determination) PARP_Trapping PARP Trapping Assay (Trapping efficiency) Cell_Culture Cancer Cell Lines (e.g., BRCA-mutant) Cell_Viability Cell Viability Assay (MTS) (Cytotoxicity IC50) Cell_Culture->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay (Long-term survival) Cell_Culture->Clonogenic_Assay Inhibitor_Compound This compound or Synthetic PARP Inhibitor Inhibitor_Compound->PARP_Activity Inhibitor_Compound->PARP_Trapping Inhibitor_Compound->Cell_Culture

Caption: Experimental Workflow for PARP Inhibitor Comparison.

Conclusion

Both this compound and synthetic PARP inhibitors represent valuable tools in the study and treatment of cancer. While synthetic inhibitors, particularly those with high PARP trapping efficiency, have demonstrated significant clinical success, the natural compound this compound presents an interesting alternative with a potentially favorable safety profile. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired potency, and the tolerance for potential side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two classes of PARP inhibitors.

References

Unveiling the Mark of Carcinogens: A Comparative Guide to 7-Methylguanine Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 7-Methylguanine (7-mG) induction by various carcinogens, supported by experimental data and detailed protocols.

This compound (7-mG) is a significant DNA adduct formed when guanine, a fundamental component of DNA, is methylated at the N7 position. This modification is a hallmark of exposure to a wide array of chemical carcinogens, including environmental toxins and certain chemotherapeutic agents. The formation of 7-mG adducts can disrupt normal cellular processes, and while not as directly mutagenic as other adducts like O6-methylguanine, its presence serves as a critical biomarker of DNA damage. This guide provides a comparative analysis of 7-mG expression in response to various carcinogens, offering valuable insights for researchers in toxicology, oncology, and drug development.

Differential Induction of this compound by Carcinogens: A Quantitative Overview

The efficiency of different carcinogens in inducing 7-mG adducts varies significantly. This variation is influenced by the chemical properties of the carcinogen, its metabolic activation, and the cellular context. The following table summarizes quantitative data on 7-mG levels in response to exposure to several well-known carcinogens.

CarcinogenModel SystemDose/ConcentrationThis compound LevelReference
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) Syrian Hamster Embryo CellsEquitoxic ConcentrationsLower induction compared to MMS[1]
N-methyl-N-nitrosourea (MNU) Syrian Hamster Embryo CellsEquitoxic ConcentrationsLower induction compared to MMS[1]
Methyl Methanesulfonate (MMS) Syrian Hamster Embryo CellsEquitoxic Concentrations30-fold higher N7-MeGua induction than MNNG or MNU[1]
N-nitrosodimethylamine (NDMA) Mosquito Fish (Gambusia affinis) Liver1 - 100 mg/LDose-dependent increase from a background of 7.89 ± 1.38 µmol/mol of guanine[2]
N-nitrosodiethylamine (NDEA) Mosquito Fish (Gambusia affinis) Liver1 - 100 mg/LDid not significantly induce N7-MeG[2]
Dacarbazine (DTIC) Human White Blood Cells (in vivo)250, 400, 800 mg/m²Dose-dependent increase, peaking around 1 hour after treatment[3]
Dacarbazine (DTIC) Mice Liver (in vivo)30 and 60 mg/kgDose-dependent increase in 7-MG formation[4]
Endogenous/Background Human Pancreas DNAN/A2 - 7 pmol 7-meG/µmol guanosine[5]
Endogenous/Background Untreated Rat Liver DNAN/A2 - 7 pmol 7-meG/µmol guanosine[5]

Experimental Protocols for this compound Quantification

Accurate quantification of 7-mG is paramount for assessing carcinogen exposure and its biological consequences. Two primary methods are widely employed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

Quantification of this compound by LC-MS/MS

This method offers high sensitivity and specificity for the simultaneous detection of multiple DNA adducts.

1. DNA Isolation and Hydrolysis:

  • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

  • To release this compound from the DNA backbone, perform acid hydrolysis (e.g., 0.1 N HCl at 70°C for 30-60 minutes) or neutral thermal hydrolysis (100°C for 30 minutes).[2][6]

  • Precipitate the DNA backbone with ice-cold ethanol and centrifuge to collect the supernatant containing the released bases.[2]

2. Isotope Dilution:

  • For accurate quantification, spike the DNA sample with a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]-7-Methylguanine, prior to hydrolysis.[2]

3. Solid-Phase Extraction (SPE) (Optional but Recommended):

  • To clean up the sample and concentrate the analytes, an online or offline SPE step can be incorporated.[2]

4. LC-MS/MS Analysis:

  • Chromatography: Separate the hydrolyzed bases using a reverse-phase HPLC column (e.g., C18). The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is commonly used to achieve optimal separation.

  • Mass Spectrometry: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6] Monitor the specific precursor-to-product ion transitions for both the native 7-mG and the isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

Quantification of this compound by HPLC with Electrochemical Detection (HPLC-EC)

This method provides excellent sensitivity for the detection of electrochemically active compounds like 7-mG.

1. DNA Isolation and Hydrolysis:

  • Follow the same procedures for DNA isolation and hydrolysis as described for the LC-MS/MS method. Thermal hydrolysis at a slightly alkaline pH (pH 9) can preferentially release 7-mG from DNA over RNA.[5]

2. Immunoaffinity Purification (Optional):

  • For enhanced specificity, the hydrolyzed sample can be passed through an immunoaffinity column containing antibodies specific for 7-mG.[5]

3. HPLC-EC Analysis:

  • Chromatography: Separate the sample on a reverse-phase HPLC column.

  • Electrochemical Detection: Use an amperometric detector with a glassy carbon working electrode. The applied potential is set to a level that oxidizes 7-mG, generating a detectable current. A potential of around +1.35 V relative to an Ag/AgCl reference electrode has been reported.[7] The peak area of 7-mG in the sample is compared to a standard curve generated from known amounts of 7-mG to determine its concentration.

Visualizing the Impact: Workflows and Signaling Pathways

To better understand the experimental process and the biological ramifications of 7-mG formation, the following diagrams are provided.

Experimental_Workflow_for_7mG_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_hplec HPLC-EC cluster_data Data Analysis Tissue_Cells Tissue or Cells DNA_Isolation DNA Isolation Tissue_Cells->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis (Acid or Thermal) DNA_Isolation->DNA_Hydrolysis Supernatant Supernatant Collection DNA_Hydrolysis->Supernatant LC_Separation_MS LC Separation Supernatant->LC_Separation_MS LC_Separation_EC LC Separation Supernatant->LC_Separation_EC MS_Detection Tandem MS Detection (MRM) LC_Separation_MS->MS_Detection Quantification Quantification of 7-mG MS_Detection->Quantification EC_Detection Electrochemical Detection LC_Separation_EC->EC_Detection EC_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound (7-mG).

The formation of 7-mG adducts triggers a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway. A key player in this response is the enzyme Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Interestingly, 7-mG itself can act as a competitive inhibitor of PARP.[8]

Signaling_Pathway_of_7mG_DNA_Damage cluster_DDR DNA Damage Response (DDR) Carcinogen Carcinogen Exposure DNA DNA Carcinogen->DNA Methylation mG_DNA This compound (7-mG) DNA Adduct BER Base Excision Repair (BER) mG_DNA->BER Recognition & Repair PARP PARP Activation mG_DNA->PARP ATM_ATR ATM/ATR Signaling mG_DNA->ATM_ATR Persistent Damage mG_inhibits_PARP Competitive Inhibition mG_DNA->mG_inhibits_PARP PARP->BER Recruits Repair Proteins Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis If damage is severe mG_inhibits_PARP->PARP

Caption: Signaling pathways activated in response to this compound DNA damage.

References

A Researcher's Guide to Anti-7-Methylguanine Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the accurate detection of 7-methylguanine (m7G) is crucial for understanding its role in RNA metabolism and various diseases, including cancer.[1][2] The specificity of the anti-m7G antibody used is paramount for reliable experimental outcomes. This guide provides a comparative overview of commercially available anti-m7G antibodies, detailing their validation data and the experimental protocols for assessing their specificity.

Comparative Analysis of Commercially Available Anti-m7G Antibodies

The selection of a suitable anti-m7G antibody depends on the specific application and the required level of validation. The following table summarizes key features of several commercially available antibodies, based on information provided by the manufacturers.

Supplier Product Name/Clone Host Species Clonality Validated Applications Specificity Data Highlights
Abcam Anti-7-Methylguanosine antibody [EPR20846-92] (ab300740)RabbitMonoclonalDot Blot, FRETDot blot analysis shows high specificity for m7G(cap)-oligo with minimal cross-reactivity to other modified oligos (m2A, m1G, m2,2G, G, m2G, m1A, m6,6A).[3]
Proteintech m7G Monoclonal Antibody (2C3E10) (68302-1-IG)MouseMonoclonalIHC (P), ELISA, Dot BlotIndirect and competitive ELISA results demonstrate specificity for m7G over its structural analogue, Guanosine. Dot blot shows reactivity with total RNA from HeLa cells.[1][2][4][5]
Merck Millipore / Sigma-Aldrich Anti-m3G-cap, m7G-cap Antibody, clone H-20 (MABE419)MouseMonoclonalDot Blot, IP, Western Blot, ICCRecognizes both m3G-cap and m7G-cap structures. Validated for immunoprecipitation of capped RNA.[6]
MBL Life Science Anti-7-methylguanosine (m7G)-Cap mAb (150-15)MouseMonoclonalNot specifiedReacts with the 5'-terminal m7G cap structure and shows partial cross-reactivity with internal m7G.[7]
MBL Life Science Anti-7-methylguanosine (m7G) mAb (4141-13)MouseMonoclonalIPReacts with both 5'-terminal and internal m7G in RNA.[8]
RayBiotech m7G (N7-methylguanosine) ELISA KitNot specifiedNot specifiedELISAThe kit is a competitive EIA for quantification of m7G in various biological samples with a high sensitivity of approximately 0.164 ng/ml.[9]

Key Experimental Protocols for Antibody Validation

To ensure the specificity of an anti-m7G antibody for your specific experimental setup, it is crucial to perform in-house validation. Below are detailed protocols for common validation techniques.

Competitive ELISA

This method is highly effective for quantifying the specificity of an antibody for its target modification over other similar structures.

Protocol:

  • Coating: Coat microplate wells with an m7G-conjugated protein (e.g., BSA-m7G) at a concentration of 10 ng/well and incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.

  • Competition: In separate tubes, pre-incubate the anti-m7G antibody (at a constant concentration, e.g., 20 ng/mL) with increasing concentrations of free m7G nucleoside or other competing modified nucleosides (e.g., guanosine, m6A) for 1 hour at 37°C.

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in signal with increasing concentrations of free m7G indicates specific binding.

Dot Blot

A dot blot is a simple and rapid method to assess the specificity of an antibody against a panel of modified oligonucleotides or total RNA.

Protocol:

  • Sample Preparation: Prepare serial dilutions of synthetic oligonucleotides containing m7G and other modifications (e.g., m6A, m1A, unmodified G) or total RNA isolated from a cell line of interest.

  • Membrane Application: Spot 1-2 µL of each sample onto a nitrocellulose or PVDF membrane and let it air dry.

  • Crosslinking (for nucleic acids): UV crosslink the nucleic acids to the membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-m7G antibody at the recommended dilution (e.g., 1:1000 - 1:5000) overnight at 4°C.[5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an ECL substrate and visualize the signal using a chemiluminescence imaging system. A strong signal should only be observed for the m7G-containing samples.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

These techniques are used to visualize the localization of m7G within tissues and cells, respectively. Specific staining patterns can be a good indicator of antibody specificity.

Protocol:

  • Fixation: Fix paraffin-embedded tissue sections or cultured cells with 4% formaldehyde.[10]

  • Permeabilization: Permeabilize the cells/tissues with a buffer containing a detergent like Triton X-100 (e.g., 0.3% Triton X-100 in PBS).[10]

  • Antigen Retrieval (for IHC): For paraffin-embedded tissues, perform heat-mediated antigen retrieval using a buffer such as Tris-EDTA (pH 9.0).[2][4]

  • Blocking: Block with a buffer containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum) for 1 hour.[10]

  • Primary Antibody Incubation: Incubate with the anti-m7G antibody at the recommended dilution (e.g., 1:1000 - 1:4000) overnight at 4°C.[4]

  • Washing: Wash three times with PBS.[10]

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Visualizing Experimental Workflows

To further clarify the validation process, the following diagrams illustrate the workflows for competitive ELISA and dot blot analysis.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection p1 Coat Plate with m7G-BSA p2 Block Wells p1->p2 i1 Add Antibody Mixes to Wells p2->i1 p3 Prepare Antibody- Competitor Mixes p3->i1 i2 Incubate with Secondary Ab i1->i2 d1 Add Substrate i2->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3

Caption: Workflow for Competitive ELISA.

Dot_Blot_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection p1 Spot Samples on Membrane p2 UV Crosslink p1->p2 p3 Block Membrane p2->p3 i1 Incubate with Primary Ab p3->i1 i2 Incubate with Secondary Ab i1->i2 d1 Add ECL Substrate i2->d1 d2 Image Signal d1->d2

Caption: Workflow for Dot Blot Analysis.

Conclusion

The validation of anti-7-Methylguanine antibody specificity is a critical step for obtaining reliable and reproducible data. Researchers should carefully consider the validation data provided by manufacturers and perform their own in-house validation using methods such as competitive ELISA and dot blot. This guide provides a starting point for comparing available antibodies and the necessary protocols to ensure their specificity for the intended application.

References

A Comparative Analysis of 7-Methylguanine Adduct Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary repair pathways for 7-Methylguanine (7-MeG), a prevalent DNA adduct induced by methylating agents. Understanding the nuances of these repair mechanisms is critical for developing targeted cancer therapies and assessing the risk associated with environmental exposure to alkylating agents. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed protocols for relevant assays.

Introduction to this compound Adducts

This compound is one of the most abundant DNA lesions formed upon exposure to both endogenous and exogenous methylating agents. While not as immediately mutagenic as other adducts like O6-methylguanine, 7-MeG can destabilize the glycosidic bond, leading to depurination and the formation of abasic sites, which are mutagenic if not repaired. Furthermore, under certain conditions, the imidazole ring of 7-MeG can open, forming a bulky lesion that can block DNA replication. Given its prevalence, efficient repair of 7-MeG is crucial for maintaining genomic integrity. The two major pathways implicated in the removal of this adduct are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

Comparative Overview of 7-MeG Repair Pathways

The repair of 7-MeG is a complex process primarily initiated by the Base Excision Repair (BER) pathway. However, evidence strongly suggests a significant role for the Nucleotide Excision Repair (NER) pathway, particularly when BER is compromised.

Base Excision Repair (BER)

BER is the primary and most efficient pathway for the removal of 7-MeG.[1] This pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.

Key Enzymes and their Functions in 7-MeG BER:

EnzymeFunction
Alkyladenine DNA glycosylase (AAG/MPG) Recognizes the 7-MeG adduct and cleaves the N-glycosidic bond, releasing the methylated base and creating an apurinic/apyrimidinic (AP) site.[2][3]
AP Endonuclease 1 (APE1) Incises the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) flap.
DNA Polymerase β (Pol β) Fills the single-nucleotide gap and removes the 5'-dRP flap via its dRP lyase activity.[4]
DNA Ligase III/I Seals the remaining nick in the DNA backbone to complete the repair process.[4]
Nucleotide Excision Repair (NER)

While BER is the main pathway, studies have shown that NER also contributes to the repair of 7-MeG, especially in the absence of a functional BER pathway.[5] NER is a more versatile pathway that recognizes and removes a wide range of bulky, helix-distorting lesions.[6]

Key Proteins and their Functions in 7-MeG NER:

Protein ComplexFunction
XPC-RAD23B & DDB1-DDB2 (UV-DDB) Act as the primary damage sensors in global genome NER (GG-NER), recognizing the distortion in the DNA helix caused by the adduct.[7]
Transcription Factor II H (TFIIH) A multi-subunit complex with helicase activity (XPB and XPD) that unwinds the DNA around the lesion.[6]
XPA & RPA Verify the presence of damage and stabilize the single-stranded DNA.
XPG & ERCC1-XPF Endonucleases that incise the damaged strand on the 3' and 5' side of the lesion, respectively, excising a short oligonucleotide containing the 7-MeG adduct.[6]
DNA Polymerase δ/ε & DNA Ligase I Synthesize a new DNA patch using the undamaged strand as a template and ligate it to the existing strand.

Quantitative Comparison of Repair Efficiency

Direct kinetic comparison of BER and NER for 7-MeG in a single study is limited. However, studies using knockout cell lines provide compelling evidence for the contribution of both pathways.

Table 1: Repair of 7-MeG in DNA Repair Deficient Murine Cell Lines

Cell Line GenotypeRepair Pathway(s) Deficient7-MeG Repair OutcomeReference
Wild-TypeNoneEfficient repair of 7-MeG.[5]
Aag-/-Base Excision Repair (BER)Repair of 7-MeG is still observed, albeit at a potentially reduced rate, indicating a compensatory pathway.[5]
NER-/-Nucleotide Excision Repair (NER)Efficient repair of 7-MeG, suggesting BER is the primary pathway.[5]
Aag-/- NER-/-Both BER and NERNo repair of 7-MeG is observed, demonstrating the essential and combined role of both pathways in removing this adduct.[5]

Signaling and Repair Pathway Diagrams

BER_Pathway cluster_0 Base Excision Repair (BER) of this compound DNA_damage 7-MeG Adduct in DNA AAG AAG/MPG Glycosylase DNA_damage->AAG Recognition & Excision AP_site AP Site AAG->AP_site APE1 APE1 Endonuclease AP_site->APE1 Incision SSB Single-Strand Break (with 5'-dRP) APE1->SSB PolB DNA Polymerase β SSB->PolB Gap Filling & dRP Removal Nick Nick in DNA PolB->Nick Ligase DNA Ligase III/I Nick->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Base Excision Repair pathway for this compound.

NER_Pathway cluster_1 Nucleotide Excision Repair (NER) of this compound DNA_damage 7-MeG Adduct (Helix Distortion) Recognition XPC-RAD23B / UV-DDB (Damage Recognition) DNA_damage->Recognition Unwinding TFIIH (DNA Unwinding) Recognition->Unwinding Verification XPA / RPA (Verification & Stabilization) Unwinding->Verification Incision XPG / ERCC1-XPF (Dual Incision) Verification->Incision Excision Oligonucleotide Excision Incision->Excision Synthesis DNA Polymerase δ/ε (Gap Filling) Excision->Synthesis Ligation DNA Ligase I (Ligation) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Nucleotide Excision Repair pathway for this compound.

Experimental Protocols

Quantification of 7-MeG Adducts by HPLC with Electrochemical Detection (HPLC-EC)

This method provides high sensitivity and specificity for the quantification of 7-MeG in DNA samples.[8][9]

Methodology:

  • DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. Ensure high purity of the DNA sample.

  • DNA Hydrolysis:

    • To release this compound from the DNA backbone, perform neutral thermal hydrolysis.

    • Resuspend the DNA sample in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Heat the sample at 100°C for 30-60 minutes. This condition preferentially cleaves the glycosidic bond of N7-substituted purines.

    • Immediately cool the sample on ice to prevent further degradation.

    • Centrifuge to pellet the depurinated DNA, the supernatant will contain the released 7-MeG.

  • HPLC Separation:

    • Inject the supernatant containing the 7-MeG into a reverse-phase HPLC system.

    • Use a C18 column for separation.

    • The mobile phase typically consists of an aqueous buffer (e.g., sodium acetate or potassium phosphate) with an organic modifier like methanol or acetonitrile. A gradient elution may be necessary to achieve optimal separation from other nucleobases and potential contaminants.

  • Electrochemical Detection:

    • The eluent from the HPLC column passes through an electrochemical detector.

    • Apply an oxidizing potential (e.g., +0.8 to +1.0 V) to the electrode. This compound will be oxidized at this potential, generating a detectable current.

    • The peak area of the current signal is proportional to the amount of 7-MeG in the sample.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Compare the peak area from the experimental sample to the standard curve to determine the absolute amount of 7-MeG.

    • Normalize the amount of 7-MeG to the total amount of guanine or total DNA in the original sample.

HPLC_EC_Workflow cluster_2 HPLC-EC Workflow for 7-MeG Quantification A DNA Isolation B Neutral Thermal Hydrolysis (Release of 7-MeG) A->B C HPLC Separation (Reverse-Phase C18) B->C D Electrochemical Detection (Oxidation of 7-MeG) C->D E Quantification (Comparison to Standard Curve) D->E

Caption: Workflow for 7-MeG adduct quantification by HPLC-EC.

Comet Assay (Single-Cell Gel Electrophoresis) for Measuring DNA Repair

The comet assay is a versatile and sensitive method for detecting DNA strand breaks and can be adapted to measure the repair of specific lesions.[1][2][10]

Methodology:

  • Cell Preparation and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a methylating agent (e.g., methyl methanesulfonate, MMS) to induce 7-MeG adducts. Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known DNA damaging agent like hydrogen peroxide).

    • To measure repair, incubate the treated cells in fresh medium for various time points (e.g., 0, 1, 2, 4, 8 hours) to allow for DNA repair to occur.

  • Embedding Cells in Agarose:

    • Harvest the cells at each time point and resuspend them in low-melting-point agarose at 37°C.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C.

  • Cell Lysis:

    • Remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA, creating nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for a set period (e.g., 20-40 minutes).

    • Apply an electric field to perform electrophoresis. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the number of DNA breaks.

  • Neutralization and Staining:

    • Neutralize the slides in a neutralization buffer (e.g., Tris-HCl, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, tail intensity, and tail moment (% DNA in the tail × tail length).

    • A decrease in the comet tail over the time course of the repair incubation indicates the repair of DNA strand breaks that arise as intermediates during the repair of 7-MeG adducts.

Comet_Assay_Workflow cluster_3 Comet Assay Workflow for DNA Repair A Cell Treatment with Methylating Agent B Repair Incubation (Time Course) A->B C Embedding Cells in Agarose B->C D Cell Lysis C->D E Alkaline Unwinding & Electrophoresis D->E F Staining and Visualization E->F G Image Analysis and Quantification of DNA Repair F->G

Caption: Workflow for the Comet Assay to measure DNA repair.

Conclusion

The repair of this compound adducts is a critical cellular process for maintaining genomic stability. While Base Excision Repair is the primary and highly efficient pathway for removing these lesions, Nucleotide Excision Repair provides a crucial backup mechanism. The interplay between these two pathways highlights the robustness of the cellular DNA damage response. For researchers in drug development, understanding these pathways is essential for designing novel therapies that can exploit DNA repair deficiencies in cancer cells. The experimental protocols outlined in this guide provide robust methods for investigating the efficacy of these repair pathways and the impact of various agents on their function.

References

Evaluating the Synergistic Effects of 7-Methylguanine with Cisplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anti-cancer effects of 7-Methylguanine (7-MG) when used in combination with the widely-used chemotherapeutic agent, cisplatin. Experimental data from preclinical studies are presented to illustrate the potential of this combination therapy.

Enhanced Anti-Tumor Efficacy in Preclinical Models

Studies in mouse models of various cancers have demonstrated that this compound can potentiate the anti-tumor activity of cisplatin. The combination of these two agents has shown to be more effective at inhibiting tumor growth than either drug administered alone.

In a xenograft model of human colon cancer using HCT116 cells, the combination of 7-MG and cisplatin resulted in an 80% inhibition of tumor growth.[1] This was significantly higher than the tumor growth inhibition observed with cisplatin alone (16.1%) or 7-MG alone (37.8%).[1]

Another study using the Akatol mouse model of colon adenocarcinoma also showed a significant inhibition of tumor growth with the combination therapy (65.5%), which was comparable to cisplatin alone (65.8%) and more effective than 7-MG alone (52.5%).[1] Furthermore, in a mouse model of cervical carcinoma (RShM-5), a combined treatment of 7-MG and an ineffective dose of cisplatin led to significant tumor growth inhibition, whereas either agent alone had no significant effect.[2] These findings suggest that 7-MG can sensitize cancer cells to the cytotoxic effects of cisplatin.

Treatment Group Tumor Growth Inhibition (%) Cancer Model
Cisplatin16.1HCT116 Human Colon Cancer Xenograft
This compound37.8HCT116 Human Colon Cancer Xenograft
This compound + Cisplatin 80 HCT116 Human Colon Cancer Xenograft
Cisplatin65.8Akatol Mouse Colon Adenocarcinoma
This compound52.5Akatol Mouse Colon Adenocarcinoma
This compound + Cisplatin 65.5 Akatol Mouse Colon Adenocarcinoma

Mechanism of Synergy: A Dual Assault on Cancer Cell DNA

The synergistic effect of this compound and cisplatin stems from their distinct but complementary mechanisms of action that target cancer cell DNA.

Cisplatin is a DNA-damaging agent that forms adducts with DNA, primarily creating intrastrand and interstrand cross-links.[3][4] These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][4]

This compound, on the other hand, acts as a competitive inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).[2][5] PARP plays a crucial role in the repair of single-strand DNA breaks.[6][7] By inhibiting PARP, 7-MG prevents the efficient repair of these breaks. Unrepaired single-strand breaks can be converted into more lethal double-strand breaks during DNA replication.

When used in combination, cisplatin creates significant DNA damage, while 7-MG simultaneously cripples the cell's ability to repair that damage. This accumulation of unrepaired DNA lesions overwhelms the cancer cell, leading to enhanced cell death.

Synergy_Mechanism cluster_cisplatin Cisplatin Action cluster_7MG This compound Action cluster_synergy Synergistic Effect Cisplatin Cisplatin DNA_Damage DNA Cross-links (Intra- and Interstrand) Cisplatin->DNA_Damage Replication_Stall Replication Fork Stall DNA_Damage->Replication_Stall DSB Double-Strand Breaks Replication_Stall->DSB Seven_MG This compound PARP PARP Seven_MG->PARP Inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Mediates SSB_Repair->DSB Inhibition leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of synergy between this compound and cisplatin.

Experimental Protocols

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and cisplatin, alone and in combination.

Animal Model: Immunodeficient BALB/c nude mice.

Tumor Cell Line: HCT116 human colon cancer cells.

Procedure:

  • A suspension of HCT116 cells (1.2 x 10^6 cells in 0.2 mL) is subcutaneously injected into the flanks of the mice.[1]

  • Treatment begins when tumors reach a palpable size (e.g., day 10 post-inoculation).[1]

  • Mice are randomized into four groups:

    • Control (vehicle)

    • Cisplatin (e.g., 1 mg/kg, intraperitoneally, 3 times per week for 1 week)[1]

    • This compound (e.g., 50 mg/kg, intragastrically, 3 times per week)[1]

    • Combination: this compound administered 3 hours prior to cisplatin.[1]

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: V = (π/6) × length × width × depth.[1]

  • The experiment is terminated when tumors in the control group reach a predetermined size.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

InVivo_Workflow Start Start Cell_Injection Subcutaneous injection of HCT116 cells into mice Start->Cell_Injection Tumor_Growth Allow tumors to establish Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer treatments: - Control - Cisplatin - this compound - Combination Randomization->Treatment Measurement Measure tumor volume periodically Treatment->Measurement Endpoint Endpoint: Tumors in control group reach max size Measurement->Endpoint Continue until Analysis Calculate tumor growth inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo tumor growth inhibition assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and cisplatin on cancer cells in vitro.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Apoptosis (Annexin V) Assay

Objective: To quantify the induction of apoptosis by this compound and cisplatin.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Procedure:

  • Treat cancer cells with this compound, cisplatin, or the combination for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.[8]

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

The preclinical data strongly suggest a synergistic relationship between this compound and cisplatin in the treatment of various cancers. By inhibiting PARP-mediated DNA repair, 7-MG appears to sensitize cancer cells to the DNA-damaging effects of cisplatin, leading to enhanced tumor cell killing. Further investigation, including clinical trials, is warranted to fully evaluate the therapeutic potential of this combination therapy in cancer patients. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this promising anti-cancer strategy.

References

A Researcher's Guide to 7-Methylguanine Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 7-methylguanine (7-MeG), a key biomarker of DNA damage and repair, is paramount. This guide provides an objective comparison of common analytical methods for 7-MeG quantification, supported by experimental data from various studies. We delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Immunoassays, offering a comprehensive overview to inform your selection of the most suitable technique for your research needs.

This compound is the most abundant DNA adduct formed by many methylating agents and can be an indicator of exposure to such agents.[1] Its presence and concentration in biological samples are critical endpoints in toxicology studies, cancer research, and in assessing the efficacy of certain therapeutic agents. The choice of quantification method can significantly impact the accuracy, sensitivity, and throughput of these assessments. This guide aims to provide clarity by comparing the performance characteristics and experimental protocols of the most widely used techniques.

Comparative Analysis of this compound Quantification Methods

The selection of an appropriate 7-MeG quantification method depends on several factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. The following table summarizes the quantitative performance of LC-MS/MS, HPLC-ECD, and Immunoassays based on data reported in various scientific publications. It is important to note that these values are provided for comparison and may vary depending on the specific instrumentation, protocol, and laboratory conditions.

FeatureLC-MS/MSHPLC-ECDImmunoassay (ELISA)Immunoassay (ISB)
Limit of Detection (LOD) 0.42 fmol[2]0.5 pmol[2]2 pmol[2]~0.1 µmol/mol dG
Limit of Quantification (LOQ) 1.21 fmol[2]Not explicitly statedNot explicitly statedNot explicitly stated
Linear Range 0.24 - 250 pg[2]Not explicitly statedNot explicitly statedNot explicitly stated
Precision (Intra-day RSD) 4.8%[2]Not explicitly statedNot explicitly statedNot explicitly stated
Precision (Inter-day RSD) 4.8%[2]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy/Recovery 98.5%[2]Not explicitly statedNot explicitly statedHigh correlation (r=0.98) with HPLC/(32)P-postlabeling
Specificity HighHighModerate to HighModerate to High
Throughput High (with automation)[2]ModerateHighHigh
Instrumentation Cost HighModerateLowLow

Experimental Workflows and Methodologies

To facilitate a deeper understanding of each technique, this section outlines the typical experimental workflows and provides detailed protocols as described in the cited literature.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of 7-MeG as a DNA adduct and the common analytical pathways for its quantification.

cluster_0 Biological Process cluster_1 Quantification Methods DNA DNA DNA_Adduct_Formation DNA Adduct Formation DNA->DNA_Adduct_Formation Methylating_Agent Methylating_Agent Methylating_Agent->DNA_Adduct_Formation 7_MeG This compound (7-MeG) DNA_Adduct_Formation->7_MeG LC_MS_MS LC-MS/MS 7_MeG->LC_MS_MS High Specificity & Sensitivity HPLC_ECD HPLC-ECD 7_MeG->HPLC_ECD High Sensitivity Immunoassay Immunoassay 7_MeG->Immunoassay High Throughput

Overview of 7-MeG formation and quantification pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 7-MeG.[3] It involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer. The use of isotope-labeled internal standards allows for accurate quantification.[3]

Experimental Workflow:

DNA_Isolation DNA Isolation from Sample Hydrolysis Neutral Thermal Hydrolysis DNA_Isolation->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

LC-MS/MS workflow for 7-MeG quantification.

Detailed Protocol (based on[3]):

  • DNA Isolation: Isolate DNA from the biological matrix of interest (e.g., tissue, cells) using standard protocols.

  • Sample Preparation:

    • To 10 µg of DNA, add a known amount of an isotope-labeled internal standard (e.g., ¹⁵N₅-7-MeG).

    • Perform neutral thermal hydrolysis by heating the sample at 100°C for 30 minutes to release the 7-MeG adducts.

    • Precipitate the DNA backbone with cold ethanol and centrifuge to collect the supernatant containing the released 7-MeG.

  • Solid-Phase Extraction (SPE):

    • Use an online SPE system for sample cleanup and enrichment.

  • LC Separation:

    • Inject the sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of solvents such as acetonitrile and formic acid in water.

  • MS/MS Detection:

    • Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for both 7-MeG and the internal standard in Multiple Reaction Monitoring (MRM) mode. For 7-MeG, this could be m/z 166 → 149 and 166 → 124.[4]

  • Quantification:

    • Construct a calibration curve using known concentrations of 7-MeG standards.

    • Calculate the concentration of 7-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is another sensitive method for 7-MeG quantification that combines the separation power of HPLC with the high sensitivity of electrochemical detection.[5] This technique is particularly well-suited for detecting electroactive compounds like 7-MeG.

Experimental Workflow:

DNA_Isolation DNA Isolation from Sample Hydrolysis Acid or Thermal Hydrolysis DNA_Isolation->Hydrolysis Purification Optional: Immunoaffinity Purification Hydrolysis->Purification HPLC_Separation HPLC Separation (Reversed-Phase) Purification->HPLC_Separation ECD_Detection Electrochemical Detection HPLC_Separation->ECD_Detection Quantification Quantification ECD_Detection->Quantification

HPLC-ECD workflow for 7-MeG quantification.

Detailed Protocol (based on[2][6]):

  • DNA Isolation: Extract DNA from the biological sample.

  • Hydrolysis:

    • Release 7-MeG from the DNA backbone via thermal hydrolysis (e.g., pH 9, 70°C for 8 hours).[2]

  • Immunoaffinity Purification (Optional but recommended for increased specificity):

    • Use an immunoaffinity column with antibodies specific for 7-MeG to purify the analyte from the hydrolysate.[2]

  • HPLC Separation:

    • Inject the purified sample onto a reversed-phase HPLC column.

    • Employ a mobile phase, which may include components like lithium phosphate buffers and ion-pairing agents (e.g., OSA and SDS) for optimal separation of 7-MeG.[6]

  • Electrochemical Detection:

    • Detect 7-MeG using a coulometric electrochemical detector. The cell potentials are optimized for the specific detection of 7-MeG.[6]

  • Quantification:

    • Generate a calibration curve with known amounts of 7-MeG standards.

    • Quantify the 7-MeG in the sample by comparing its peak area to the calibration curve.

Immunoassays (ELISA and Immunoslot Blot)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoslot Blot (ISB), are high-throughput methods that utilize specific antibodies to detect and quantify 7-MeG. These methods are generally less expensive and require less specialized equipment than chromatographic techniques.

Experimental Workflow (General Immunoassay):

Sample_Prep Sample Preparation (DNA Hydrolysis) Immobilization Antigen or Antibody Immobilization Sample_Prep->Immobilization Blocking Blocking of Non-specific Sites Immobilization->Blocking Incubation Incubation with Antibody/Sample Blocking->Incubation Detection Secondary Antibody & Substrate Addition Incubation->Detection Signal_Quant Signal Quantification Detection->Signal_Quant

General immunoassay workflow for 7-MeG quantification.

Detailed Protocol (based on ELISA principles[2]):

  • Sample Preparation: Hydrolyze DNA to release 7-MeG.

  • Coating: Coat a microplate with either a capture antibody specific for 7-MeG (for a competitive assay) or the sample containing 7-MeG (for a direct assay).

  • Blocking: Block the unoccupied sites on the microplate to prevent non-specific binding.

  • Incubation:

    • Competitive ELISA: Incubate the plate with a mixture of the sample and a known amount of enzyme-labeled 7-MeG. The sample's 7-MeG will compete with the labeled 7-MeG for binding to the capture antibody.

    • Direct ELISA: Incubate the coated plate with a primary antibody specific for 7-MeG.

  • Secondary Antibody and Detection:

    • For a direct ELISA, add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, fluorometric).

  • Quantification:

    • Measure the signal intensity using a plate reader.

    • Construct a standard curve using known concentrations of 7-MeG.

    • Determine the concentration of 7-MeG in the samples by interpolating their signal on the standard curve. For competitive ELISAs, the signal is inversely proportional to the amount of 7-MeG in the sample.

Conclusion

The quantification of this compound is a critical aspect of research in toxicology, cancer biology, and drug development. This guide has provided a comparative overview of three major analytical techniques: LC-MS/MS, HPLC-ECD, and immunoassays.

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for accurate quantification, especially at low concentrations.[3]

  • HPLC-ECD offers a sensitive and more cost-effective alternative to LC-MS/MS, particularly when high specificity is achieved through methods like immunoaffinity purification.[2]

  • Immunoassays provide a high-throughput and cost-effective solution for screening large numbers of samples, although they may have limitations in specificity and require careful validation against a reference method.

The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. For definitive quantitative results, especially in a regulatory context, LC-MS/MS is often preferred. For large-scale screening or studies with limited resources, immunoassays can be a valuable tool. By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can make informed decisions to ensure the reliability and validity of their 7-MeG quantification data.

References

The Double-Edged Sword: Comparing the Role of 7-Methylguanine Across Diverse Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multifaceted role of N7-methylguanosine (m7G), a critical RNA modification, in the progression and potential treatment of various cancers. This document synthesizes experimental data on m7G's impact on cellular signaling and tumorigenesis, offering a framework for future research and therapeutic development.

N7-methylguanosine (m7G) is a prevalent and evolutionarily conserved post-transcriptional RNA modification that plays a crucial role in various cellular processes, including the synthesis and processing of messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA).[1][2] The dysregulation of m7G modification has been increasingly implicated in the development and progression of numerous human cancers, where it can act as either a driver of oncogenesis or a tumor suppressor, depending on the cellular context.[2][3][4] This guide delves into the comparative role of m7G across different cancer types, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.

The Machinery of m7G Modification

The addition and recognition of the m7G mark are orchestrated by a set of specific proteins. The primary "writer" complex responsible for internal m7G modification in tRNAs and miRNAs is a heterodimer of Methyltransferase-like 1 (METTL1) and WD repeat domain 4 (WDR4).[3][5] This complex catalyzes the transfer of a methyl group to the N7 position of guanine.[6] The functional consequences of m7G modification are then mediated by "reader" proteins, such as the eukaryotic translation initiation factor 4E (eIF4E), which recognizes the m7G cap on mRNA to initiate translation.[3] The intricate interplay of these factors dictates the downstream effects of m7G on gene expression and cellular behavior.

A Comparative Analysis of m7G's Role in Cancer

The impact of m7G modification and the expression of its regulatory proteins vary significantly across different cancer types. While often associated with promoting cancer, there are instances where it exhibits tumor-suppressive functions.

Pro-Tumorigenic Role of m7G

In a majority of cancers studied, elevated levels of the m7G writer enzyme METTL1 are associated with enhanced tumor growth, proliferation, and metastasis.

  • Lung Cancer: In lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LSCC), METTL1 and WDR4 are frequently upregulated.[7][8] This upregulation leads to increased m7G modification of tRNAs, which in turn promotes the translation of oncogenic mRNAs, driving cancer progression and correlating with poor patient prognosis.[1][7] For instance, high expression of METTL1 is linked to advanced tumor, node, and metastasis staging in lung cancer.[1] A prognostic signature of five m7G-related genes has been identified as an independent marker for overall survival in LSCC patients.[9]

  • Hepatocellular Carcinoma (HCC): Similar to lung cancer, METTL1 and WDR4 are upregulated in HCC, which correlates with advanced tumor stage and unfavorable patient outcomes.[1] The METTL1-mediated m7G tRNA modifications have been shown to promote HCC cell proliferation, migration, and invasion.[1]

  • Bladder Cancer: Overexpression of METTL1 in bladder cancer is associated with poor patient prognosis and facilitates cancer progression through the METTL1-m7G-EGFR/EFEMP1 axis.[1] Silencing METTL1 has been demonstrated to inhibit the proliferation, migration, and invasion of bladder cancer cells.[1]

  • Esophageal Squamous Cell Carcinoma (ESCC): In ESCC, METTL1 and WDR4 are abnormally highly expressed and are associated with a poor prognosis.[10] They act as negative regulators of autophagy by promoting the translation of oncogenic transcripts, including those related to the MTOR signaling pathway.[10]

  • Intrahepatic Cholangiocarcinoma (ICC): m7G tRNA modification has been found to enhance the translation of oncogenic mRNAs, thereby promoting the progression of ICC.[11]

Tumor-Suppressive and Context-Dependent Roles of m7G

Contrary to its oncogenic role in many cancers, m7G modification and its associated machinery can also exert tumor-suppressive effects.

  • Colorectal Cancer: Some studies have indicated that METTL1 can have an inhibitory role in colorectal cancer.[3] It has been reported that METTL1 promotes the m7G methylation of certain miRNA precursors, stabilizing their structure and leading to the inhibition of cell migration.[3] Specifically, the regulation of let-7e miRNA by METTL1 plays a significant role in inhibiting key oncogenes like HMGA2, RAS, and MYC.[3] Paradoxically, other research suggests that 7-Methylguanine (7-MG) itself can inhibit colon cancer growth in vivo by acting as a natural inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and tRNA-guanine transglycosylase, enzymes crucial for cancer cell proliferation.[12][13] In xenograft models with human HCT116 colon cancer cells, 7-MG treatment significantly inhibited tumor growth.[13][14]

  • Glioblastoma: The role of m7G in glioblastoma is complex. A bioinformatic analysis revealed that most m7G-related genes were more highly expressed in normal brain tissue compared to glioblastoma samples.[15] Prognostic models based on m7G-related gene signatures have been developed to predict patient outcomes, suggesting a significant but nuanced role for m7G in this cancer.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative findings on the expression of m7G regulators and the effects of m7G modulation in different cancers.

Cancer Type m7G Regulator Expression Change in Tumor Effect on Cancer Cells Prognostic Significance References
Lung Cancer METTL1/WDR4UpregulatedIncreased proliferation, colony formation, and invasion.[1]High expression correlates with poor prognosis.[1][1][7]
Hepatocellular Carcinoma METTL1/WDR4UpregulatedPromotes proliferation, migration, and invasion.[1]High expression correlates with poor prognosis and advanced stage.[1][1]
Bladder Cancer METTL1UpregulatedPromotes proliferation, migration, and invasion via the METTL1-m7G-EGFR/EFEMP1 axis.[1]High expression correlates with poor prognosis.[1][1]
Esophageal Squamous Cell Carcinoma METTL1/WDR4UpregulatedReduces autophagy, leading to cell death upon targeting.[10]High expression correlates with poor prognosis.[10][10]
Colorectal Cancer METTL1Context-dependentCan inhibit cell migration by stabilizing tumor-suppressive miRNAs.[3]-[3]
Glioblastoma Various m7G genesMostly downregulatedComplex; signatures can predict prognosis.[15]Prognostic signatures developed.[16][17][15][16][17]
Compound Cancer Model Administration Dosage Tumor Growth Inhibition References
This compound (7-MG) Akatol mouse colon cancerIntragastric50 mg/kg, 3 times/weekEffective suppression[13][14]
This compound (7-MG) Human HCT116 colon cancer xenograftIntragastric50 mg/kg, 3 times/week37.8% inhibition[13][14]
7-MG + Cisplatin Human HCT116 colon cancer xenograftIntragastric + other50 mg/kg (7-MG)80% inhibition (additive effect)[13][14]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the role of m7G in cancer.

m7G_Signaling_Pathway General Signaling Pathway of m7G tRNA Modification cluster_complex m7G Methyltransferase Complex METTL1 METTL1 tRNA tRNA METTL1->tRNA  m7G methylation WDR4 WDR4 WDR4->tRNA  m7G methylation m7G_tRNA m7G-modified tRNA Ribosome Ribosome m7G_tRNA->Ribosome  Enhances translation of specific codons Oncogenic_Protein Oncogenic Protein Ribosome->Oncogenic_Protein Oncogenic_mRNA Oncogenic mRNA (enriched with specific codons) Oncogenic_mRNA->Ribosome Tumor_Progression Tumor Progression (Proliferation, Invasion) Oncogenic_Protein->Tumor_Progression

Caption: The METTL1/WDR4 complex mediates m7G modification of tRNAs, promoting the translation of oncogenic mRNAs and driving tumor progression.

m7G_MeRIP_Seq_Workflow Experimental Workflow for m7G MeRIP-Seq Total_RNA 1. Total RNA Isolation RNA_Fragmentation 2. RNA Fragmentation Total_RNA->RNA_Fragmentation Immunoprecipitation 3. Immunoprecipitation with m7G Antibody RNA_Fragmentation->Immunoprecipitation Input_RNA Input Control (no antibody) RNA_Fragmentation->Input_RNA   aliquot m7G_RNA m7G-containing RNA fragments Immunoprecipitation->m7G_RNA Library_Prep 4. Library Preparation m7G_RNA->Library_Prep Input_RNA->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Data Analysis (Peak Calling) Sequencing->Data_Analysis m7G_Sites Identification of m7G sites Data_Analysis->m7G_Sites

Caption: Workflow of m7G MeRIP-Seq for transcriptome-wide mapping of N7-methylguanosine sites in RNA.

m7G_Role_Comparison Logical Comparison of m7G's Role in Cancer m7G_Modification m7G Modification Pro_Tumorigenic Pro-Tumorigenic m7G_Modification->Pro_Tumorigenic Tumor_Suppressive Tumor-Suppressive m7G_Modification->Tumor_Suppressive Lung Lung Cancer Pro_Tumorigenic->Lung HCC Hepatocellular Carcinoma Pro_Tumorigenic->HCC Bladder Bladder Cancer Pro_Tumorigenic->Bladder ESCC ESCC Pro_Tumorigenic->ESCC Colorectal_Suppressive Colorectal Cancer (via miRNA regulation) Tumor_Suppressive->Colorectal_Suppressive Glioblastoma_Context Glioblastoma (Context-Dependent) Tumor_Suppressive->Glioblastoma_Context Colorectal_Pro Colorectal Cancer (via oncogene translation)

Caption: The dual role of m7G modification, acting as both a pro-tumorigenic and a tumor-suppressive factor in different cancer types.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of m7G in cancer.

m7G Methylated RNA Immunoprecipitation Sequencing (m7G MeRIP-Seq)

This technique is used to map m7G modifications across the transcriptome.[11]

  • RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues using standard methods (e.g., TRIzol reagent). The RNA is then fragmented into smaller pieces (typically ~100 nucleotides) by chemical or enzymatic methods to allow for effective immunoprecipitation and sequencing.

  • Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m7G. The antibody-RNA complexes are then captured using protein A/G magnetic beads. An input control sample (a small fraction of the fragmented RNA that does not undergo IP) is set aside.

  • RNA Elution and Library Preparation: The m7G-containing RNA fragments are eluted from the beads. Both the IP and input RNA samples are then used to construct sequencing libraries. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing and Data Analysis: The libraries are sequenced using a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome/transcriptome. Bioinformatic analysis is then performed to identify "peaks" where there is a significant enrichment of reads in the IP sample compared to the input control, indicating the locations of m7G modifications.

Quantitative Real-Time PCR (qRT-PCR)

Used to quantify the expression levels of m7G-related genes (e.g., METTL1, WDR4).

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from samples and its concentration and purity are determined. A fixed amount of RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The qRT-PCR reaction is set up with the cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The amplification of DNA is monitored in real-time. The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target template, is determined for both the target and reference genes. The relative expression of the target gene is then calculated using the ΔΔCt method.

Western Blotting

This technique is used to detect and quantify the protein levels of m7G regulators.

  • Protein Extraction and Quantification: Cells or tissues are lysed to release proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-METTL1). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

In Vivo Tumor Xenograft Model

Used to assess the effect of m7G modulation on tumor growth in a living organism.[13][14]

  • Cell Culture and Implantation: Human cancer cells (e.g., HCT116) are cultured in vitro. A specific number of cells are then harvested and subcutaneously or orthotopically injected into immunocompromised mice (e.g., BALB/c nude mice).

  • Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives the experimental compound (e.g., this compound administered intragastrically), while the control group receives a vehicle.

  • Tumor Measurement and Monitoring: Tumor volume is measured periodically (e.g., every few days) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition rate is calculated by comparing the tumor volumes or weights between the treatment and control groups.

Therapeutic Implications and Future Directions

The dual role of m7G in cancer highlights the importance of a context-specific approach to targeting this pathway for therapeutic purposes. In cancers where METTL1 is overexpressed and acts as an oncogene, developing specific inhibitors of this methyltransferase could be a promising therapeutic strategy.[11] Conversely, in cancers where m7G or its regulators have a tumor-suppressive role, therapeutic strategies might focus on enhancing these pathways.

The finding that this compound can inhibit colon cancer growth and shows an additive effect with cisplatin suggests its potential as a therapeutic agent, possibly by inhibiting PARP1 and tRNA-guanine transglycosylase.[13][14] Further preclinical and clinical studies are warranted to explore the efficacy and safety of targeting the m7G pathway in different cancer types.

References

Comparative Genomics of Enzymes in 7-Methylguanine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key enzymes involved in 7-Methylguanine (7-meG) metabolism, supported by experimental data and detailed protocols.

This compound is a prevalent DNA lesion resulting from exposure to alkylating agents and endogenous metabolic processes. While not highly mutagenic, its accumulation can lead to cytotoxicity. Cells have evolved sophisticated enzymatic pathways to repair 7-meG and other alkylation damage. This guide delves into the comparative genomics of the primary enzymes involved in these repair mechanisms.

Key Enzymes and Their Comparative Performance

The cellular response to 7-meG primarily involves Base Excision Repair (BER), initiated by DNA glycosylases. Other significant pathways include Direct Repair and Nucleotide Excision Repair (NER), often signaled by specialized proteins.

N-methylpurine DNA Glycosylase (MPG)

Also known as Alkyladenine DNA glycosylase (AAG), MPG is the primary enzyme that recognizes and excises 7-meG, initiating the BER pathway. Its efficiency and substrate preference can differ across species.

Quantitative Comparison of MPG Activity:

Studies have shown that mouse MPG excises 7-meG and 3-methylguanine approximately two to three times more efficiently than its human counterpart when normalized for 3-methyladenine release.[1][2]

Enzyme SourceSubstrateRelative Excision Rate (Normalized to 3-methyladenine)
Human MPGThis compoundLower
Mouse MPGThis compoundHigher (2-3 fold)
Human MPG3-MethylguanineLower
Mouse MPG3-MethylguanineHigher (2-3 fold)
Table 1: Comparative substrate preference between human and mouse N-methylpurine DNA glycosylases.[1][2]
O6-Alkylguanine-DNA Alkyltransferase (AGT)

AGT is a crucial enzyme in the direct reversal of alkylation damage, although its primary substrate is O6-alkylguanine rather than 7-meG. It directly transfers the alkyl group to one of its own cysteine residues.[3]

Quantitative Comparison of AGT Repair Rates:

The repair rate of AGT is dependent on the nature of the alkyl group and the local DNA sequence.

Substrate (Alkyl Group)Relative Rate of Repair
BenzylFastest
MethylFast
EthylModerate
2-HydroxyethylSlow
4-(3-pyridyl)-4-oxobutylSlowest
Table 2: Relative repair rates for various alkylguanine adducts by AGT.[4]

The kinetics of the AGT reaction follow a Michaelis-Menten model, demonstrating saturation kinetics.[5][6]

EnzymeSubstrate Sequence ContextKS (nM)kinact (s-1)
Human AGT5'-...O6mG-G...-3'81-91~0.035 - 1.33
Human AGT5'-...G-O6mG...-3'81-91~10-fold lower than O6mG-G
Table 3: Kinetic parameters for human AGT (hAGT) with O6-methylguanine (O6mG) in different DNA sequence contexts.[3][5]
Alkyltransferase-like (ATL) Proteins

ATL proteins are structural homologs of AGT but lack the catalytic cysteine residue necessary for direct repair. They function by binding to O6-alkylguanine lesions and flagging them for repair by other pathways, such as NER.[7][8][9]

Quantitative Comparison of ATL Binding Affinities:

ATL proteins exhibit high affinity for a broad range of O6-alkylguanine adducts, including bulky lesions that are poor substrates for AGT.[8][10]

ProteinDNA LesionKd (nM)
S. pombe Atl1O6-methylguanine~1
S. pombe Atl1O6-benzylguanine~0.1
T. thermophilus TTHA1564O6-methylguanine~10
Table 4: Dissociation constants (Kd) for ATL proteins binding to O6-alkylguanine lesions.[10]

Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway for this compound

The primary repair pathway for 7-meG is initiated by MPG and proceeds through a series of enzymatic steps.

ber_pathway cluster_initiation Initiation cluster_processing Processing cluster_synthesis_ligation Synthesis & Ligation dmg_dna DNA with This compound mpg MPG (DNA Glycosylase) dmg_dna->mpg Recognition & Excision ap_site AP Site mpg->ap_site ape1 APE1 (AP Endonuclease) ap_site->ape1 Incision nick Nick in DNA ape1->nick polb DNA Polymerase β nick->polb Gap filling lig3 DNA Ligase III polb->lig3 Ligation repaired_dna Repaired DNA lig3->repaired_dna

Base Excision Repair of this compound.
Direct Repair Pathway by AGT

This pathway directly reverses O6-alkylguanine damage.

direct_repair cluster_dr Direct Repair o6meg DNA with O6-Methylguanine agt AGT o6meg->agt Methyl Group Transfer repaired_g Repaired Guanine agt->repaired_g inactivated_agt Inactive AGT (methylated) agt->inactivated_agt

Direct Repair of O6-Methylguanine by AGT.
ATL-mediated Repair Signaling

ATL proteins bind to damaged DNA and recruit the NER machinery.

atl_pathway cluster_atl ATL-mediated Repair o6alkg DNA with O6-Alkylguanine atl ATL Protein o6alkg->atl High-affinity Binding ner Nucleotide Excision Repair (NER) Machinery atl->ner Recruitment repaired_dna Repaired DNA ner->repaired_dna Excision and Resynthesis

Proposed mechanism of ATL protein function.

Experimental Protocols

DNA Glycosylase Activity Assay (Single-Turnover Kinetics)

Principle: This assay measures the rate of base excision by a DNA glycosylase under conditions where the enzyme concentration is in excess of the substrate. A DNA oligonucleotide containing a single 7-meG lesion and a label (e.g., 32P or a fluorophore) is incubated with the enzyme. The formation of an apurinic/apyrimidinic (AP) site is followed by strand cleavage and analysis by denaturing polyacrylamide gel electrophoresis (PAGE).

Methodology:

  • Substrate Preparation: A short DNA oligonucleotide containing a single 7-meG is synthesized and labeled at the 5' end. This is then annealed to its complementary strand.

  • Enzymatic Reaction: The labeled DNA substrate is incubated with a molar excess of purified MPG in a suitable buffer at 37°C.

  • Reaction Quenching: Aliquots are taken at various time points and the reaction is stopped by the addition of a quenching solution (e.g., 0.2 N NaOH).

  • AP Site Cleavage: The samples are heated to induce cleavage of the DNA backbone at the AP site.

  • Product Separation and Quantification: The reaction products are separated by denaturing PAGE. The amounts of cleaved and uncleaved DNA are quantified using a phosphorimager or fluorescence scanner. The observed rate constant (kobs) is determined by fitting the data to a single exponential equation.[11][12]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 7-meG DNA substrate (labeled) R1 Incubate substrate and enzyme P1->R1 P2 Purify MPG enzyme P2->R1 R2 Quench reaction at time points R1->R2 A1 Cleave AP site R2->A1 A2 Denaturing PAGE A1->A2 A3 Quantify products A2->A3 A4 Determine rate constant (k_obs) A3->A4

Workflow for a DNA glycosylase activity assay.
AGT Activity Assay

Principle: This assay quantifies AGT activity by measuring the transfer of a radiolabeled alkyl group from a DNA substrate to the AGT protein.

Methodology:

  • Substrate Preparation: DNA is treated with a radiolabeled alkylating agent to generate [3H]O6-methylguanine.

  • Enzymatic Reaction: The radiolabeled DNA is incubated with a cell extract or purified AGT.

  • Separation: The DNA is precipitated, and the supernatant containing the now-radiolabeled AGT is collected.

  • Quantification: The radioactivity in the supernatant is measured by liquid scintillation counting to determine the amount of alkyl group transfer.

References

Assessing the Specificity of 7-Methylguanine as a DNA Damage Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of DNA damage is paramount. This guide provides a comprehensive comparison of 7-Methylguanine (7-MeG) with other key DNA damage markers, namely O6-methylguanine (O6-MeG) and 8-oxoguanine (8-oxoG). By presenting quantitative data, detailed experimental protocols, and visual representations of repair pathways, this document aims to equip researchers with the necessary information to select the most appropriate biomarker for their specific research needs.

Introduction to DNA Damage Markers

DNA integrity is constantly challenged by endogenous and exogenous agents, leading to a variety of lesions. The selection of a suitable biomarker to quantify this damage is critical and depends on the nature of the damaging agent and the biological question being addressed. This compound is the most abundant DNA adduct formed by many monofunctional methylating agents[1][2]. However, its specificity as a marker of mutagenic damage is often debated. This guide compares 7-MeG with O6-MeG, a highly mutagenic lesion induced by the same class of agents, and 8-oxoG, a primary indicator of oxidative DNA damage.

Comparative Analysis of DNA Damage Markers

The choice of a DNA damage marker is dictated by its specificity to the damaging agent, its relative abundance, and its biological consequences, such as mutagenicity. The following table summarizes the key characteristics of 7-MeG, O6-MeG, and 8-oxoG.

FeatureThis compound (7-MeG)O6-Methylguanine (O6-MeG)8-Oxoguanine (8-oxoG)
Primary Indication Exposure to methylating agents[1][3].Mutagenic damage from methylating agents.Oxidative stress[4][5].
Formation Methylation at the N7 position of guanine.Methylation at the O6 position of guanine.Oxidation of guanine at the C8 position.
Relative Abundance High, constituting 60-80% of total methylation adducts from some agents[2].Low, a minor fraction of total methylation adducts[2].A common form of oxidative DNA damage[6].
Mutagenicity Generally considered non-mutagenic or weakly mutagenic, but can lead to abasic sites which are mutagenic[1][7][8].Highly mutagenic, causes G to A transition mutations[7][9][10][11].Mutagenic, can lead to G to T transversions[12].
Primary Repair Pathway Base Excision Repair (BER)Direct reversal by O6-methylguanine-DNA methyltransferase (MGMT)Base Excision Repair (BER) initiated by 8-oxoguanine DNA glycosylase (OGG1)[6][13].

Quantitative Comparison of Adduct Levels

The following table presents a summary of reported levels of these DNA adducts in various biological samples. It is important to note that these values can vary significantly depending on the exposure conditions, tissue type, and analytical method used.

DNA AdductSample TypeReported LevelsReference
This compound (7-MeG)Rat Liver DNA (untreated)2-7 pmol/µmol guanosine[14]
This compound (7-MeG)Rat Liver Nuclear DNA (young)1 residue per 105,000 bases[15]
This compound (7-MeG)Rat Liver Mitochondrial DNA (young)1 residue per 31,000 bases[15]
O6-Methylguanine (O6-MeG)Rat Liver DNA (MNU-treated)14.8 O6-MeG/10^5 dG[16]
8-Oxoguanine (8-oxoG)Human Leukocyte DNA (healthy)~1 8-oxo-dG per 10^6 dG[17]
8-Oxoguanine (8-oxoG)HeLa Cell DNA1-4 8-oxo-dG per 10^6 dG[17]

DNA Repair Pathways

The cellular response to DNA damage involves distinct repair pathways. Understanding these pathways is crucial for interpreting the persistence and biological impact of different adducts.

BER_Pathway cluster_7MeG This compound Repair DNA_7MeG DNA with This compound AP_Site Apurinic/Apyrimidinic (AP) Site DNA_7MeG->AP_Site MPG (N-methylpurine DNA glycosylase) SSB Single-Strand Break AP_Site->SSB APE1 (AP endonuclease 1) Repaired_DNA Repaired DNA SSB->Repaired_DNA PARP1, Pol β, XRCC1, Ligase III

Figure 1: Base Excision Repair (BER) pathway for this compound.

MGMT_Pathway cluster_O6MeG O6-Methylguanine Repair DNA_O6MeG DNA with O6-Methylguanine Repaired_Guanine Repaired Guanine DNA_O6MeG->Repaired_Guanine MGMT (O6-Methylguanine-DNA methyltransferase) Inactive_MGMT Inactive MGMT Repaired_Guanine->Inactive_MGMT

Figure 2: Direct reversal repair of O6-Methylguanine by MGMT.

OGG1_Pathway cluster_8oxoG 8-Oxoguanine Repair DNA_8oxoG DNA with 8-Oxoguanine AP_Site_8oxoG Apurinic/Apyrimidinic (AP) Site DNA_8oxoG->AP_Site_8oxoG OGG1 (8-oxoguanine DNA glycosylase) SSB_8oxoG Single-Strand Break AP_Site_8oxoG->SSB_8oxoG APE1 (AP endonuclease 1) Repaired_DNA_8oxoG Repaired DNA SSB_8oxoG->Repaired_DNA_8oxoG PARP1, Pol β, XRCC1, Ligase III

Figure 3: Base Excision Repair (BER) pathway for 8-Oxoguanine.

Experimental Protocols

Accurate quantification of DNA adducts is essential for reliable data. This section provides an overview of commonly used experimental protocols for the detection of 7-MeG, O6-MeG, and 8-oxoG.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for this compound

This method offers high sensitivity and specificity for the detection of 7-MeG[15][18].

Experimental Workflow:

HPLC_ECD_Workflow DNA_Extraction DNA Extraction from sample Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) DNA_Extraction->Acid_Hydrolysis Neutralization Neutralization Acid_Hydrolysis->Neutralization HPLC_Separation HPLC Separation (Reversed-phase column) Neutralization->HPLC_Separation ECD_Detection Electrochemical Detection HPLC_Separation->ECD_Detection Quantification Quantification (vs. standards) ECD_Detection->Quantification LCMSMS_Workflow DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (to nucleosides) DNA_Isolation->Enzymatic_Digestion SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Enzymatic_Digestion->SPE_Cleanup UPLC_Separation UPLC Separation SPE_Cleanup->UPLC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis ELISA_Workflow Sample_Prep Sample Preparation (DNA isolation & digestion) Plate_Coating Coat plate with 8-oxoG antigen Sample_Prep->Plate_Coating Blocking Block non-specific sites Plate_Coating->Blocking Sample_Incubation Incubate with sample and primary antibody Blocking->Sample_Incubation Secondary_Ab Add enzyme-linked secondary antibody Sample_Incubation->Secondary_Ab Substrate_Addition Add substrate and measure color change Secondary_Ab->Substrate_Addition Calculation Calculate 8-oxoG concentration Substrate_Addition->Calculation Comet_Assay_Workflow Cell_Embedding Embed cells in agarose on a slide Lysis Cell Lysis (alkaline or neutral) Cell_Embedding->Lysis Enzyme_Incubation Incubate with lesion-specific enzyme (e.g., OGG1 for 8-oxoG) Lysis->Enzyme_Incubation Electrophoresis Electrophoresis Enzyme_Incubation->Electrophoresis Staining DNA Staining (e.g., SYBR Green) Electrophoresis->Staining Visualization Visualize and score 'comets' Staining->Visualization

References

Safety Operating Guide

Prudent Disposal of 7-Methylguanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 7-Methylguanine, a purine base metabolite often utilized in biomedical research. Due to conflicting safety classifications across suppliers, a conservative approach, treating this compound as hazardous chemical waste, is strongly recommended.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). While some suppliers classify it as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Summary of Safety and Disposal Information

PropertyCayman Chemical[1]GlpBio[2]Sigma-AldrichChemodex[3]
Hazard Classification Skin irritation 2, Eye irritation 2A, Specific target organ toxicity (single exposure) 3Not a hazardous substance or mixtureNot specified, but WGK 3 (severe hazard to water)Not specified
Physical Form Crystalline solidSolidSolidWhite powder
Storage Temperature -20°C-20°CRoom temperatureLong Term: -20°C
Disposal Recommendation Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.Follow local regulations.Follow local regulations.Not specified
Transport Information Not specifiedConsidered to be non-hazardous for transport.Not specifiedNot dangerous goods.

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound is to manage it as a regulated chemical waste. Do not attempt to neutralize or dispose of it down the drain, especially given the high water hazard classification (WGK 3) from at least one supplier.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).

    • For solutions containing this compound, use a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS or equivalent department to schedule a pickup for the chemical waste.

    • Follow all institutional procedures for waste manifest and handover.

Experimental Protocols Cited

This guidance is based on standard chemical waste disposal protocols and does not involve experimental methodologies for the treatment of this compound. The primary sources of information are the Safety Data Sheets provided by various chemical suppliers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Manufacturer's SDS and Institutional Protocols start->consult_sds is_hazardous Is the substance classified as hazardous? consult_sds->is_hazardous treat_as_hazardous Treat as Hazardous Waste (Recommended Precaution) is_hazardous->treat_as_hazardous Yes / Conflicting Info is_hazardous->treat_as_hazardous No collect_waste Collect in a Labeled, Sealed Container treat_as_hazardous->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Disposal collect_waste->contact_ehs improper_disposal Improper Disposal: Do NOT pour down the drain or mix with general waste collect_waste->improper_disposal disposal_complete Disposal Complete contact_ehs->disposal_complete

Caption: Workflow for the safe disposal of this compound.

By adhering to these conservative guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling 7-Methylguanine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 7-Methylguanine (CAS No. 578-76-7). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment is mandatory to mitigate exposure risks.

Table 1: Hazard Summary and Recommended Personal Protective Equipment

Hazard ClassificationGHS PictogramRecommended PPE
Skin Irritation (Category 2)[1]GHS07Gloves: Chemical-resistant gloves (e.g., Nitrile)
Serious Eye Irritation (Category 2A)[1]GHS07Eye Protection: Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash potential.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]GHS07Respiratory Protection: A NIOSH-approved N95 respirator or higher is required when handling the powder form or when engineering controls are insufficient.[3]
Lab Coat: A standard laboratory coat should be worn at all times.

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the essential steps for the safe handling of this compound from receipt to experimental use.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE If intact Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolution Dissolution Weighing->Dissolution Experimental Use Experimental Use Dissolution->Experimental Use Decontaminate Decontaminate Experimental Use->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Store Material Store Material Doff PPE->Store Material

Figure 1: Step-by-step workflow for the safe handling of this compound.

2.1. Pre-Handling Preparations

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.

  • Gather PPE: Before handling, ensure all required PPE is available and in good condition as specified in Table 1.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] The work surface should be covered with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Ensure unobstructed access to an eyewash station and safety shower.[4]

2.2. Handling the Compound

  • Donning PPE: Put on a lab coat, followed by gloves and eye protection. If handling the powder outside of a fume hood, an N95 respirator is mandatory.

  • Weighing:

    • If possible, weigh the powdered this compound directly in the fume hood.

    • Use a tared, sealed container to minimize the generation of dust.

    • Handle with care to avoid creating airborne particles.

  • Dissolution:

    • This compound is soluble in 1 M NaOH at 50 mg/ml and in DMSO and 0.1 M HCl at approximately 10 mg/ml.[5][6]

    • Add the solvent to the weighed powder slowly to avoid splashing.

    • If necessary, cap the vial and vortex or sonicate to fully dissolve.

  • Experimental Use:

    • Keep containers closed when not in use.

    • Avoid direct contact with the skin and eyes.[4]

    • If there is a risk of splashing, a face shield should be worn in addition to safety goggles.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste

Waste Generation Waste Generation Segregate Waste Segregate Waste Waste Generation->Segregate Waste Contaminated Solids Contaminated Solids Solid Waste Container Solid Waste Container Contaminated Solids->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Unused Product Unused Product Original Container Original Container Unused Product->Original Container Segregate Waste->Contaminated Solids Gloves, tubes, bench paper Segregate Waste->Liquid Waste Solutions Segregate Waste->Unused Product Expired/Excess powder Dispose via EH&S Dispose via EH&S Solid Waste Container->Dispose via EH&S Liquid Waste Container->Dispose via EH&S Original Container->Dispose via EH&S

Figure 2: Decision-making process for the disposal of this compound waste.

3.1. Waste Segregation and Collection

  • Contaminated Solids:

    • This includes used gloves, disposable lab coats, bench paper, pipette tips, and any other solid materials that have come into contact with this compound.

    • Place these items in a designated, labeled hazardous waste container. The container should be a sealable plastic bag or a rigid container lined with a bag.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Unused Product:

    • Unused or expired this compound powder should be disposed of in its original container.

    • Do not attempt to wash it down the drain.[1]

3.2. Decontamination

  • Wipe down all work surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., a mild detergent solution followed by a water rinse, or as recommended by your institution's safety protocols).

  • Dispose of the cleaning materials as contaminated solid waste.

3.3. Final Disposal

  • All waste containers must be sealed and labeled with the contents ("Hazardous Waste: this compound"), the date, and the responsible researcher's name.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust and then carefully wipe up.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Place all cleanup materials in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.